Fmoc-asp-odmab
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H42N2O8/c1-23(2)17-31(36-33(42)19-39(3,4)20-34(36)43)40-25-15-13-24(14-16-25)21-48-37(46)32(18-35(44)45)41-38(47)49-22-30-28-11-7-5-9-26(28)27-10-6-8-12-29(27)30/h5-16,23,30,32,42H,17-22H2,1-4H3,(H,41,47)(H,44,45)/t32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGGDHLJBRXJCV-YTTGMZPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NC1=CC=C(C=C1)COC(=O)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=NC1=CC=C(C=C1)COC(=O)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H42N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201100914 | |
| Record name | 1-[[4-[[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]phenyl]methyl] hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201100914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172611-77-7 | |
| Record name | 1-[[4-[[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]phenyl]methyl] hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201100914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Role of Fmoc-Asp-Odmab in Advanced Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity of target molecules. Among the specialized reagents enabling the construction of complex peptide architectures, Fmoc-Asp-Odmab stands out as a critical tool for the synthesis of cyclic and modified peptides. This technical guide provides an in-depth exploration of the applications, chemistry, and methodologies associated with this compound in solid-phase peptide synthesis (SPPS).
Core Principles: Orthogonality and Application
This compound, systematically named N-α-Fmoc-L-aspartic acid β-(4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) ester, is a derivative of aspartic acid designed for Fmoc-based SPPS.[1][2] Its utility stems from the quasi-orthogonal nature of the Odmab protecting group.[1] This group is stable to the standard conditions used in Fmoc SPPS, namely the basic conditions for Fmoc group removal (e.g., piperidine in DMF) and the acidic conditions for final cleavage from the resin and removal of many side-chain protecting groups (e.g., trifluoroacetic acid).[3][4]
The Odmab group is, however, selectively cleaved by treatment with a dilute solution of hydrazine, typically 2-5% in DMF.[4][5][6] This unique lability allows for the selective deprotection of the aspartic acid side chain while the peptide remains attached to the solid support, opening avenues for:
-
On-resin cyclization: The deprotected side-chain carboxyl group can be reacted with a deprotected N-terminal amino group (for head-to-tail cyclization) or a deprotected side-chain amino group of another residue (for side-chain-to-side-chain cyclization) to form a lactam bridge.[6][7]
-
Synthesis of N-linked glycopeptides: The free carboxyl group can be coupled with a glycosylamine to form a native N-linkage.[8]
-
Branched peptide synthesis: The deprotected side chain can serve as an attachment point for the synthesis of a second peptide chain.
Experimental Protocols and Methodologies
Standard Fmoc-SPPS Incorporating this compound
The incorporation of this compound into a growing peptide chain follows standard Fmoc-SPPS protocols.
Table 1: General Protocol for this compound Incorporation
| Step | Procedure | Reagents and Conditions |
| 1. Resin Swelling | Swell the resin in a suitable solvent. | DMF or DCM, 30-60 minutes. |
| 2. Fmoc Deprotection | Remove the Fmoc group from the N-terminus of the resin-bound peptide. | 20% piperidine in DMF, 2 x 5-15 minutes. |
| 3. Washing | Wash the resin to remove residual piperidine and byproducts. | DMF (3-5 times), DCM (2-3 times), DMF (3-5 times). |
| 4. Coupling | Couple this compound to the deprotected N-terminus. | This compound (2-5 eq.), coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma), and a base (e.g., DIPEA or NMM) in DMF. Reaction time: 1-2 hours. |
| 5. Washing | Wash the resin to remove excess reagents and byproducts. | DMF (3-5 times), DCM (2-3 times). |
| 6. Capping (Optional) | Acetylate any unreacted amino groups. | Acetic anhydride and a base (e.g., pyridine or DIPEA) in DMF. |
Selective Deprotection of the Odmab Group
The key step enabling the specific applications of this compound is the selective removal of the Odmab protecting group.
Table 2: Protocol for On-Resin Odmab Deprotection
| Method | Reagents and Conditions | Monitoring | Notes |
| Batchwise | 2-5% hydrazine monohydrate in DMF. The resin is treated with the solution for a set time, and the process is repeated multiple times. | The release of the indazole byproduct can be monitored spectrophotometrically at 290 nm.[6] | Typically, 3-5 treatments of 3-10 minutes each are sufficient.[9] |
| Continuous Flow | 2% hydrazine monohydrate in DMF is continuously flowed through the resin bed. | The eluant is passed through a UV flow cell to monitor the release of the indazole byproduct at 290 nm.[6] | The reaction is complete when the absorbance returns to baseline.[6] |
Caution: Hydrazine is toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
On-Resin Peptide Cyclization
Following the selective deprotection of the Odmab group and the N-terminal Fmoc group, on-resin cyclization can be performed.
Table 3: General Protocol for On-Resin Head-to-Tail Cyclization
| Step | Procedure | Reagents and Conditions |
| 1. Odmab Deprotection | Selectively remove the Odmab group from the C-terminal aspartic acid residue. | 2-5% hydrazine in DMF. |
| 2. Washing | Thoroughly wash the resin. | DMF, DCM. |
| 3. N-terminal Fmoc Deprotection | Remove the Fmoc group from the N-terminal amino acid. | 20% piperidine in DMF. |
| 4. Washing | Thoroughly wash the resin. | DMF, DCM. |
| 5. Cyclization | Mediate the intramolecular amide bond formation. | Coupling reagents such as HBTU/HOBt, HATU, PyBOP, or DIC/HOBt in the presence of a base like DIPEA or NMM in a dilute solution in DMF to favor intramolecular over intermolecular reactions. Reaction times can vary from a few hours to overnight.[6][10] |
| 6. Final Cleavage and Deprotection | Cleave the cyclic peptide from the resin and remove remaining side-chain protecting groups. | A cleavage cocktail, typically containing TFA with scavengers such as water, TIS, and DODT.[10] |
Quantitative Data Summary
The efficiency of the reactions involving this compound can be influenced by the peptide sequence, resin, and reaction conditions.
Table 4: Representative Quantitative Data for this compound Applications
| Application | Peptide Sequence/Resin | Odmab Deprotection Conditions | Cyclization/Coupling Conditions | Crude Purity/Yield | Reference |
| Head-to-Tail Cyclization | cyclo-[GVYLHIE] on Fmoc-Glu(Wang)-ODmab resin | 5% hydrazine in DMF | DIC/HOBt in DMF | 78% | [5] |
| Head-to-Tail Cyclization | cyclo-[WTaRRR-nal-R-Fpa-nle-Q] on Rink Amide ProTide LL resin | 5% hydrazine in DMF | DIC/HOBt in DMF | 75% | [5] |
| N-linked Glycopeptide Synthesis | Model pentapeptide on Wang resin | 2% hydrazine in DMF followed by 5mM NaOH in H2O/methanol | Glycosylamine with PyBOP and NMM | High yields (quant., 95%, 96%) determined by LC-MS | [8] |
Potential Side Reactions and Mitigation Strategies
A significant challenge associated with the use of this compound is the potential for aspartimide formation.[6][11] This base-catalyzed intramolecular side reaction involves the nucleophilic attack of the backbone amide nitrogen of the C-terminally adjacent amino acid on the side-chain carbonyl of the aspartic acid, forming a five-membered succinimide ring. This can lead to the formation of β- and iso-aspartyl peptides and racemization.
Strategies to Minimize Aspartimide Formation:
-
Use of Backbone Protecting Groups: Incorporating a 2,4-dimethoxybenzyl (Dmb) or a (2-hydroxy-4-methoxybenzyl) (Hmb) group on the nitrogen of the amino acid following the aspartic acid can sterically hinder the formation of the aspartimide.[8]
-
Modified Deprotection Conditions: Using weaker bases for Fmoc removal or adding acidic additives like HOBt to the piperidine solution can reduce the incidence of this side reaction.[12]
-
Sterically Hindered Protecting Groups: While Odmab is the focus here, alternative bulky protecting groups for the aspartic acid side chain can also suppress aspartimide formation.[11]
Visualizing the Chemistry: Diagrams and Workflows
Conclusion
This compound is a valuable reagent for the synthesis of complex peptides that require selective on-resin modification of an aspartic acid side chain. Its primary applications in the formation of cyclic peptides and N-linked glycopeptides are well-established. A thorough understanding of the experimental conditions, particularly for the selective deprotection of the Odmab group and the mitigation of side reactions like aspartimide formation, is crucial for the successful implementation of this building block in peptide synthesis workflows. The methodologies and data presented in this guide offer a comprehensive overview for researchers and professionals in the field of peptide chemistry and drug development.
References
- 1. WO2006045483A2 - On-resin peptide cyclization - Google Patents [patents.google.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. researchgate.net [researchgate.net]
- 4. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of N-linked glycopeptides via solid-phase aspartylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. cem.de [cem.de]
- 11. benchchem.com [benchchem.com]
- 12. biotage.com [biotage.com]
An In-Depth Technical Guide to Fmoc-Asp-Odmab: A Core Component in Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-Asp(ODmab)-OH is a critical building block in modern solid-phase peptide synthesis (SPPS), particularly for the generation of complex cyclic and modified peptides. Its unique protecting group strategy offers a quasi-orthogonal system to the standard Fmoc/tBu methodology, enabling selective deprotection and on-resin modifications that are crucial for the development of novel peptide-based therapeutics. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Fmoc-Asp-Odmab, with a focus on experimental protocols and its role in drug discovery.
Chemical Structure and Properties
This compound, systematically named N-α-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid β-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino}benzyl ester, is a derivative of aspartic acid featuring the Fmoc protecting group on the α-amine and the Odmab (4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) group on the β-carboxyl side chain.
Chemical Structure:
Physicochemical Properties:
| Property | Value |
| CAS Number | 269066-08-2[1][2] |
| Molecular Formula | C₃₉H₄₂N₂O₈[1][2] |
| Molecular Weight | 666.76 g/mol [2] |
| Appearance | White to yellow powder[1] |
| Melting Point | 142 - 147 °C[1] |
| Optical Rotation | [α]D²⁵ = 25 ± 2.5° (c=1 in CH₂Cl₂)[1] |
| Purity | ≥ 99.5% (Chiral HPLC)[1] |
| Storage Conditions | Store at ≤ -15 °C[1] |
Core Applications in Peptide Synthesis
This compound is primarily utilized in Fmoc-based SPPS for the synthesis of peptides requiring side-chain modification, particularly for the formation of lactam bridges in cyclic peptides. The Odmab group is stable to the piperidine solutions used for Fmoc group removal, yet it can be selectively cleaved under mild conditions using hydrazine, providing an orthogonal protection scheme.[3] This allows for on-resin cyclization, a strategy that often leads to higher yields and purity of the desired cyclic peptide by minimizing intermolecular side reactions.
On-Resin Cyclization Workflow
The use of this compound in combination with an amino acid bearing a complementary side-chain protecting group (e.g., Fmoc-Lys(ivDde)-OH) is a powerful strategy for synthesizing side-chain-to-side-chain cyclized peptides. The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) group is also labile to hydrazine, allowing for simultaneous deprotection of both side chains prior to cyclization.
// Nodes Resin [label="Solid Support\n(e.g., Rink Amide Resin)", fillcolor="#F1F3F4", fontcolor="#202124"]; Linear_Peptide [label="Assemble Linear Peptide\n(Fmoc-SPPS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fmoc_Deprotection [label="Final N-terminal\nFmoc Deprotection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Odmab_Cleavage [label="Selective Side-Chain Deprotection\n(2% Hydrazine in DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyclization [label="On-Resin Cyclization\n(e.g., DIC/HOBt)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cleavage [label="Cleavage from Resin\n& Global Deprotection (TFA cocktail)", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification\n(RP-HPLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclic_Peptide [label="Final Cyclic Peptide", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Resin -> Linear_Peptide; Linear_Peptide -> Fmoc_Deprotection; Fmoc_Deprotection -> Odmab_Cleavage; Odmab_Cleavage -> Cyclization; Cyclization -> Cleavage; Cleavage -> Purification; Purification -> Cyclic_Peptide; } .enddot Caption: Workflow for on-resin peptide cyclization using this compound.
Experimental Protocols
Protocol 1: Selective Cleavage of the Odmab Protecting Group
This protocol details the selective removal of the Odmab group from a resin-bound peptide.
Reagents:
-
2% (v/v) hydrazine monohydrate in N,N-dimethylformamide (DMF)
-
DMF for washing
Procedure:
-
Swell the peptidyl-resin in DMF.
-
Treat the resin with the 2% hydrazine solution in DMF (approximately 25 mL per gram of resin).
-
Allow the reaction to proceed for 3 minutes at room temperature with gentle agitation.
-
Filter the resin and repeat the hydrazine treatment two more times.
-
Wash the resin thoroughly with DMF (5 x resin volume) to remove residual hydrazine and by-products.
-
The progress of the deprotection can be monitored spectrophotometrically by detecting the release of the indazole by-product at 290 nm.[3]
Protocol 2: On-Resin Side-Chain-to-Side-Chain Cyclization
This protocol describes the formation of a lactam bridge between an aspartic acid residue (introduced as this compound) and a lysine residue (introduced as Fmoc-Lys(ivDde)-OH).
Reagents:
-
Deprotection solution: 2% (v/v) hydrazine monohydrate in DMF
-
Neutralization wash: 5% (v/v) N,N-diisopropylethylamine (DIPEA) in DMF
-
Cyclization cocktail: Diisopropylcarbodiimide (DIC) (1.1 eq.) and 1-hydroxy-7-azabenzotriazole (HOAt) (1.1 eq.) in DMF
-
DMF and Dichloromethane (DCM) for washing
Procedure:
-
Following the synthesis of the linear peptide, perform the selective deprotection of the Asp(Odmab) and Lys(ivDde) side chains using the protocol described above (Protocol 1).
-
Wash the resin with DMF.
-
Wash the resin with 5% DIPEA in DMF to neutralize the resulting hydrazine salt.[3]
-
Wash the resin again with DMF.
-
Add the cyclization cocktail to the resin and allow the reaction to proceed for 18 hours at room temperature with agitation.[3]
-
Wash the resin with DMF and DCM and dry under vacuum.
-
The cyclic peptide can then be cleaved from the resin using a standard trifluoroacetic acid (TFA) cleavage cocktail.
A Critical Side Reaction: Aspartimide Formation
A significant challenge when using aspartic acid derivatives in Fmoc-SPPS is the base-catalyzed formation of an aspartimide intermediate. This five-membered ring can subsequently undergo nucleophilic attack by piperidine or water, leading to the formation of β-aspartyl peptides and racemized products, which are often difficult to separate from the desired peptide.[4]
// Nodes Peptide_Asp [label="Peptide-Asp(OR)-Xaa-", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotonation [label="Backbone Amide\nDeprotonation (Base)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyclization [label="Intramolecular\nCyclization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aspartimide [label="Aspartimide\nIntermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Ring_Opening [label="Nucleophilic\nRing Opening", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Byproducts [label="α- and β-peptides\n(L and D isomers)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Peptide_Asp -> Deprotonation; Deprotonation -> Cyclization; Cyclization -> Aspartimide; Aspartimide -> Ring_Opening; Ring_Opening -> Byproducts; } .enddot Caption: Mechanism of aspartimide formation during Fmoc-SPPS.
Strategies to mitigate aspartimide formation when using this compound include the use of hindered N-terminal protecting groups on the preceding amino acid, such as the Hmb (2-hydroxy-4-methoxybenzyl) group.[3]
Applications in Drug Development
The ability to synthesize conformationally constrained cyclic peptides is of paramount importance in drug discovery. Cyclization can lead to peptides with increased metabolic stability, enhanced receptor affinity and selectivity, and improved pharmacokinetic properties compared to their linear counterparts. This compound is a key enabler in the synthesis of such bioactive cyclic peptides.
While specific drug candidates synthesized using this compound are often proprietary, the methodology is widely applied in the development of:
-
Antimicrobial Peptides: Cyclization can enhance the amphipathic nature of these peptides, which is often crucial for their membrane-disrupting activity.
-
Conotoxins: These neurotoxic peptides from cone snails often have complex disulfide-bridged or cyclic structures. This compound can be used to create lactam-bridged analogs with potentially improved stability and selectivity for ion channels.[5]
-
Cell-Penetrating Peptides: Constraining the conformation of these peptides through cyclization can influence their interaction with cell membranes and improve their internalization efficiency.
-
Bicyclic Peptides: this compound can be a key component in the synthesis of more complex bicyclic structures, which offer even greater conformational rigidity and potential for high-affinity binding to challenging drug targets.[6]
Conclusion
This compound is an indispensable tool for the synthesis of advanced peptide structures, particularly cyclic peptides with therapeutic potential. Its quasi-orthogonal Odmab protecting group allows for selective on-resin modifications, enabling the construction of complex molecular architectures. While the potential for aspartimide formation requires careful consideration and mitigation strategies, the benefits of using this compound in the synthesis of conformationally constrained peptides for drug discovery are significant. A thorough understanding of its chemical properties and the associated experimental protocols is essential for researchers and drug development professionals seeking to leverage the power of cyclic peptides in their therapeutic pipelines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the synthesis and engineering of conotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biocompatible and Selective Generation of Bicyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
The Dmab Protecting Group in Fmoc Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups is paramount to achieving high yields and purity of the target peptide. The 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (Dmab) ester is a specialized protecting group employed in Fmoc (9-fluorenylmethoxycarbonyl) chemistry, primarily for the side-chain carboxyl groups of aspartic acid (Asp) and glutamic acid (Glu). Its unique cleavage conditions provide an orthogonal protection strategy, enabling the synthesis of complex peptides, including cyclic and branched structures, and glycopeptides.
This technical guide provides a comprehensive overview of the Dmab protecting group, its mechanism of action, detailed experimental protocols for its use, and a critical evaluation of its advantages and disadvantages, with a focus on common side reactions.
Core Principles of the Dmab Protecting Group
The Dmab group is a "safety-catch" type protecting group. The ester linkage to the amino acid side chain is stable to the standard acidic and basic conditions of Fmoc-SPPS. However, the Dmab moiety itself contains a 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group, which is labile to hydrazine. The removal of the ivDde group by hydrazine initiates a cascade reaction, leading to the cleavage of the Dmab ester and the liberation of the free carboxylic acid.
This quasi-orthogonality allows for the selective deprotection of Dmab-protected residues on the solid support without affecting other acid-labile (e.g., Boc, tBu, Trt) or base-labile (Fmoc) protecting groups.[1]
Quantitative Data Summary
The performance of a protecting group is critically assessed by its ability to minimize side reactions and maximize the yield of the desired product. The following tables summarize key quantitative data associated with the Dmab protecting group.
Table 1: Orthogonality and Cleavage Conditions
| Protecting Group | Cleavage Reagent | Stability to 20% Piperidine/DMF | Stability to TFA |
| Dmab | 2% Hydrazine in DMF | Stable | Stable |
| Fmoc | 20% Piperidine in DMF | Labile | Stable |
| Boc/tBu | Trifluoroacetic Acid (TFA) | Stable | Labile |
| Alloc | Pd(PPh₃)₄/Scavenger | Stable | Stable |
Table 2: Comparison of Side Reactions for Aspartic Acid Protecting Groups
| Protecting Group | Model Peptide Sequence | Aspartimide Formation (%) | Reference |
| Dmab | Galanin fragment analogue with Asp-Ala motif | 72% | [2] |
| tBu | Same as above | ~0% (aspartimide-free peptide) | [2] |
| OBno | VKDNYI | Almost undetectable | [3] |
| OMpe | VKDNYI | Significant, but less than OtBu | [3] |
| OtBu | VKDNYI | High | [3] |
Note: The extent of aspartimide formation is highly sequence-dependent. The values presented are from a specific study and may vary with different peptide sequences.
Experimental Protocols
Detailed and reliable protocols are crucial for the successful implementation of the Dmab protecting group in peptide synthesis.
Protocol 1: Batch-wise Deprotection of the Dmab Group
This protocol describes the manual, batch-wise removal of the Dmab protecting group from a peptide synthesized on a solid support.
Materials:
-
Peptidyl-resin with Dmab-protected residue(s)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Hydrazine monohydrate
-
Deprotection solution: 2% (v/v) hydrazine monohydrate in DMF
-
Washing solution: DMF
-
Optional: 20% (v/v) Diisopropylethylamine (DIPEA) in DMF/water (9:1) or 5 mM Sodium Hydroxide in Methanol for sluggish cleavages.
-
Reaction vessel for SPPS
-
Filtration apparatus
Procedure:
-
Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes in a suitable reaction vessel.
-
Initial Wash: Drain the DMF.
-
Hydrazine Treatment: Add the 2% hydrazine/DMF deprotection solution to the resin (approximately 10 mL per gram of resin).
-
Reaction: Gently agitate the resin suspension at room temperature for 3 minutes.
-
Filtration: Drain the deprotection solution.
-
Repeat Treatment: Repeat steps 3-5 two more times for a total of three hydrazine treatments.
-
Washing: Thoroughly wash the resin with DMF (5 x 1-minute washes) to remove the cleavage reagent and the indazole byproduct.
-
(Optional) Treatment for Sluggish Cleavage: If cleavage is incomplete, wash the resin with 20% DIPEA in DMF/water (9:1) or 5 mM NaOH in methanol.
-
Final Washes: Wash the resin thoroughly with DMF (3x) and then with Dichloromethane (DCM) (3x) before proceeding to the next synthetic step.
Protocol 2: Continuous Flow Deprotection of the Dmab Group with Spectrophotometric Monitoring
This protocol is suitable for automated peptide synthesizers equipped with a continuous flow system and a UV detector.
Materials:
-
Peptidyl-resin packed in a column
-
Deprotection solution: 2% (v/v) hydrazine monohydrate in DMF
-
Washing solution: DMF
-
Continuous flow peptide synthesizer with a UV detector
Procedure:
-
System Equilibration: Equilibrate the column containing the peptidyl-resin with DMF.
-
Initiate Deprotection: Flow the 2% hydrazine/DMF solution through the column at a constant flow rate (e.g., 3 mL/min).
-
Monitor UV Absorbance: Monitor the absorbance of the eluent at 290 nm. The cleavage of the ivDde component of the Dmab group releases an indazole byproduct that absorbs strongly at this wavelength.[4]
-
Reaction Completion: Continue the flow of the deprotection solution until the UV absorbance returns to the baseline, indicating the completion of the cleavage reaction.
-
Column Wash: Once the reaction is complete, flush the column with DMF to remove any remaining reagents and byproducts.
Visualizations
Dmab Deprotection Mechanism
The cleavage of the Dmab group is a two-step process initiated by hydrazine.
Caption: The two-step deprotection mechanism of the Dmab protecting group.
Experimental Workflow for Dmab Deprotection and Subsequent On-Resin Cyclization
This workflow illustrates the use of the Dmab group in the synthesis of a side-chain to side-chain cyclized peptide.
Caption: A typical workflow for the synthesis of a cyclic peptide using Dmab.
Discussion of Side Reactions
While the Dmab group offers a valuable orthogonal protection strategy, its use is associated with several potential side reactions that researchers must be aware of and mitigate.
Aspartimide Formation
The most significant side reaction associated with Dmab-protected aspartic acid is the formation of aspartimide. This intramolecular cyclization is catalyzed by the basic conditions of Fmoc deprotection (piperidine) and can lead to a mixture of byproducts, including α- and β-peptides, as well as racemization at the α-carbon of the aspartic acid residue.[2]
One study reported that a peptide containing an Asp(ODmab) residue resulted in 72% aspartimide formation, whereas the same sequence with Asp(OtBu) was essentially free of this side product.[2] The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being particularly susceptible.
Mitigation Strategies:
-
Use of bulky adjacent residues: Flanking the Asp(Dmab) residue with sterically hindering amino acids can reduce the rate of aspartimide formation.
-
Modified deprotection conditions: While challenging with Dmab's stability requirements, using weaker bases or shorter deprotection times for the Fmoc group can help, though this may lead to incomplete Fmoc removal.
-
Backbone protection: The use of dipeptides containing a backbone protecting group, such as a 2,4-dimethoxybenzyl (Dmb) group on the nitrogen of the residue C-terminal to the aspartic acid, is an effective but more synthetically demanding strategy to prevent aspartimide formation.
Pyroglutamate Formation
N-terminal glutamic acid residues protected with Dmab can undergo intramolecular cyclization to form a pyroglutamyl residue, leading to chain termination.[1][5] This side reaction is particularly problematic if the N-terminal α-amino group is deprotected and left exposed for extended periods.
Mitigation Strategies:
-
Keep the N-terminus protected: After the final coupling step, it is advisable to keep the N-terminal Fmoc group on until just before the next synthetic step (e.g., cleavage or cyclization). If the final peptide is to have a free N-terminus, the final Fmoc deprotection should be performed immediately before cleavage.
-
Boc protection of the N-terminus: For on-resin manipulations following Dmab deprotection, the N-terminal α-amino group can be protected with a Boc group.
-
Control of pH and temperature: Performing subsequent reactions at neutral pH and lower temperatures can help minimize the rate of pyroglutamate formation.
Sluggish Cleavage
Occasionally, the 1,6-elimination step of the Dmab deprotection can be slow, leading to incomplete removal of the protecting group.[5] This appears to be sequence-dependent.
Mitigation Strategies:
-
Extended reaction times: Increasing the duration of the hydrazine treatment can be effective.
-
Post-hydrazine treatment: Washing the resin with a mild base solution, such as 20% DIPEA in DMF/water (9:1) or 5 mM NaOH in methanol, after the hydrazine treatment can facilitate the complete removal of the p-aminobenzyl ester.
Conclusion
The Dmab protecting group is a valuable tool in the arsenal of the peptide chemist, offering a quasi-orthogonal strategy for the protection of aspartic and glutamic acid side chains in Fmoc-based solid-phase peptide synthesis. Its unique hydrazine-labile cleavage mechanism enables the synthesis of complex peptides that would be challenging to produce using standard protecting group schemes.
However, researchers must be cognizant of the potential for significant side reactions, most notably aspartimide formation with Asp(ODmab) and pyroglutamate formation with N-terminal Glu(ODmab). Careful sequence selection, optimization of reaction conditions, and the implementation of appropriate mitigation strategies are essential to successfully employ the Dmab protecting group and achieve the desired peptide product in high purity and yield. By understanding both the strengths and weaknesses of this specialized protecting group, scientists can make informed decisions to advance their research and drug development programs.
References
- 1. Problems in the synthesis of cyclic peptides through use of the Dmab protecting group [ ] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
A Technical Guide to Fmoc-Asp-Odmab Derivatives in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Fmoc-Asp-Odmab derivatives, crucial reagents in advanced peptide synthesis. The guide details their chemical properties, applications, and experimental protocols, with a focus on their role in the production of complex and cyclic peptides.
Core Compound Data
Two primary isomers of this compound are utilized in solid-phase peptide synthesis (SPPS), differing in the linkage of the Odmab (4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino}benzyl) protecting group to the aspartic acid residue. The key quantitative data for these compounds are summarized below.
| Property | Fmoc-Asp(Odmab)-OH (β-ester) | This compound (α-ester) |
| Synonym | N-α-Fmoc-L-aspartic acid β-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl ester | N-α-Fmoc-L-aspartic acid α-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl ester |
| CAS Number | 269066-08-2 | 172611-77-7 |
| Molecular Formula | C₃₉H₄₂N₂O₈ | C₃₉H₄₂N₂O₈ |
| Molecular Weight | 666.76 g/mol | 666.76 g/mol |
Application in Solid-Phase Peptide Synthesis
Fmoc-Asp(Odmab)-OH and its α-ester counterpart are quasi-orthogonally protected aspartic acid derivatives. Their primary application is in Fmoc-based solid-phase peptide synthesis, where the Odmab (also referred to as Dmab) group serves as a side-chain protecting group. The key feature of the Odmab group is its selective removal under mild conditions that do not affect other common protecting groups, such as tert-butyl (tBu). This orthogonality is particularly valuable for the synthesis of complex peptides, including cyclic peptides, through on-resin cyclization strategies.[1]
The Dmab group is stable to the piperidine solutions used for the removal of the N-terminal Fmoc group and to trifluoroacetic acid (TFA) used for the final cleavage of the peptide from the resin and removal of tBu-based side-chain protecting groups. However, it can be selectively cleaved by treatment with a dilute solution of hydrazine in DMF.[1] This selective deprotection of the aspartic acid side chain allows for subsequent chemical modifications, such as lactam bridge formation for peptide cyclization, while the peptide is still attached to the solid support.
A notable challenge associated with the use of Dmab-protected aspartic acid is the potential for aspartimide formation, a common side reaction in peptide synthesis that can lead to impurities.[2] Careful selection of synthesis conditions and coupling reagents is crucial to minimize this side reaction.
Experimental Protocols
The following protocols outline the key steps for the use of Fmoc-Asp(Odmab)-OH in Fmoc-SPPS for the synthesis of a cyclic peptide.
Resin Preparation and First Amino Acid Coupling
-
Resin Swelling: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin for protected peptide cleavage) in N,N-dimethylformamide (DMF) for at least 1 hour.
-
First Amino Acid Loading: Couple the first Fmoc-protected amino acid to the resin according to standard protocols for the chosen resin type.
Peptide Chain Elongation
-
Fmoc Deprotection: Remove the N-terminal Fmoc group by treating the resin with a 20% solution of piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid, including Fmoc-Asp(Odmab)-OH at the desired position, using a suitable activating agent (e.g., HBTU, HATU) and a base (e.g., DIPEA).
-
Repeat: Repeat the deprotection, washing, and coupling steps until the desired linear peptide sequence is assembled.
On-Resin Cyclization
-
Selective Odmab Deprotection:
-
Wash the peptidyl-resin with DMF.
-
Treat the resin with a 2% solution of hydrazine monohydrate in DMF.[3] The reaction progress can be monitored by detecting the release of the indazole by-product spectrophotometrically at 290 nm.[3]
-
Repeat the hydrazine treatment until deprotection is complete.
-
Wash the resin thoroughly with DMF to remove hydrazine. In cases of sluggish cleavage, washing with 20% DIPEA in DMF/water (9:1) may be beneficial.[1]
-
-
Lactam Bridge Formation:
-
Following the deprotection of the aspartic acid side chain and the N-terminal amino group of another amino acid in the sequence (e.g., lysine), activate the newly freed carboxyl group.
-
Perform the on-resin cyclization by treating the resin with a coupling agent such as DIPCDI and an additive like HOAt.[3]
-
Cleavage and Final Deprotection
-
Resin Washing and Drying: Wash the resin with a suitable solvent (e.g., dichloromethane) and dry it under vacuum.
-
Final Cleavage: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water), to cleave the peptide from the resin and remove any remaining side-chain protecting groups.[4]
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, followed by purification using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow Visualization
The following diagram illustrates the key stages of solid-phase synthesis of a cyclic peptide utilizing Fmoc-Asp(Odmab)-OH.
Caption: Workflow for cyclic peptide synthesis using Fmoc-Asp(Odmab)-OH.
References
- 1. This compound Novabiochem 172611-77-7 [sigmaaldrich.com]
- 2. Problem of aspartimide formation in Fmoc-based solid-phase peptide synthesis using Dmab group to protect side chain of aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
A Technical Guide to Fmoc-Asp-Odmab: Suppliers, Pricing, and Applications in Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Fmoc-Asp-Odmab, a critical building block in modern solid-phase peptide synthesis (SPPS). It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development. This guide covers commercially available suppliers and their current pricing, detailed experimental protocols for its use, and visual representations of key chemical processes to facilitate a deeper understanding of its application.
Introduction to this compound
Fmoc-L-Asp-ODmab, with the full chemical name N-α-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid α-(4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) ester, is a specialized amino acid derivative.[1] Its primary utility lies in its role as a quasi-orthogonally protected aspartic acid residue.[1] The Dmab (4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) protecting group for the α-carboxyl group offers a unique deprotection strategy that is orthogonal to the commonly used acid-labile side-chain protecting groups (e.g., tBu) and the base-labile Fmoc group for N-terminal protection.[2]
This orthogonality is particularly advantageous in the synthesis of complex peptides, such as cyclic peptides and branched peptides, where selective deprotection of a specific carboxyl group is required while the peptide remains anchored to the solid support.[1][3]
Commercial Suppliers and Pricing
A variety of chemical suppliers offer this compound, primarily as Fmoc-Asp(ODmab)-OH (CAS Number: 269066-08-2) and this compound (CAS Number: 172611-77-7). The pricing can vary based on the supplier, purity, and quantity. Below is a summary of publicly available information from prominent suppliers.
| Supplier | Product Name | CAS Number | Quantity | Price (USD) |
| Sigma-Aldrich (Novabiochem) | Fmoc-Asp(ODmab)-OH | 269066-08-2 | 1 g | $198.75 |
| 5 g | $1,050.00 | |||
| 25 g | $4,230.00 | |||
| This compound | 172611-77-7 | 1 g | $305.00 | |
| 5 g | $1,220.00 | |||
| Fisher Scientific (EMD Millipore) | FMOC-ASP(ODMAB)-OH | 269066-08-2 | 1 g | $312.40 |
| Chem-Impex | Fmoc-L-Asp(ODmab)-OH | 269066-08-2 | 1 g | $162.40 |
| 5 g | $486.00 (from Chemenu) | |||
| Fmoc-L-aspartic acid α-4-[N-{1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl}amino]benzyl ester | 172611-77-7 | 250 mg | $110.00 | |
| 1 g | $230.00 | |||
| 5 g | $890.00 | |||
| 25 g | $3,500.00 | |||
| AAPPTEC | Fmoc-Asp(ODmab)-OH | 269066-08-2 | 250 mg | $80.00 (starting from) |
| MedChemExpress | Fmoc-Asp(ODMAB)-OH | Not specified | Inquire | Inquire |
| Biorunstar | fmoc-asp(odmab)-oh | Not specified | Inquire | Competitive Price |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing and availability.
Experimental Protocols
The key to leveraging this compound in peptide synthesis is understanding the specific conditions required for the selective cleavage of the Dmab protecting group.
Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow
The initial steps of peptide synthesis using this compound follow the standard Fmoc-SPPS protocol.
Standard Fmoc-SPPS workflow for incorporating Fmoc-Asp(Odmab)-OH.
Protocol for Selective Cleavage of the Dmab Protecting Group
The Dmab group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for cleavage of tBu-based side-chain protecting groups (e.g., TFA). It is selectively cleaved using hydrazine.[4]
Reagents:
-
Deprotection Solution: 2% (v/v) hydrazine monohydrate in N,N-dimethylformamide (DMF).
-
Washing Solvents: DMF, Dichloromethane (DCM).
-
Optional for sluggish cleavage:
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF.
-
Hydrazine Treatment: Treat the resin with the 2% hydrazine/DMF solution. A common procedure is to add the solution, agitate for 3 minutes, and repeat this process 4-5 times.[5] The removal of the ivDde moiety from the Dmab group can be monitored by measuring the UV absorbance of the filtrate at 290 nm, looking for the release of the indazole byproduct.[3][5]
-
Washing: After complete removal of the ivDde group, wash the resin thoroughly with DMF.
-
Elimination of the p-Aminobenzyl Ester: Following the removal of the ivDde group, the resulting p-aminobenzyl ester undergoes a 1,6-elimination to release the free carboxylic acid.[4] This step can sometimes be slow.[1][4]
-
Addressing Sluggish Cleavage (if necessary): If the elimination is incomplete, wash the resin with a solution of 20% DIPEA in DMF/water (9:1) or 5 mM NaOH in methanol/water to facilitate the release of the free carboxyl group.[1][4][5]
-
Final Washing: Wash the resin extensively with DMF and then DCM before proceeding to the next step (e.g., on-resin cyclization).
Experimental workflow for the selective cleavage of the Dmab protecting group.
Application in On-Resin Side-Chain to Side-Chain Cyclization
A primary application of Fmoc-Asp(Odmab)-OH is the synthesis of cyclic peptides through the formation of a lactam bridge. This often involves the use of an amino acid with a side-chain amino group protected by a similarly labile group, such as Lys(ivDde).
Workflow:
-
Synthesize the linear peptide on a solid support using standard Fmoc-SPPS. Incorporate Fmoc-Asp(Odmab)-OH at the desired position for the carboxyl side-chain and an amino acid with an orthogonally protected amino side-chain (e.g., Fmoc-Lys(ivDde)-OH).
-
After assembly of the linear peptide, perform the selective deprotection of both the Dmab and ivDde groups simultaneously using the 2% hydrazine/DMF protocol described above. This exposes the side-chain carboxyl group of aspartic acid and the side-chain amino group of lysine.
-
Wash the resin thoroughly to remove residual hydrazine. The resulting free carboxyl and amino groups will be present as their respective salts. It is common to wash with a mild base solution (e.g., 5% DIPEA in DMF) to ensure the amino group is in its free base form for efficient coupling.[3]
-
Perform the on-resin cyclization by adding a coupling reagent (e.g., DIC/HOBt, HATU, or PyBOP) to the resin.[6] Allow the reaction to proceed until completion.
-
After cyclization, wash the resin and proceed with the final cleavage of the peptide from the resin and removal of any remaining acid-labile side-chain protecting groups using a standard TFA cleavage cocktail.
Workflow for on-resin side-chain to side-chain peptide cyclization.
Chemical Mechanism of Dmab Deprotection
The cleavage of the Dmab group is a two-step process based on the "safety-catch" principle.
-
Hydrazinolysis of the ivDde Group: The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) moiety acts as the "safety-catch". It protects the amino function of the p-aminobenzyl ester. Treatment with hydrazine removes this group, forming a stable indazole byproduct.[3]
-
1,6-Elimination: The removal of the ivDde group unmasks the p-amino group on the benzyl ester. The presence of this electron-donating group facilitates a spontaneous 1,6-elimination reaction, which cleaves the ester bond and releases the free carboxylic acid.[4]
Simplified mechanism of Dmab group deprotection.
Conclusion
This compound is a powerful tool for advanced peptide synthesis, enabling the creation of complex peptide architectures that are challenging to produce with standard methodologies. Its unique, quasi-orthogonal deprotection scheme allows for selective on-resin modifications, which is particularly valuable for the synthesis of cyclic and branched peptides. While the potential for sluggish cleavage of the p-aminobenzyl ester exists, established protocols can effectively mitigate this issue. A thorough understanding of the chemistry and experimental conditions associated with this compound will empower researchers to successfully incorporate this versatile building block into their synthetic strategies, advancing the frontiers of peptide-based therapeutics and research.
References
- 1. This compound Novabiochem 172611-77-7 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Efficient use of the Dmab protecting group: applications for the solid-phase synthesis of N-linked glycopeptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. cem.de [cem.de]
An In-depth Technical Guide to the Orthogonal Protection Strategy Using Fmoc-Asp-Odmab
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the orthogonal protection strategy employing Fmoc-Asp-Odmab in solid-phase peptide synthesis (SPPS). It is designed to furnish researchers, scientists, and drug development professionals with the detailed information necessary for the successful application of this methodology in the synthesis of complex peptides, particularly those requiring side-chain modification or cyclization.
Introduction to Orthogonal Protection in Peptide Synthesis
In solid-phase peptide synthesis (SPPS), an orthogonal protection strategy is paramount for the synthesis of complex peptides. This approach utilizes multiple classes of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of specific functional groups while others remain intact. The most prevalent strategy in modern peptide synthesis is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) methodology. In this system, the N-terminal α-amino group is protected by the base-labile Fmoc group, while reactive amino acid side chains are typically protected by acid-labile groups such as tert-butyl (tBu). This orthogonality enables the iterative deprotection of the N-terminus for peptide chain elongation under mild basic conditions, with the side-chain protecting groups preserved until the final acid-mediated cleavage step.
For more advanced peptide modifications, such as the formation of cyclic peptides through side-chain to side-chain lactam bridges, an additional layer of orthogonality is required. This necessitates the use of side-chain protecting groups that are stable to both the basic conditions of Fmoc removal and the strong acidic conditions of final cleavage. The 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (Odmab) ester of aspartic acid, in the form of this compound, serves as a valuable tool in this context.
The this compound Building Block: Properties and Orthogonality
This compound is a quasi-orthogonally protected aspartic acid derivative. The Odmab group is selectively cleaved under mild hydrazinolytic conditions, which do not affect the acid-labile tBu-based side-chain protecting groups or the base-labile Fmoc group on the N-terminus of the growing peptide chain. This unique property makes it highly suitable for on-resin peptide modifications.
Table 1: Properties and Compatibility of the Odmab Protecting Group
| Property | Description |
| Chemical Name | 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl |
| Cleavage Condition | 2% hydrazine in N,N-dimethylformamide (DMF)[1][2] |
| Stability to Fmoc Deprotection | Stable to 20% piperidine in DMF[2] |
| Stability to Final Cleavage | Stable to trifluoroacetic acid (TFA)[2] |
| Orthogonality | Orthogonal to tBu, Boc, and Trt side-chain protecting groups |
| Primary Application | On-resin synthesis of side-chain to side-chain lactam bridged peptides, branched peptides, and other modified peptides[1] |
The cleavage of the Odmab group proceeds via a two-step mechanism. Initially, hydrazine removes the N-ivDde-like moiety, followed by a 1,6-elimination of the resulting p-amino benzyl ester to release the free carboxylic acid.[1] This reaction generates a UV-active indazole byproduct, which allows for spectrophotometric monitoring of the deprotection progress at 290 nm.[1]
Key Application: On-Resin Synthesis of Side-Chain to Side-Chain Lactam Bridged Peptides
A primary application of this compound is the on-resin synthesis of cyclic peptides containing a lactam bridge between the side chains of aspartic acid and another amino acid, typically lysine. This is achieved by using this compound in conjunction with an Fmoc-protected lysine bearing a complementary orthogonally protected side chain, such as Fmoc-Lys(ivDde). The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) group is also cleaved by 2% hydrazine in DMF, allowing for the simultaneous deprotection of both the aspartic acid and lysine side chains in a single step.[1]
Caption: Workflow for on-resin side-chain to side-chain peptide cyclization.
Experimental Protocols
The following are detailed methodologies for the key experiments involving the use of this compound.
Protocol for On-Resin Simultaneous Deprotection of Odmab and ivDde Groups (Batch-wise)
This protocol describes the removal of the Odmab and ivDde protecting groups from a peptide synthesized on a solid support.
Materials:
-
Peptidyl-resin containing Fmoc-Asp(Odmab) and Fmoc-Lys(ivDde)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Hydrazine monohydrate
-
Deprotection solution: 2% (v/v) hydrazine monohydrate in DMF
-
Washing solvent: DMF
Procedure:
-
Swell the peptidyl-resin in DMF for 30 minutes in a reaction vessel.
-
Drain the DMF.
-
Add the 2% hydrazine/DMF solution to the resin (approximately 25 mL per gram of resin).[1]
-
Agitate the resin suspension at room temperature for 3 minutes.[1]
-
Drain the deprotection solution.
-
Repeat the hydrazine treatment (steps 3-5) four more times.[3]
-
After the final hydrazine treatment, thoroughly wash the resin with DMF (5-7 times) to remove the cleavage reagent and byproducts.
-
The resin is now ready for the on-resin cyclization step.
Protocol for Monitoring Odmab/ivDde Deprotection (Continuous Flow)
This protocol is suitable for monitoring the deprotection reaction on an automated peptide synthesizer equipped with a UV detector.
Procedure:
-
Pack the peptidyl-resin in a reaction column.
-
Flow the 2% hydrazine monohydrate in DMF solution through the column at a constant flow rate (e.g., 3 mL/min for a 1 cm diameter column).[1]
-
Monitor the absorbance of the eluant at 290 nm using a UV flow cell.[1]
-
The completion of the reaction is indicated by the return of the UV absorbance to the baseline value.[1]
-
Once the deprotection is complete, flush the column with DMF to remove any remaining reagents.
Caption: Cleavage mechanism of the Odmab protecting group.
Protocol for On-Resin Side-Chain to Side-Chain Lactam Bridge Formation
This protocol details the formation of the amide bond between the deprotected Asp and Lys side chains.
Materials:
-
Peptidyl-resin with deprotected Asp and Lys side chains
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Coupling reagents:
-
N,N'-Diisopropylcarbodiimide (DIC) or Diisopropylcarbodiimide (DIPCDI)
-
1-Hydroxy-7-azabenzotriazole (HOAt)
-
-
Base: N,N-Diisopropylethylamine (DIPEA) (optional, for neutralization)
Procedure:
-
After deprotection and washing, wash the resin with 5% DIPEA in DMF to neutralize the hydrazine salt of the carboxylic acid.[1]
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, prepare the cyclization solution. For a 0.1 mmol scale synthesis, dissolve 1.1 equivalents of DIC/DIPCDI and 1.1 equivalents of HOAt in DMF.[1]
-
Add the cyclization solution to the resin.
-
Agitate the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight (e.g., 18 hours).[1]
-
To monitor the completion of the cyclization, a small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry.
-
Once the cyclization is complete, wash the resin thoroughly with DMF and then with dichloromethane (DCM).
Protocol for Final Cleavage of the Cyclic Peptide from the Resin
This protocol describes the final cleavage of the peptide from the solid support and the removal of the remaining acid-labile side-chain protecting groups.
Materials:
-
Cyclized peptidyl-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers:
-
Triisopropylsilane (TIS)
-
Water
-
1,2-Ethanedithiol (EDT) (for peptides containing Trp)
-
-
Cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5 v/v/v or TFA/TIS/Water/EDT 90:5:5:2.5 v/v/v/v)[1]
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
Procedure:
-
Dry the peptidyl-resin under vacuum.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a 10-fold volume of cold diethyl ether or MTBE.
-
Isolate the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
The crude cyclic peptide can then be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
A Critical Side Reaction: Aspartimide Formation
A significant challenge associated with the use of aspartic acid in Fmoc-SPPS is the formation of aspartimide, a cyclic imide byproduct. This side reaction is catalyzed by the basic conditions used for Fmoc deprotection and can lead to a mixture of α- and β-aspartyl peptides, as well as racemization. Studies have shown that peptides protected with Odmab have a strong tendency to form aspartimide, in some cases with high efficiency.[4]
Table 2: Aspartimide Formation in a Model Peptide Sequence
| Asp Protecting Group | Aspartimide Formation (%) | Reference |
| Odmab | 72 | [5] |
| OtBu | < 1 (in most cases) | [5] |
Data is based on a specific galanin fragment analogue containing an Asp-Ala motif and may vary depending on the peptide sequence and synthesis conditions.
To mitigate aspartimide formation when using this compound, several strategies can be employed:
-
Use of Hmb or Dmb Backbone Protection: Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protecting group on the nitrogen of the amino acid preceding the aspartic acid can sterically hinder the formation of the aspartimide ring.
-
Optimized Deprotection Conditions: Using shorter piperidine treatment times or milder bases for Fmoc deprotection can reduce the extent of this side reaction.
Conclusion
The orthogonal protection strategy utilizing this compound offers a powerful and versatile method for the synthesis of complex peptides, particularly for the on-resin formation of side-chain to side-chain lactam bridges. While the propensity for aspartimide formation requires careful consideration and strategic mitigation, the unique cleavage properties of the Odmab group provide a distinct advantage for the construction of structurally constrained and modified peptides. The detailed protocols and data presented in this guide are intended to equip researchers with the necessary knowledge to successfully implement this valuable technique in their synthetic endeavors.
References
- 1. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US7994280B2 - On-resin peptide cyclization - Google Patents [patents.google.com]
- 3. An optimized solid phase synthesis strategy--including on-resin lactamization--of astressin, its retro-, inverso-, and retro-inverso isomers as corticotropin releasing factor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
The Dual-Edged Sword: A Technical Guide to Fmoc-Asp-Odmab in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of solid-phase peptide synthesis (SPPS), the choice of protecting groups is paramount to achieving high purity and yield of the target peptide. Among the arsenal of available building blocks, N-α-Fmoc-L-aspartic acid β-(4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino}benzyl) ester, or Fmoc-Asp-Odmab, presents a unique, albeit challenging, tool for the synthesis of complex peptides, particularly those requiring side-chain modification or cyclization. This technical guide provides an in-depth analysis of the role of this compound in SPPS, focusing on its intended application, the significant side reaction of aspartimide formation, and detailed experimental protocols.
The Intended Role: A Quasi-Orthogonal Protecting Group for Aspartic Acid
This compound is a derivative of aspartic acid where the β-carboxyl group is protected by a Dmab (4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino}benzyl) group.[1][2] This protecting group is considered "quasi-orthogonal" in the context of standard Fmoc-based SPPS. While the N-terminal Fmoc group is labile to piperidine and the side chains of other amino acids are typically protected with acid-labile groups (like t-butyl), the Dmab group is selectively cleaved under mild conditions using hydrazine.[3][4] This unique cleavage property makes this compound a valuable reagent for specific applications:
-
On-Resin Side-Chain Modification: The selective deprotection of the Dmab group allows for the modification of the aspartic acid side chain while the peptide remains attached to the solid support.
-
Synthesis of Cyclic Peptides: It is particularly useful for the on-resin synthesis of head-to-tail or side-chain-to-side-chain cyclic peptides.[4][5] After linear assembly, the Dmab group can be removed to expose a carboxylic acid, which can then be coupled with a deprotected N-terminal amine or a side-chain amine of another residue.
The removal of the Dmab group is a two-step process initiated by hydrazine, which first cleaves the N-ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)isovaleryl) moiety, followed by a 1,6-elimination that releases the free carboxylic acid.[4]
The Critical Challenge: Aspartimide Formation
Despite its utility, this compound is associated with a significant and often severe side reaction: the formation of aspartimide.[4][6] This intramolecular cyclization occurs when the backbone amide nitrogen of the residue C-terminal to the aspartic acid attacks the β-carbonyl group of the Asp side chain.[7] This reaction is catalyzed by the basic conditions used for Fmoc deprotection (e.g., piperidine).
The resulting succinimide ring (aspartimide) can lead to several undesirable byproducts:
-
α- and β-peptides: Ring opening by piperidine or other nucleophiles can generate a mixture of peptides with the peptide bond at the correct α-carboxyl group or the incorrect β-carboxyl group.[8]
-
Racemization: The chiral center at the α-carbon of the aspartic acid can epimerize during this process.[9]
Studies have shown that peptides containing the Asp(ODmab) residue have a strong tendency to form aspartimide, in some cases with unusually high efficiency.[6] The propensity for aspartimide formation is sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly susceptible.[10]
Quantitative Data on Aspartimide Formation
While direct quantitative comparisons for this compound are limited, data for other aspartic acid protecting groups highlight the severity of aspartimide formation and the effectiveness of mitigation strategies. The following table summarizes the percentage of aspartimide-related impurities for different protecting groups in a model peptide known to be prone to this side reaction.
| Protecting Group | Aspartimide-Related Impurities (%) | Reference |
| Fmoc-Asp(OtBu)-OH | High (sequence dependent) | [9] |
| Fmoc-Asp(OMpe)-OH | Lower than OtBu | [9] |
| Fmoc-Asp(OBno)-OH | Significantly reduced | [9] |
It is crucial for researchers using this compound to be aware of the high risk of aspartimide formation and to implement strategies to minimize this side reaction.
Experimental Protocols
Coupling of this compound
Standard coupling protocols for Fmoc-amino acids can be used for this compound.
Reagents:
-
Fmoc-Asp(ODmab)-OH (1.5 - 3 equivalents)
-
Coupling reagent (e.g., HATU, HBTU, DIC) (1.5 - 3 equivalents)
-
Base (e.g., DIPEA, NMM) (3 - 6 equivalents)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
Procedure:
-
Swell the resin in DMF for 30-60 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate the Fmoc-Asp(ODmab)-OH by dissolving it with the coupling reagent and base in DMF for 5-15 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. Microwave-assisted coupling can also be employed to enhance efficiency.[5]
-
Wash the resin thoroughly with DMF.
-
Perform a ninhydrin test to confirm the completion of the coupling reaction.
Selective Deprotection of the Dmab Group
Reagents:
Procedure (Batchwise): [4][11]
-
After completion of the linear peptide synthesis, wash the resin-bound peptide thoroughly with DMF.
-
Treat the resin with a solution of 2% hydrazine monohydrate in DMF (approximately 25 mL per gram of resin) for 3 minutes at room temperature with gentle agitation.
-
Filter the solution.
-
Repeat the hydrazine treatment two more times.
-
The progress of the deprotection can be monitored by measuring the UV absorbance of the filtrate at 290 nm, which corresponds to the release of an indazole byproduct.[4][12]
-
Wash the resin thoroughly with DMF.
Procedure (Continuous Flow): [3]
-
Pack the peptidyl-resin in a column.
-
Flow a 2% hydrazine monohydrate solution in DMF through the column at a constant flow rate (e.g., 3 mL/min for a 1 cm diameter column).
-
Monitor the absorbance of the eluant at 290 nm.
-
Continue the flow until the absorbance returns to the baseline, indicating complete deprotection.
-
Wash the column with DMF.
Note on Sluggish Cleavage: In some cases, the cleavage of the p-aminobenzyl moiety can be slow. If incomplete deprotection is observed, washing the resin with 20% DIPEA in DMF/water (9:1) or 5 mM sodium hydroxide in methanol may be effective.[3]
On-Resin Peptide Cyclization (Head-to-Tail)
Reagents:
-
Coupling reagent (e.g., DIC, HATU) (1.1 - 3 equivalents)
-
Additive (e.g., HOBt, HOAt) (1.1 - 3 equivalents)
-
Base (e.g., DIPEA) (if required by the coupling chemistry)
-
DMF
Procedure:
-
After selective deprotection of the Dmab group on the C-terminal aspartic acid, wash the resin with DMF.
-
Perform Fmoc deprotection of the N-terminal amino acid.
-
Wash the resin thoroughly with DMF.
-
To the resin, add a solution of the coupling reagent and additive in DMF.
-
Allow the cyclization reaction to proceed for 12-24 hours at room temperature.[4]
-
Wash the resin thoroughly with DMF and DCM.
-
Cleave the cyclic peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).
Visualizing the Processes
To better understand the chemical transformations and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Aspartimide Formation.
Caption: Dmab Group Deprotection Workflow.
Caption: On-Resin Peptide Cyclization Workflow.
Conclusion
This compound is a specialized building block in SPPS that enables the synthesis of complex peptides through its quasi-orthogonal Dmab protecting group. Its primary application lies in the on-resin formation of cyclic peptides and the site-specific modification of the aspartic acid side chain. However, its use is fraught with the significant challenge of aspartimide formation, a side reaction that can severely compromise the purity and yield of the final product. Researchers and drug development professionals must carefully consider the peptide sequence and implement mitigation strategies when employing this compound. A thorough understanding of the reaction mechanisms and adherence to optimized protocols are essential for the successful application of this dual-edged sword in the art of peptide synthesis.
References
- 1. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fmoc-Asp(ODmab)-OH synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 3. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. cem.de [cem.de]
- 6. researchgate.net [researchgate.net]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. rsc.org [rsc.org]
A Technical Guide to Quasi-Orthogonally Protected Aspartic Acid Derivatives for Advanced Peptide Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Core Subject: Advanced Strategies for the Prevention of Aspartimide Formation in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
Executive Summary
The synthesis of complex peptides, particularly those containing aspartic acid (Asp), is frequently complicated by the formation of aspartimide-related impurities. This side reaction, catalyzed by the basic conditions used for Fmoc-group removal in standard Solid-Phase Peptide Synthesis (SPPS), leads to reduced yields, difficult purification, and potential loss of biological activity due to racemization and the formation of unnatural β-peptides.[1][2] This guide provides an in-depth analysis of quasi-orthogonally protected Asp derivatives, a critical toolset for mitigating this challenge. We will explore the key features of these derivatives, present comparative data on their performance, detail experimental protocols for their use, and provide logical workflows for their strategic implementation.
The Challenge: Aspartimide Formation
During Fmoc-SPPS, the repeated use of piperidine for deprotection creates a basic environment that can trigger an intramolecular cyclization of an aspartic acid residue. The backbone amide nitrogen of the C-terminal adjacent amino acid acts as a nucleophile, attacking the side-chain β-carboxyl ester of the Asp residue.[1][2] This forms a five-membered succinimide ring, known as an aspartimide intermediate. This intermediate is highly susceptible to racemization and can be opened by nucleophiles (such as piperidine or water) to yield a mixture of undesired products, including the correct L-α-peptide, the epimerized D-α-peptide, and the corresponding L-β and D-β-peptides.[2] The Asp-Gly motif is particularly prone to this side reaction due to the lack of steric hindrance from the glycine residue.[1]
Below is a diagram illustrating the mechanism of aspartimide formation.
Caption: Mechanism of base-catalyzed aspartimide formation during Fmoc-SPPS.
Quasi-Orthogonal Protection Strategies
True orthogonality in protecting group strategy implies that each class of protecting group can be removed under conditions that have absolutely no effect on any other protecting group.[3][4][5] Quasi-orthogonal strategies, in the context of Asp protection, refer to the use of side-chain protecting groups that are cleaved under the same general conditions as other standard side-chain groups (i.e., strong acid like TFA) but exhibit enhanced stability to the basic conditions of Fmoc removal. This differential lability is the cornerstone of minimizing aspartimide formation.
The primary strategies are:
-
Sterically Hindered Ester Groups: Increasing the steric bulk around the β-carboxyl ester shields it from nucleophilic attack.
-
Backbone Amide Protection: Temporarily protecting the backbone amide nitrogen C-terminal to the Asp residue prevents it from initiating the cyclization.
-
Non-Ester-Based Masking Groups: Replacing the ester linkage with a more stable functional group that is not susceptible to this cyclization chemistry.
Key Feature: Sterically Hindered β-Esters
The most common approach to mitigating aspartimide formation is the replacement of the standard tert-butyl (OtBu) ester with a bulkier alkyl ester. These groups are designed to be stable to repeated piperidine treatments while being efficiently cleaved during the final TFA-mediated cleavage and deprotection step.[2]
Examples of Bulky Ester Protecting Groups:
-
OMpe: 3-methylpent-3-yl ester
-
OEpe: 3-ethylpent-3-yl ester
-
OPhp: 2-phenylisopropyl ester[6]
-
OBno: 3,5-di-tert-butyl-4-hydroxybenzyl ester
The selection of a specific bulky ester often depends on the severity of the aspartimide-prone sequence. For instance, while OMpe offers better protection than OtBu, OBno has been shown to provide almost complete suppression in highly problematic sequences.
Key Feature: Backbone Protection
A highly effective, albeit more complex, strategy is to temporarily protect the backbone amide nitrogen of the amino acid following the Asp residue. The 2,4-dimethoxybenzyl (Dmb) group is a common choice. By masking the nucleophile responsible for the cyclization, aspartimide formation can be effectively eliminated.[2] This is typically achieved by using a pre-formed dipeptide building block, such as Fmoc-Asp(OtBu)-Dmb-Gly-OH. The Dmb group is labile to the final TFA cleavage cocktail.
Key Feature: Non-Ester Masking Groups
A more recent and innovative approach involves replacing the side-chain ester with a completely different functional group that is not electrophilic and thus not prone to intramolecular cyclization. Cyanosulfurylides (CSY) have emerged as a powerful tool in this category.[7] The CSY group masks the carboxylic acid via a stable C-C bond and is inert to standard SPPS conditions.[7] Deprotection requires a separate oxidative step, typically with N-chlorosuccinimide (NCS), after the peptide has been cleaved from the resin.[7] This makes the CSY group truly orthogonal to the standard Fmoc/tBu strategy.
Data Presentation: Comparative Performance
The efficacy of different Asp side-chain protecting groups is best illustrated through quantitative comparison. The following table summarizes the performance of various derivatives in the synthesis of the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH, which is highly susceptible to aspartimide formation.
| Protecting Group (R in Fmoc-Asp(OR)-OH) | % Target Peptide | % Aspartimide & Related Impurities | Cleavage Condition | Reference |
| O-tert-butyl (OtBu) - Standard | ~ 45-55% | ~ 45-55% | TFA | |
| O-3-methylpent-3-yl (OMpe) | ~ 80-90% | ~ 10-20% | TFA | |
| O-3-ethylpent-3-yl (OEpe) | ~ 90-95% | ~ 5-10% | TFA | [8] |
| O-3,5-di-tert-butyl-4-hydroxybenzyl (OBno) | > 98% | < 2% | TFA | |
| Cyanosulfurylide (CSY) | > 99% | Not Detected | 1. TFA (cleavage) 2. NCS (deprotection) | [7] |
Data represents typical values compiled from literature under standard Fmoc-SPPS conditions with repeated piperidine deprotection steps.[9]
Experimental Protocols
General Protocol for SPPS using Bulky Ester Protected Asp Derivatives
This protocol outlines the standard cycle for incorporating an Fmoc-Asp(OR)-OH derivative with a bulky ester (e.g., OMpe, OBno) into a peptide sequence on a solid support (e.g., Rink Amide resin).
-
Resin Swelling: Swell the resin in dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain, and repeat the treatment for 10-15 minutes.
-
Washing: Wash the resin extensively with DMF (5-6 times) to remove piperidine and the cleaved Fmoc-dibenzofulvene adduct.
-
Amino Acid Coupling:
-
Prepare the coupling solution: Dissolve Fmoc-Asp(OR)-OH (3-5 equivalents) and a suitable coupling agent (e.g., HBTU/HOBt, 3-5 equivalents) in DMF.
-
Add a tertiary amine base (e.g., N,N-diisopropylethylamine, DIPEA, 6-10 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitor coupling completion with a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (3 times) and dichloromethane (DCM, 3 times).
-
Repeat: Return to Step 2 for the incorporation of the next amino acid in the sequence.
-
Final Cleavage and Deprotection: After synthesis completion, wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-4 hours to simultaneously cleave the peptide from the resin and remove all acid-labile side-chain protecting groups, including the bulky ester.
Protocol for Deprotection of an Asp(CSY) Derivative
The CSY group requires a specific deprotection step after the standard TFA cleavage.
-
Peptide Synthesis and Cleavage: Synthesize the peptide using Fmoc-Asp(CSY)-OH following the general SPPS protocol (Steps 1-6 above). Cleave the peptide from the resin using a standard TFA cocktail. The crude peptide will retain the CSY protecting group.
-
Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and dry the crude product.
-
CSY Deprotection:
-
Dissolve the crude CSY-protected peptide in an aqueous solvent mixture (e.g., acetonitrile/water, 1:1).
-
Add N-Chlorosuccinimide (NCS, ~2 equivalents) to the solution.
-
Stir the reaction at room temperature and monitor by HPLC/LC-MS for the conversion to the free carboxylic acid (typically complete within 30-60 minutes).
-
-
Purification: Quench any excess NCS with a suitable scavenger (e.g., methionine) and purify the final deprotected peptide by preparative HPLC.
Visualization of Workflows
A logical workflow is essential for selecting the appropriate Asp protection strategy based on the peptide sequence and synthetic goals.
Caption: Decision workflow for selecting an Asp protection strategy.
Conclusion
The challenge of aspartimide formation is a significant but manageable obstacle in modern peptide synthesis. Quasi-orthogonally protected aspartic acid derivatives provide a robust and versatile toolkit for chemists to produce high-purity peptides. While standard Fmoc-Asp(OtBu)-OH remains suitable for non-problematic sequences, the use of sterically hindered esters like Fmoc-Asp(OBno)-OH offers a simple and highly effective solution for most challenging syntheses. For applications demanding the absolute highest purity, backbone protection or the use of truly orthogonal masking groups like CSY represent the state-of-the-art, ensuring the successful synthesis of complex and sensitive peptide targets. The strategic selection of the appropriate Asp derivative, guided by sequence analysis and the desired final purity, is a critical step in the design of any successful peptide synthesis campaign.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. biosynth.com [biosynth.com]
- 4. fiveable.me [fiveable.me]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to Hydrazine-Labile Protecting Groups for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of organic synthesis, particularly in the realms of peptide chemistry and drug development, the strategic use of protecting groups is paramount. These molecular scaffolds temporarily mask reactive functional groups, enabling selective transformations at other sites within a complex molecule. Among the diverse arsenal of protecting groups, hydrazine-labile protecting groups stand out for their unique cleavage conditions, offering a valuable dimension of orthogonality in multi-step synthetic strategies. Their removal, effected by treatment with hydrazine, proceeds under conditions that are typically orthogonal to acid- and base-labile protecting groups, making them indispensable tools for the synthesis of complex peptides, modified proteins, and sophisticated drug delivery systems.
This in-depth technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with common hydrazine-labile protecting groups. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and mechanistic insights to facilitate the strategic implementation of these powerful synthetic tools.
Core Concepts of Hydrazine-Labile Protecting Groups
The utility of hydrazine-labile protecting groups stems from their stability to a wide range of chemical conditions, coupled with their selective and efficient removal by hydrazinolysis. This orthogonality is a cornerstone of modern synthetic chemistry, allowing for the sequential deprotection and functionalization of multiple reactive sites within a single molecule.
Key Families of Hydrazine-Labile Protecting Groups:
-
For Amines:
-
Phthalimide (Phth): A classic and robust protecting group for primary amines, widely employed in the Gabriel synthesis.
-
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde): Extensively used in solid-phase peptide synthesis (SPPS) for the protection of lysine side chains, offering orthogonality to both Fmoc and Boc protecting groups.[1][2]
-
-
For Thiols:
-
Hydrazone Linkers in Drug Delivery:
Quantitative Data on Deprotection Conditions
The efficiency of hydrazine-mediated deprotection is influenced by several factors, including the specific protecting group, the substrate, the concentration of hydrazine, reaction time, and temperature. The following table summarizes typical deprotection conditions and reported yields for common hydrazine-labile protecting groups.
| Protecting Group | Substrate/Application | Reagent & Conditions | Time | Temperature | Yield | Reference(s) |
| Phthalimide (Phth) | N-Alkylphthalimides | Hydrazine hydrate (excess), Ethanol | 2-4 h (reflux) | Reflux | Good to High | [11] |
| Phthalimide (Phth) | Solid-phase oligonucleotide synthesis | Ammonium hydroxide/methylamine (AMA) | 10 min | Room Temp. | ~80-90% | [12] |
| Dde | Lys(Dde) in SPPS | 2% Hydrazine monohydrate in DMF | 3 x 3 min | Room Temp. | Quantitative | [1][13][14] |
| ivDde | Lys(ivDde) in SPPS | 2-10% Hydrazine monohydrate in DMF | Variable | Room Temp. | Quantitative | [13] |
| Hqm | Cys(Hqm) in SPPS | 5% aq. Hydrazine, pH 8.5 | 8 h | 37 °C | - | [5][15] |
| Hgm | Cys(Hgm) in SPPS | 5% aq. Hydrazine, pH 8.5 | 72 h | 37 °C | - | [5][15] |
| Hydrazide (as -COOH protection) | Asp(hydrazide) in SPPS | CuSO₄ in aqueous medium | - | - | - | [16] |
Mechanisms of Cleavage
The removal of hydrazine-labile protecting groups generally proceeds via a nucleophilic attack by hydrazine, followed by an intramolecular cyclization to form a stable heterocyclic byproduct, thereby liberating the protected functional group.
Phthalimide Deprotection (Ing-Manske Procedure)
The cleavage of the phthalimide group by hydrazine involves a two-step nucleophilic acyl substitution. Hydrazine initially attacks one of the carbonyl groups, leading to the opening of the phthalimide ring. A subsequent intramolecular cyclization results in the formation of the stable phthalhydrazide and the release of the primary amine.
Caption: Mechanism of phthalimide cleavage by hydrazine.
Dde Deprotection
The deprotection of the Dde group follows a similar mechanistic pathway. Hydrazine attacks one of the carbonyl groups of the dioxocyclohexylidene ring, which is followed by an intramolecular cyclization to form a stable pyrazole byproduct and release the free amine.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Hydrazine-sensitive thiol protecting group for peptide and protein chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 9. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 10. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. trilinkbiotech.com [trilinkbiotech.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. peptide.com [peptide.com]
- 15. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 16. Leveraging Hydrazide as Protection for Carboxylic Acid: Suppression of Aspartimide Formation during Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility and Storage of Fmoc-Asp-Odmab
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the solubility and optimal storage conditions for Fmoc-Asp-Odmab (N-α-Fmoc-L-aspartic acid β-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)methyl ester). Adherence to these guidelines is critical for maintaining the stability, purity, and reactivity of this key reagent in solid-phase peptide synthesis (SPPS), thereby ensuring the integrity and success of research and drug development outcomes.
Physicochemical Properties
This compound is a derivative of aspartic acid widely used in peptide synthesis. The Odmab (4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)methyl protecting group on the β-carboxyl group is notable for its lability under mild hydrazine treatment, allowing for orthogonal deprotection strategies in complex peptide synthesis.
| Property | Value |
| CAS Number | 269066-08-2 |
| Molecular Formula | C₃₉H₄₂N₂O₈ |
| Molecular Weight | 666.76 g/mol |
| Appearance | White to yellow powder |
Solubility Data
The solubility of this compound is a critical parameter for its effective use in solution-phase reactions and for the preparation of stock solutions for SPPS. While comprehensive quantitative data across all common laboratory solvents is limited, the following table summarizes the available information. It is highly recommended to experimentally determine solubility in a specific solvent system if precise concentrations are required.
| Solvent | Concentration | Observations |
| Dimethyl Sulfoxide (DMSO) | 200 mg/mL (299.96 mM) | Ultrasonic treatment is recommended to facilitate dissolution. The use of new, anhydrous DMSO is advised as hygroscopic DMSO can negatively impact solubility.[1][2] |
| N,N-Dimethylformamide (DMF) | ~333 mg/mL (~0.5 M) | A product information sheet indicates that 1 mmole is "clearly soluble" in 2 mL of DMF. |
| N-Methyl-2-pyrrolidone (NMP) | High solubility expected | As a polar aprotic solvent commonly used in peptide synthesis, high solubility is anticipated, but quantitative data is not readily available. Experimental verification is recommended. |
| Dichloromethane (DCM) | Solubility should be determined | Quantitative data is not readily available. Experimental verification is recommended. |
Storage Conditions
Proper storage of this compound is paramount to prevent degradation and maintain its chemical integrity. Exposure to moisture, elevated temperatures, and repeated freeze-thaw cycles can compromise the quality of the reagent.
Solid Form
| Storage Temperature | Shelf Life | Recommendations |
| -20°C | Up to 3 years | Recommended for long-term storage.[1][2] |
| ≤ -15°C | Not specified | Recommended by some suppliers for long-term storage.[3] |
| 4°C | Up to 2 years | Suitable for medium-term storage.[1][2] |
| 15-25°C | Not specified | Acceptable for short-term storage as indicated by some suppliers, but not recommended for long-term preservation. |
General Recommendations for Solid Storage:
-
Store in a tightly sealed container in a dry and well-ventilated area.
-
Protect from moisture. It is advisable to allow the container to warm to room temperature before opening to prevent condensation.
In Solution
| Storage Temperature | Shelf Life | Recommendations |
| -80°C | Up to 6 months | Recommended for long-term storage of stock solutions.[1][2] |
| -20°C | Up to 1 month | Suitable for short-term storage of stock solutions.[1][2] |
General Recommendations for Solution Storage:
-
Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.
-
Use anhydrous solvents for the preparation of solutions to maintain stability.
Experimental Protocols
Protocol for Determining Solubility using the Shake-Flask Method
This protocol provides a generalized method for determining the saturation solubility of this compound in a solvent of interest.
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a defined temperature.
Materials:
-
This compound
-
Test solvent (e.g., DMF, NMP, DCM)
-
Vials with tight-fitting caps
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system
-
Analytical balance
Methodology:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 50 mg) into several vials.
-
Add a precise volume of the test solvent (e.g., 1.0 mL) to each vial.
-
Tightly cap the vials and vortex for 1-2 minutes.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).
-
Shake the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Clarification:
-
After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.
-
-
Preparation of Samples for HPLC Analysis:
-
Carefully withdraw a known volume of the supernatant (e.g., 100 µL) without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial.
-
Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration that falls within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound with known concentrations.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against the concentration.
-
Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in the desired units (e.g., mg/mL or M).
-
Visualized Workflows and Relationships
References
Methodological & Application
Application Notes and Protocols: Selective Deprotection of the Dmab Group with Hydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-{[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]amino}benzyl (Dmab) group is a valuable carboxy-protecting group employed in complex chemical syntheses, particularly in solid-phase peptide synthesis (SPPS). Its strategic utility lies in its unique deprotection mechanism, which is orthogonal to the commonly used acid-labile (e.g., Boc, tBu) and base-labile (e.g., Fmoc) protecting groups.[1][2] The selective removal of the Dmab group is achieved under mild conditions using hydrazine, allowing for site-specific modifications of peptides, such as side-chain cyclization, branching, or the introduction of labels.[3][4]
The deprotection of the Dmab group is a two-step process. Initially, hydrazine cleaves the N-ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) moiety. This is followed by a spontaneous 1,6-elimination of the resulting p-aminobenzyl ester, which liberates the free carboxylic acid.[3][5] The progress of the initial cleavage step can be conveniently monitored spectrophotometrically by detecting the release of the indazole by-product at 290 nm.[1][3]
These application notes provide a detailed protocol for the selective deprotection of the Dmab group using hydrazine, summarize key quantitative data, and discuss potential challenges and solutions.
Data Presentation
Table 1: Summary of Quantitative Data for Dmab Deprotection with Hydrazine
| Parameter | Value/Range | Remarks | Citation |
| Deprotection Reagent | 2% (v/v) Hydrazine monohydrate in DMF | Higher concentrations can lead to side reactions. | [1][3][6] |
| Reaction Time | Minutes to hours | Sequence-dependent; can be monitored. | [1][2] |
| Temperature | Room Temperature | Standard condition for the deprotection reaction. | [2] |
| Monitoring | UV absorbance at 290 nm | Detects the release of the indazole by-product. | [1][3] |
| Solvent | N,N-Dimethylformamide (DMF) | Common solvent for solid-phase peptide synthesis. | [1][3] |
| Potential Issues | Sluggish cleavage, pyroglutamate formation, aspartimide formation | Sequence-dependent and can be mitigated. | [1][5][7] |
Experimental Protocols
Materials
-
Peptidyl-resin containing a Dmab-protected amino acid
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Hydrazine monohydrate
-
N,N-Diisopropylethylamine (DIEA)
-
Pipettes and other standard laboratory glassware
-
Solid-phase synthesis vessel
-
UV-Vis spectrophotometer (optional, for monitoring)
Protocol for Selective Deprotection of Dmab Group on Solid Support
-
Resin Preparation: Swell the Dmab-protected peptidyl-resin in DMF for 30 minutes in a solid-phase synthesis vessel.
-
Preparation of Deprotection Solution: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF. For example, add 200 µL of hydrazine monohydrate to 9.8 mL of DMF.
-
Deprotection Reaction:
-
Drain the DMF from the swollen resin.
-
Add the 2% hydrazine/DMF solution to the resin (typically 10 mL per gram of resin).
-
Agitate the mixture at room temperature.
-
The reaction time can vary from a few minutes to several hours depending on the peptide sequence.[1] It is recommended to perform the treatment in several short intervals (e.g., 3 x 3 minutes).[8]
-
-
Monitoring the Reaction (Optional):
-
After each treatment with the hydrazine solution, collect the filtrate.
-
Measure the UV absorbance of the filtrate at 290 nm. The reaction is complete when the absorbance no longer increases, indicating the complete removal of the ivDde moiety.[3]
-
-
Washing: After the final hydrazine treatment, thoroughly wash the resin with DMF (5-7 times) to remove the reagents and by-products.
-
Addressing Sluggish Cleavage (If Necessary): In cases of slow or incomplete 1,6-elimination of the aminobenzyl moiety, a subsequent wash with a solution of 20% DIEA in DMF/water (90:10 v/v) can be performed to facilitate the release of the free carboxylic acid.[1][5]
-
Final Washing: Wash the resin thoroughly with DMF followed by dichloromethane (DCM) and dry under vacuum. The resin is now ready for the next synthetic step.
Mandatory Visualization
Caption: Workflow for the selective deprotection of the Dmab group.
Caption: Mechanism of Dmab group deprotection with hydrazine.
Discussion of Potential Challenges and Solutions
While the hydrazine-mediated deprotection of the Dmab group is generally efficient, certain challenges may arise depending on the peptide sequence.
-
Sluggish Cleavage: The second step of the deprotection, the 1,6-elimination, can sometimes be slow.[1][5] This can lead to incomplete deprotection. As mentioned in the protocol, a wash with a mild base such as 20% DIEA in DMF/water can help to drive this elimination to completion.[1][5]
-
Pyroglutamate Formation: Peptides with an N-terminal glutamic acid protected with Dmab can be susceptible to pyroglutamate formation if the α-amino group is deprotected while the Dmab group is still present.[3][7] It is therefore crucial to complete the peptide chain assembly before proceeding with the Dmab deprotection.
-
Aspartimide Formation: Similar to other benzyl-type esters, the Dmab group on an aspartic acid residue can promote aspartimide formation, especially when the following amino acid has a small side chain.[3] Careful selection of coupling reagents and conditions can help to minimize this side reaction.
Conclusion
The selective deprotection of the Dmab group with hydrazine is a robust and valuable tool in the synthesis of complex peptides. Its orthogonality to standard protecting group strategies allows for precise, site-specific modifications. By understanding the reaction mechanism, following a detailed protocol, and being aware of potential side reactions and their solutions, researchers can effectively utilize the Dmab group to achieve their synthetic goals.
References
- 1. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Efficient use of the Dmab protecting group: applications for the solid-phase synthesis of N-linked glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. Problems in the synthesis of cyclic peptides through use of the Dmab protecting group [ ] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. rsc.org [rsc.org]
Application Notes and Protocols for Fmoc-Asp-Odmab in Cyclic Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of cyclic peptides is a pivotal strategy in drug discovery, offering molecules with enhanced conformational stability, receptor affinity, and resistance to enzymatic degradation compared to their linear counterparts. A key challenge in cyclic peptide synthesis is the selective deprotection of side-chain functionalities to enable intramolecular cyclization. Fmoc-Asp(Odmab)-OH is a valuable building block for this purpose, facilitating the on-resin cyclization of peptides through a side-chain lactam bridge. The 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (Odmab) ester protecting group is orthogonal to the standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. It is stable to the piperidine used for Fmoc group removal and the trifluoroacetic acid (TFA) used for final cleavage from the resin, but can be selectively cleaved on the solid phase using dilute hydrazine.[1][2] This allows for the unmasking of the aspartic acid side-chain carboxyl group for subsequent intramolecular amide bond formation.
These application notes provide a comprehensive overview and detailed protocols for the use of Fmoc-Asp-Odmab in the synthesis of cyclic peptides.
Key Features of the this compound Approach
-
Orthogonality: The Odmab group is stable to piperidine and TFA, allowing for its selective removal without affecting other protecting groups.[1][2]
-
Mild Cleavage Conditions: The Odmab group is removed with a mild solution of 2% hydrazine in DMF.[1][3]
-
On-Resin Cyclization: Enables the cyclization of the peptide while it is still attached to the solid support, which can improve cyclization efficiency by minimizing intermolecular side reactions.[1]
-
Monitoring of Deprotection: The cleavage of the Odmab group releases an indazole by-product that can be monitored spectrophotometrically at 290 nm to track the progress of the deprotection reaction.[1]
Potential Challenges and Considerations
-
Aspartimide Formation: Peptides containing Asp(Odmab) are susceptible to base-catalyzed aspartimide formation, which can lead to side products and racemization.[1][4][5] The use of a Hmb-protected preceding residue can help to mitigate this issue.[1]
-
Sluggish Cleavage: In some sequence-dependent cases, the cleavage of the aminobenzyl moiety after the initial hydrazine treatment can be slow.[1][3] Washing with 20% DIPEA in DMF/water (9:1) or 2 mM HCl in dioxane can help to drive the reaction to completion.[1]
-
Pyroglutamate Formation: Peptides with N-terminal Glu(ODmab) can be prone to pyroglutamate formation if the α-amino group is left unprotected.[1][6]
Experimental Protocols
Linear Peptide Synthesis
The linear peptide is synthesized on a suitable solid support (e.g., Rink Amide resin for a C-terminal amide) using a standard Fmoc/tBu SPPS protocol.[7][8] Fmoc-Asp(Odmab)-OH is incorporated at the desired position in the peptide sequence.
Protocol:
-
Swell the resin in DMF for 1 hour.[8]
-
Remove the Fmoc protecting group from the resin or the growing peptide chain by treating with 20% piperidine in DMF (2 x 10 min).[8]
-
Wash the resin thoroughly with DMF.
-
Couple the next Fmoc-protected amino acid (5 equivalents) using a suitable coupling agent such as DIC/Oxyma or HBTU/DIPEA in DMF for 2 hours.[9]
-
Wash the resin with DMF.
-
Repeat steps 2-5 for each amino acid in the sequence, incorporating Fmoc-Asp(Odmab)-OH at the appropriate position.
-
After the final amino acid coupling, remove the N-terminal Fmoc group.
-
It is recommended to protect the N-terminal amine with a Boc group by treating the resin with Boc₂O and DIPEA in DMF. This prevents the free N-terminus from participating in side reactions during cyclization.[2]
On-Resin Odmab Group Removal
Protocol:
-
Wash the peptidyl-resin with DMF.
-
Prepare a fresh solution of 2% hydrazine monohydrate in DMF.
-
Treat the resin with the 2% hydrazine solution. This can be done in a batchwise or continuous flow manner.[1]
-
Batchwise: Add the hydrazine solution to the resin, stopper the vessel, and allow it to react for a set period (e.g., 3 minutes), then drain. Repeat this process until the deprotection is complete.[1] The progress can be monitored by taking a sample of the filtrate and measuring the absorbance at 290 nm. The reaction is complete when the absorbance returns to baseline.[1]
-
Continuous Flow: Flow the 2% hydrazine solution through the resin bed at a constant flow rate (e.g., 3 ml/min) and monitor the eluant spectrophotometrically at 290 nm.[1]
-
-
Once the Odmab cleavage is complete, wash the resin thoroughly with DMF to remove any residual hydrazine and the indazole by-product.[1]
-
To convert the resulting carboxylate salt to a more reactive form for cyclization, wash the resin with 5% DIPEA in DMF.[1]
On-Resin Cyclization
Protocol:
-
Wash the resin (with the deprotected Asp side-chain and free N-terminus) with DMF.
-
Swell the resin in a minimal amount of DMF.
-
Add the cyclization reagents. A common combination is DIPCDI (1.1 equivalents) and HOAt (1.1 equivalents) in DMF.[1]
-
Allow the reaction to proceed for 18 hours at room temperature.[1] The progress of the cyclization can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC-MS.
-
Once the cyclization is complete, wash the resin with DMF, DCM, and methanol, and then dry it under vacuum.
Final Cleavage and Purification
Protocol:
-
Prepare a cleavage cocktail appropriate for the remaining side-chain protecting groups. A common cocktail is TFA/TIS/water (95:2.5:2.5). For peptides containing Arg, a scavenger like EDT might be included (e.g., TFA/TIS/water/EDT 90:1:5:4).[1]
-
Treat the dried resin with the cleavage cocktail for 2 hours at room temperature.[1]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purify the cyclic peptide by reverse-phase HPLC.
-
Characterize the final product by mass spectrometry and analyze its purity by analytical HPLC.
Quantitative Data Summary
The following table summarizes representative data for the synthesis of cyclic peptides using the this compound strategy. Please note that yields and purities are highly sequence-dependent.
| Cyclic Peptide Sequence | Synthesis Scale | Cyclization Conditions | Crude Purity | Synthesis Time | Reference |
| cyclo-[GVYLHIE] | 0.025 mmol | DIC/HOBt in DMF | 78% | 2 h 13 min | [9][10] |
| cyclo-[WTaRRR-nal-R-Fpa-nle-Q] | 0.025 mmol | DIC/HOBt in DMF | 75% | 2 h | [9][10] |
| cyclo-[WTaR-NMeGly-NMePhe-nal-NMeGly-Fpa-nle-E] | 0.025 mmol | DIC/HOBt in DMF | 66% | 2 h 5 min | [9][10] |
| cyclo-[KA-NMeIle-NMeGly-NMeLeu-A-NMeGly-NMeGly-E] | 0.025 mmol | DIC/HOBt in DMF | 73% | 2 h 12 min | [9][10] |
| cyclo(Tyr-D-Trp-Val-D-Trp-D-Trp-Arg-Glu) | Not Specified | DIPCDI/HOAt in DMF, 18 h | High (based on HPLC) | Not Specified | [1] |
Visualizations
Experimental Workflow for Cyclic Peptide Synthesis
Caption: Workflow for on-resin cyclic peptide synthesis using this compound.
Chemical Pathway of Odmab Deprotection and Cyclization
Caption: Key chemical steps in the on-resin cyclization process.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. shop.bachem.com [shop.bachem.com]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Problems in the synthesis of cyclic peptides through use of the Dmab protecting group [ ] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. cem.de [cem.de]
- 10. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
On-Resin Cyclization of Peptides Using Fmoc-Asp-Odmab: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides represent a significant class of therapeutic molecules, offering advantages such as enhanced metabolic stability, improved receptor binding affinity, and increased cell permeability compared to their linear counterparts. On-resin cyclization is a highly efficient strategy for synthesizing these molecules, as it minimizes intermolecular side reactions and simplifies purification. The use of Fmoc-Asp(Odmab)-OH provides a robust method for achieving on-resin lactam bridge formation. The 4-((N-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)benzyl) (Odmab) ester is a side-chain protecting group that is orthogonal to the standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. It is selectively cleaved by dilute hydrazine, unmasking a carboxylic acid for subsequent intramolecular amide bond formation with the N-terminal amine.
This document provides detailed application notes and protocols for the on-resin cyclization of peptides using Fmoc-Asp(Odmab)-OH.
Principle of the Method
The on-resin cyclization strategy using Fmoc-Asp(Odmab)-OH is based on an orthogonal protection scheme. The peptide is first assembled on a solid support using standard Fmoc-SPPS. The Fmoc-Asp(Odmab)-OH residue is incorporated at the desired position in the peptide sequence. Upon completion of the linear peptide synthesis and removal of the N-terminal Fmoc group, the Odmab protecting group on the Asp side chain is selectively cleaved with a dilute solution of hydrazine in DMF. This deprotection is a two-step process that can be monitored by the release of a UV-active indazole by-product. The newly exposed side-chain carboxyl group is then activated in situ to react with the free N-terminal amine of the resin-bound peptide, forming a lactam bridge. Finally, the cyclic peptide is cleaved from the resin and the remaining side-chain protecting groups are removed.
Data Presentation
The efficiency of on-resin cyclization can be influenced by the peptide sequence, the resin used, and the specific reaction conditions. The following table summarizes representative data for on-resin cyclization, providing a general guide to the expected outcomes.
| Peptide Sequence/Target | Protecting Group Strategy | Cyclization Conditions | Crude Purity (% Cyclic Product) | Isolated Yield (%) | Key Considerations |
| Head-to-tail cyclized 10-mer | Fmoc-Asp-ODmb | BOP/Carbodiimide | Data not explicitly provided, successful cyclization reported. | Not specified | Baseline method, deprotection with 1% TFA. |
| cyclo-[GVYLHIE] | Fmoc-Glu-ODmab | DIC/HOBt in DMF | 78% | Not specified | Demonstrates high efficiency with a similar glutamic acid-based strategy. |
| cyclo-[WTaRRR-nal-R-Fpa-nle-Q] | Fmoc-Glu-ODmab | DIC/HOBt in DMF | 75% | Not specified | Applicable to more complex and modified peptide sequences. |
| Generic Asp-linked peptide | Fmoc-Asp(Odmab)-OH | Not specified | Poorer crude purity compared to Glu-linked peptide. | Not specified | Aspartic acid linkage may be less efficient for cyclization than glutamic acid. |
Experimental Protocols
Materials and Reagents
-
Fmoc-Asp(Odmab)-OH
-
Fmoc-protected amino acids
-
Rink Amide resin or other suitable solid support
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Hydrazine monohydrate, 2-5% (v/v) in DMF
-
DIPEA (N,N-Diisopropylethylamine)
-
Coupling reagents: HBTU/HOBt, HATU, or DIC/Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Scavengers: Triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT)
-
Dichloromethane (DCM)
-
Diethyl ether, cold
Protocol 1: Linear Peptide Synthesis (Fmoc-SPPS)
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU/HOBt, HATU) and DIPEA in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.
-
-
Washing: Wash the resin as described in step 3.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence, incorporating Fmoc-Asp(Odmab)-OH at the desired position.
-
Final Fmoc Deprotection: After coupling the last amino acid, remove the N-terminal Fmoc group as described in step 2.
-
Washing: Wash the resin thoroughly with DMF and DCM and dry under vacuum.
Protocol 2: On-Resin Cyclization
-
Odmab Deprotection (Batchwise):
-
Treat the peptidyl-resin with 2% hydrazine monohydrate in DMF (25 mL/g of resin).
-
Stopper the vessel and let it stand for 3 minutes.
-
Drain the solution and repeat the treatment 2-3 times.
-
Monitor the deprotection by taking a small aliquot of the filtrate and measuring the absorbance at 290 nm to detect the release of the indazole by-product. Continue treatments until the absorbance returns to baseline.
-
-
Odmab Deprotection (Continuous Flow):
-
Flow a solution of 2% hydrazine monohydrate in DMF through the peptidyl-resin at a flow rate of 3 mL/min.
-
Monitor the absorbance of the eluant at 290 nm using a UV flow cell until the deprotection is complete.
-
-
Washing and Neutralization:
-
Wash the resin thoroughly with DMF.
-
To convert the resulting hydrazinium salt to a more reactive carboxylate, wash the resin with 5% DIPEA in DMF.
-
Wash again with DMF to remove excess DIPEA.
-
-
Lactam Bridge Formation:
-
Swell the resin in DMF.
-
Add a solution of a coupling reagent (e.g., 3-5 equivalents of DIC/HOBt or DIPCDI/HOAt) in DMF.
-
Allow the reaction to proceed for 12-24 hours at room temperature.
-
Monitor the reaction by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
Protocol 3: Cleavage and Deprotection
-
Resin Preparation: Dry the resin thoroughly under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/water (e.g., 95:2.5:2.5 v/v/v). If the peptide contains sensitive residues like Trp or Met, add EDT (e.g., 90:5:2.5:2.5 TFA/EDT/TIS/water).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and shake for 2-4 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Purify the cyclic peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity of the purified peptide by mass spectrometry.
Mandatory Visualization
Application Notes and Protocols for Fmoc-SPPS Incorporation of Fmoc-Asp-Odmab
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the incorporation of Fmoc-Asp-Odmab in solid-phase peptide synthesis (SPPS) utilizing Fmoc/tBu chemistry. The Odmab (4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) protecting group for the β-carboxyl group of aspartic acid offers an orthogonal protection strategy, allowing for selective deprotection on-resin to facilitate the synthesis of cyclic or branched peptides.[1][2]
Introduction
The use of this compound provides a strategic advantage in the synthesis of complex peptides where side-chain modification or cyclization via the aspartic acid residue is desired.[3][4] The Odmab group is stable to the standard piperidine treatment used for Nα-Fmoc deprotection and acidic conditions used for cleavage from many resins, but can be selectively removed using hydrazine.[5] This orthogonality is crucial for sophisticated peptide design.[1] However, a significant consideration when using Fmoc-Asp(ODmab)-OH is the increased propensity for aspartimide formation, a common side reaction in peptide synthesis, particularly in sequences containing Asp-Gly, Asp-Ser, and Asp-Asn motifs.[6][7][8] Careful optimization of coupling and deprotection conditions is therefore essential to minimize this side reaction.[8]
Key Features of the Odmab Protecting Group
-
Orthogonality: Stable to piperidine and TFA, allowing for selective removal without affecting other protecting groups.[3]
-
Mild Cleavage: Removed by 2% hydrazine in DMF, which is a mild condition compatible with most peptide sequences.[5]
-
Monitoring: The deprotection reaction releases a UV-active indazole by-product, enabling real-time monitoring of the cleavage progress by spectrophotometry at 290 nm.[3]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Fmoc-Asp(Odmab)-OH | Peptide Synthesis Grade | Commercially Available |
| Rink Amide Resin (or other suitable resin) | 100-200 mesh | Commercially Available |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Commercially Available |
| Piperidine | Peptide Synthesis Grade | Commercially Available |
| Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Commercially Available |
| HBTU (or other coupling reagent) | Peptide Synthesis Grade | Commercially Available |
| Hydrazine monohydrate | Reagent Grade | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Trifluoroacetic acid (TFA) | Reagent Grade | Commercially Available |
| Triisopropylsilane (TIS) | Reagent Grade | Commercially Available |
| Water | HPLC Grade | Commercially Available |
Protocol 1: Standard Fmoc-SPPS Cycle for Peptide Elongation
This protocol outlines the standard steps for elongating the peptide chain on the solid support.
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.[9]
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
Dissolve Fmoc-amino acid (3-5 equivalents), HBTU (or equivalent coupling reagent, 3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Add the activation mixture to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.[11]
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, extend the coupling time or perform a second coupling.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.
Protocol 2: Incorporation of this compound
The incorporation of this compound follows the standard coupling protocol described above (Protocol 1, step 3). Due to the steric bulk of the Odmab group, extended coupling times or double coupling may be necessary to ensure complete incorporation.
Protocol 3: On-Resin Deprotection of the Odmab Group
This protocol is performed after the desired peptide sequence has been assembled and while the peptide is still attached to the resin. The N-terminal Fmoc group should be removed before proceeding.
-
Resin Preparation: Wash the peptidyl-resin thoroughly with DMF.
-
Hydrazine Treatment (Batchwise):
-
Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.[3]
-
Add the hydrazine solution to the resin (25 mL/g of resin).[3]
-
Stopper the flask and allow it to stand at room temperature for 3 minutes.[3]
-
Filter the resin and repeat the hydrazine treatment two more times.
-
The progress of the deprotection can be monitored by measuring the absorbance of the filtrate at 290 nm.[3]
-
-
Hydrazine Treatment (Continuous Flow):
-
Flow a 2% hydrazine monohydrate solution in DMF through the column containing the peptidyl-resin at a flow rate of approximately 3 ml/min.[3]
-
Monitor the absorbance of the eluant at 290 nm using a UV flow cell. Continue the flow until the absorbance returns to baseline, indicating complete deprotection.[3]
-
-
Washing: Wash the resin thoroughly with DMF to remove any residual hydrazine and by-products. The resin is now ready for on-resin cyclization or side-chain modification.
Protocol 4: Cleavage from Resin and Final Deprotection
This protocol is for cleaving the peptide from a standard TFA-labile resin (e.g., Rink Amide) and removing all remaining side-chain protecting groups.
-
Resin Preparation: Wash the peptidyl-resin with DCM and dry it under vacuum.[12]
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).[13]
-
Cleavage Reaction:
-
Peptide Isolation:
-
Filter the resin and collect the filtrate.
-
Wash the resin twice with a small amount of fresh TFA and combine the filtrates.[13]
-
-
Peptide Precipitation:
-
Add the combined filtrate dropwise to a 10-fold volume of cold methyl tert-butyl ether. A white precipitate should form.[13]
-
-
Peptide Collection and Drying:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether.
-
Wash the peptide pellet with cold ether two more times.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[13]
-
Quantitative Data Summary
| Parameter | Condition / Value | Expected Outcome / Remarks |
| Fmoc Deprotection | 20% Piperidine in DMF | Complete removal of the Fmoc group. |
| Coupling Activation | HBTU/DIPEA in DMF | Efficient amide bond formation. |
| This compound Coupling | 1-2 hours (or double coupling) | High coupling efficiency. Monitor with Kaiser test. |
| Odmab Deprotection | 2% Hydrazine in DMF | Selective and complete removal of the Odmab group. |
| Monitoring Wavelength | 290 nm | For tracking the release of the indazole by-product during Odmab deprotection.[3] |
| Cleavage from Resin | TFA/TIS/H₂O (95:2.5:2.5) | Efficient cleavage from acid-labile resins and removal of side-chain protecting groups. |
| Purity (Crude Peptide) | Sequence Dependent | Purity can be affected by aspartimide formation. HPLC analysis is required. |
Visualizations
Caption: Workflow for Fmoc-SPPS incorporating this compound.
Mitigating Aspartimide Formation
The use of Fmoc-Asp(ODmab)-OH has been shown to have a strong tendency to form aspartimide by-products.[6][8] This side reaction is sequence-dependent and is more prevalent in flexible regions of the peptide, especially at Asp-Gly sequences.[8] To minimize aspartimide formation:
-
Use of Additives: The addition of an acidic modifier like 1-hydroxybenzotriazole (HOBt) to the piperidine solution for Fmoc deprotection can help reduce aspartimide formation.[11]
-
Modified Deprotection Conditions: Using a lower concentration of piperidine or a shorter deprotection time can be beneficial, although this may require careful monitoring to ensure complete Fmoc removal.
-
Alternative Protecting Groups: For particularly problematic sequences, consider using alternative aspartic acid derivatives with bulkier side-chain protecting groups that sterically hinder aspartimide formation, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH.[15]
By following these detailed protocols and considering the potential for side reactions, researchers can successfully incorporate this compound into their peptide synthesis workflows to generate complex and modified peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Problems in the synthesis of cyclic peptides through use of the Dmab protecting group [ ] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. A Tetra-Orthogonal Strategy for the Efficient Synthesis of Scaffolds Based on Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Problem of aspartimide formation in Fmoc-based solid-phase peptide synthesis using Dmab group to protect side chain of aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. chempep.com [chempep.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
Application Notes: Monitoring Dmab Cleavage Using UV Spectrophotometry
Introduction
The cleavage of monoclonal antibodies (mAbs) and their conjugates is a critical quality attribute to monitor during the development, manufacturing, and stability testing of biotherapeutics. For Antibody-Drug Conjugates (ADCs), the controlled cleavage of the linker and release of the cytotoxic payload at the target site is fundamental to their mechanism of action, while premature cleavage in circulation can lead to off-target toxicity and reduced efficacy.[] UV-Visible spectrophotometry offers a rapid, simple, and non-destructive method to monitor the cleavage of a Dmab (a model monoclonal antibody) or its conjugate by measuring changes in the absorbance spectrum over time.[] This method is based on the Beer-Lambert law and is applicable when the cleavage products have distinct spectral properties from the intact molecule.[]
Principle of the Method
The quantitative analysis of Dmab cleavage by UV spectrophotometry relies on the principle that the total absorbance of a solution at a given wavelength is the sum of the absorbances of the individual components.[] Monoclonal antibodies, like most proteins, exhibit a strong absorbance maximum around 280 nm due to the presence of aromatic amino acids such as tryptophan and tyrosine.[2] If the cleavage of the Dmab, or the release of a conjugated drug, results in a product with a unique absorbance maximum at a different wavelength, this spectral difference can be exploited for quantification.
By measuring the absorbance at two different wavelengths—one where the protein backbone primarily absorbs (e.g., 280 nm) and another where the cleavage product or released payload has its maximum absorbance (λmax)—it is possible to set up simultaneous equations based on the Beer-Lambert law to solve for the concentration of each species.[]
Workflow for Monitoring Dmab Cleavage
Caption: Experimental workflow for monitoring Dmab cleavage.
Experimental Protocols
Protocol 1: Determination of Molar Extinction Coefficients
Objective: To accurately determine the molar extinction coefficients (ε) for the intact Dmab and the primary cleavage product, which are essential for quantitative analysis.
Materials:
-
Purified intact Dmab of known concentration
-
Purified cleavage product of known concentration
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Calibrated UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Methodology:
-
Preparation of Stock Solutions: Prepare highly accurate stock solutions of both intact Dmab and the cleavage product in the reaction buffer. The concentration should be determined by a reliable method (e.g., amino acid analysis).
-
Serial Dilutions: Prepare a series of at least five dilutions for each component from the stock solutions. The concentration range should yield absorbance values between 0.1 and 1.0 AU.
-
Spectral Scanning: For each dilution, record the full UV-Vis spectrum (e.g., 240 nm to 400 nm) to confirm the absorbance maxima (λmax) for Dmab (typically 280 nm) and the cleavage product.
-
Absorbance Measurement: Measure the absorbance of each dilution at the determined λmax values (λ1 = 280 nm and λ2 = λmax of the product).
-
Data Analysis:
-
For each component, plot a standard curve of absorbance vs. concentration (in Molarity).
-
Perform a linear regression on the data.
-
According to the Beer-Lambert Law (A = εcL), the slope of the line is equal to the molar extinction coefficient (ε) since the path length (L) is 1 cm.
-
Protocol 2: Kinetic Monitoring of Dmab Cleavage
Objective: To monitor the rate of Dmab cleavage over time under specific conditions (e.g., enzymatic digestion, thermal stress, pH stress).
Materials:
-
Dmab solution at a known starting concentration.
-
Cleavage-inducing agent (e.g., enzyme like Cathepsin B, acidic or basic buffer).[]
-
Reaction buffer.
-
Quench solution (if necessary, to stop the reaction).
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder.
-
Quartz cuvette (1 cm path length).
Methodology:
-
Instrument Setup: Set the spectrophotometer to measure absorbance at the two predetermined wavelengths (λ1 = 280 nm and λ2 = λmax of the product). Set the desired temperature for the reaction.
-
Reaction Initiation:
-
Pipette the Dmab solution and reaction buffer into the cuvette and place it in the spectrophotometer to record a baseline reading (t=0).
-
Add the cleavage-inducing agent to the cuvette, mix gently, and immediately start the kinetic measurement.
-
-
Data Collection: Record the absorbance at both wavelengths at regular intervals (e.g., every 1-5 minutes) for the desired duration of the experiment.
-
Data Analysis:
-
For each time point, use the measured absorbances (A_λ1 and A_λ2) and the predetermined molar extinction coefficients (Table 1) to calculate the concentration of intact Dmab ([Dmab]) and the cleavage product ([Product]). The following simultaneous equations are used:
-
A_λ1 = (ε_Dmab,λ1 * [Dmab]) + (ε_Product,λ1 * [Product])
-
A_λ2 = (ε_Dmab,λ2 * [Dmab]) + (ε_Product,λ2 * [Product])
-
-
Calculate the percentage of cleavage at each time point:
-
% Cleavage = ([Product] / ([Product] + [Dmab])) * 100
-
-
Plot the percentage of cleavage or the concentration of the product as a function of time to determine the reaction kinetics.
-
Principle of Spectral Analysis for Dmab Cleavage
References
Applications of Fmoc-Asp-Odmab in Library Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-Asp(Odmab)-OH is a quasi-orthogonally protected aspartic acid derivative that serves as a valuable tool in solid-phase peptide synthesis (SPPS), particularly for the construction of peptide and peptidomimetic libraries. The 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (Odmab) ester protecting group for the β-carboxyl group is stable to the piperidine conditions used for Fmoc group removal but can be selectively cleaved using 2% hydrazine in N,N-dimethylformamide (DMF).[1] This orthogonal cleavage allows for site-specific modification of the aspartic acid side chain on the solid support, making it an ideal building block for introducing diversity in combinatorial libraries.
The primary applications of Fmoc-Asp(Odmab)-OH in library synthesis are centered on two key advantages:
-
Prevention of Aspartimide Formation: Aspartic acid residues are prone to the formation of aspartimide side products during Fmoc-SPPS, especially in sequences like Asp-Gly, Asp-Asn, and Asp-Ser.[2] This side reaction can lead to a mixture of α- and β-peptides and racemization, compromising the purity and integrity of library members. While not its primary design, the bulky nature of the Odmab group can contribute to the reduction of this side reaction, although for complete prevention, backbone protection strategies are often recommended.[3]
-
Introduction of Molecular Diversity: The orthogonal deprotection of the Odmab group enables the selective unmasking of the aspartic acid side-chain carboxyl group on the solid support. This free carboxyl group can then be used as a handle for further chemical modifications, such as amidation with a variety of amines or other coupling reactions. This strategy is particularly powerful in split-and-pool or parallel synthesis workflows to generate large libraries of compounds with diverse functionalities at a specific position.
Data Presentation
Table 1: Orthogonal Protecting Groups for Aspartic Acid in Library Synthesis
| Protecting Group | Chemical Name | Cleavage Condition | Orthogonal to Fmoc/tBu Strategy | Key Application in Library Synthesis |
| Odmab | 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl | 2% Hydrazine in DMF | Yes | On-resin side-chain modification and cyclization. |
| OAll | Allyl ester | Pd(PPh₃)₄ in CHCl₃/AcOH/NMM | Yes | On-resin side-chain modification and cyclization.[4] |
| O-2-PhiPr | 2-Phenylisopropyl ester | 1-2% TFA in DCM | Yes | On-resin side-chain modification with mild acid cleavage.[2][4] |
Table 2: Suppression of Aspartimide Formation using Additives
This table presents data on the reduction of aspartimide-related by-products after prolonged treatment with piperidine, simulating the extended synthesis of a long peptide library. The addition of Oxyma Pure to the piperidine solution significantly reduces aspartimide formation.
| Peptide Sequence | % Aspartimide By-products (18h in 20% Piperidine/DMF) | % Aspartimide By-products (18h in 20% Piperidine/DMF + 1M Oxyma Pure) | Reference |
| V-K-D-G-Y-I | 92 | 39 | [3] |
| V-K-D-N-Y-I | 84 | 14 | [3] |
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Asp(Odmab)-OH
This protocol describes the standard procedure for incorporating Fmoc-Asp(Odmab)-OH into a peptide sequence on a solid support.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-amino acids (including Fmoc-Asp(Odmab)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: e.g., HBTU/HATU and DIPEA (N,N-Diisopropylethylamine)
-
Washing solvents: DMF, DCM, Isopropanol
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate tube, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of HBTU/HATU in DMF.
-
Add 8 equivalents of DIPEA and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 times).
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating Fmoc-Asp(Odmab)-OH at the desired position.
Protocol 2: Split-and-Pool Synthesis of a Peptide Library with Side-Chain Diversification at Aspartic Acid
This protocol outlines a method for generating a combinatorial peptide library where diversity is introduced at the aspartic acid side chain after orthogonal deprotection of the Odmab group.
Materials:
-
Peptidyl-resin containing the sequence X-X-Asp(Odmab)-X-X-Resin (synthesized as per Protocol 1)
-
A diverse set of primary and secondary amines (Building Blocks A, B, C, etc.)
-
2% (v/v) Hydrazine in DMF
-
Coupling reagents for amidation: e.g., HATU/HOAt and DIPEA
-
DMF, DCM
-
Collection of reaction vessels
Procedure:
-
Peptide Synthesis: Synthesize the desired peptide backbone up to the Asp(Odmab) residue on a single batch of resin using Protocol 1.
-
Odmab Deprotection:
-
Wash the peptidyl-resin with DMF.
-
Treat the resin with 2% hydrazine in DMF for 3 minutes. Repeat this treatment 4-5 times to ensure complete deprotection.[5]
-
Wash the resin thoroughly with DMF (5 times) to remove all traces of hydrazine. The resin now has a free carboxylic acid group on the aspartic acid side chain.
-
-
Split the Resin: Divide the resin into equal portions, placing each portion into a separate reaction vessel. The number of portions corresponds to the number of diverse building blocks to be introduced.
-
Diversification Coupling:
-
To each reaction vessel, add a solution of a unique amine building block (e.g., Amine A to vessel 1, Amine B to vessel 2, etc.) along with coupling reagents (HATU/HOAt and DIPEA) in DMF.
-
Agitate the reaction vessels for 2-4 hours to ensure complete amidation of the aspartic acid side chain.
-
Wash the resin in each vessel thoroughly with DMF and DCM.
-
-
Pool the Resin: Combine all portions of the resin into a single vessel.
-
Continue Peptide Synthesis: Continue with the synthesis of the remaining peptide sequence (the C-terminal "X-X" portion) on the pooled resin using Protocol 1. This will result in a library of peptides where each bead contains a single peptide sequence with a unique modification at the aspartic acid side chain.
-
Final Cleavage and Deprotection: After completion of the synthesis, cleave the peptides from the resin and remove the remaining side-chain protecting groups using a standard TFA cleavage cocktail (e.g., TFA/TIS/water).
Visualizations
References
Application Notes and Protocols for Side-Chain Modified Peptides Utilizing Fmoc-Asp-Odmab
For Researchers, Scientists, and Drug Development Professionals
Introduction: Overcoming Aspartimide Formation in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) using the Fmoc (9-fluorenylmethoxycarbonyl) strategy is a cornerstone of peptide research and drug development.[1][2] However, a significant challenge in Fmoc-based SPPS is the sequence-dependent formation of aspartimide, a side reaction that can lead to impurities, compromise peptide purity, and reduce overall yield.[3][4] This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Ser, and Asp-Asn motifs.[5][3]
To mitigate this issue, the use of Nα-Fmoc-L-aspartic acid β-(4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) ester (Fmoc-Asp-Odmab) offers a robust solution. The bulky Odmab (or the closely related Dmab) protecting group on the β-carboxyl side chain of aspartic acid sterically hinders the intramolecular cyclization that leads to aspartimide formation.[5] This application note provides detailed protocols for the synthesis of side-chain modified peptides using this compound, enabling the efficient production of high-purity peptides for research and therapeutic applications.[6][7][8][9][10]
Principle of the Method
The core of this methodology lies in the orthogonal protection strategy afforded by the Fmoc and Odmab groups. The Fmoc group, which protects the α-amino group of the amino acid, is labile to basic conditions (typically piperidine in DMF) and is removed at each cycle of peptide elongation.[1][2] The Odmab group, protecting the β-carboxyl group of aspartic acid, is stable to these basic conditions but can be selectively removed using a dilute solution of hydrazine in DMF.[11][12][13] This orthogonality allows for the selective deprotection of the aspartic acid side chain while the peptide is still attached to the solid support, enabling subsequent on-resin modifications such as cyclization, labeling, or conjugation.[11][12][13][14]
Quantitative Data Summary
The following table summarizes typical yields and purities reported for peptide synthesis involving Dmab/Odmab protecting groups. Actual results may vary depending on the peptide sequence, resin, and coupling conditions.
| Parameter | Typical Value | Notes |
| Crude Peptide Purity | >70% | Purity assessed by HPLC after cleavage from the resin. |
| Final Yield (after purification) | 15-40% | Dependent on the length and complexity of the peptide sequence. |
| Odmab Deprotection Efficiency | >95% | Monitored by the release of an indazole by-product at 290 nm.[11] |
| Aspartimide Formation | Significantly Reduced | Compared to standard Fmoc-Asp(OtBu)-OH in susceptible sequences. |
Experimental Protocols
Materials and Reagents
-
Fmoc-Asp(Odmab)-OH
-
Fmoc-protected amino acids
-
Base (e.g., DIPEA, NMM)[15]
-
Odmab deprotection solution: 2% hydrazine monohydrate in DMF[11][12]
-
Solvents: DMF, DCM, Methanol
-
Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% water[2]
-
HPLC for purification and analysis
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the general workflow for the synthesis of a side-chain modified peptide using this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. peptide.com [peptide.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Modified synthetic peptides: from therapeutics to chemosensors - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00022F [pubs.rsc.org]
- 7. Applications of Peptide-Based Drug Delivery Systems in Biomedicine - Creative Peptides [creative-peptides.com]
- 8. researchgate.net [researchgate.net]
- 9. Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging Therapeutics: The Role of Peptides in Drug Development [parabolicdrugs.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. mdpi.com [mdpi.com]
- 16. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols for Automated Coupling of Fmoc-Asp(Odmab)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of aspartic acid into peptide sequences during automated solid-phase peptide synthesis (SPPS) is often complicated by the formation of aspartimide-related impurities. This side reaction can significantly reduce the yield and purity of the target peptide, posing considerable challenges for purification. The use of Nα-Fmoc-L-aspartic acid β-(4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) ester, or Fmoc-Asp(Odmab)-OH , offers a robust solution to mitigate this problem. The sterically demanding Odmab (dimethyl-dioxocyclohexylidene-aminobenzyl) protecting group on the side chain effectively prevents the intramolecular cyclization that leads to aspartimide formation, particularly in sensitive sequences such as Asp-Gly, Asp-Ser, and Asp-Asn.[1]
This document provides detailed application notes and optimized protocols for the efficient coupling of Fmoc-Asp(Odmab)-OH in automated peptide synthesizers. It includes a comparative analysis of common coupling methods, experimental protocols, and visual workflows to guide researchers in successfully incorporating this valuable building block into their synthetic peptides.
Data Presentation: Comparison of Coupling Methods
The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like Fmoc-Asp(Odmab)-OH. The two most common classes of reagents used in automated synthesizers are aminium/uronium salts (e.g., HATU) and carbodiimides (e.g., DIC) with activating additives (e.g., Oxyma). Below is a summary of expected performance based on typical results for hindered couplings.
| Coupling Method | Reagents | Relative Speed | Coupling Efficiency (Illustrative) | Purity (Illustrative) | Key Considerations |
| Aminium Salt | HATU / DIPEA | Very Fast | > 99% | High | Highly efficient for hindered residues; higher cost.[2] |
| Carbodiimide | DIC / Oxyma | Fast | ~98-99% | Good to High | Cost-effective; soluble urea byproduct is easily washed away.[3] |
Note: The quantitative data presented is illustrative and based on the established performance of these reagents for sterically hindered amino acids. Actual results may vary depending on the specific peptide sequence, resin, and synthesizer conditions.
Experimental Protocols
The following are detailed protocols for the coupling of Fmoc-Asp(Odmab)-OH on an automated peptide synthesizer. These protocols are based on a 0.1 mmol synthesis scale. Reagent equivalents are calculated relative to the initial resin loading.
Protocol 1: High-Efficiency Coupling using HATU/DIPEA
This method is recommended for difficult couplings or when maximal efficiency is required.
Materials:
-
Fmoc-Asp(Odmab)-OH
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
Automated Synthesizer Setup:
-
Amino Acid Solution: Prepare a 0.5 M solution of Fmoc-Asp(Odmab)-OH in DMF.
-
Activator Solution: Prepare a 0.5 M solution of HATU in DMF.
-
Base Solution: Prepare a 2 M solution of DIPEA in NMP or DMF.
Coupling Cycle (0.1 mmol scale):
-
Fmoc Deprotection: Perform the standard Fmoc deprotection cycle using 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF (6 x 30 s).
-
Pre-activation:
-
Deliver 1.0 mL of 0.5 M Fmoc-Asp(Odmab)-OH solution (5 eq).
-
Deliver 1.0 mL of 0.5 M HATU solution (5 eq).
-
Deliver 0.5 mL of 2 M DIPEA solution (10 eq).
-
Allow pre-activation for 1-3 minutes.
-
-
Coupling: Transfer the activated amino acid mixture to the reaction vessel containing the resin.
-
Reaction: Allow the coupling reaction to proceed for 40-60 minutes.
-
Washing: Wash the resin with DMF (4 x 30 s).
-
Monitoring (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, a second coupling may be necessary.
Protocol 2: Cost-Effective Coupling using DIC/Oxyma
This protocol provides an excellent balance of efficiency and cost-effectiveness.
Materials:
-
Fmoc-Asp(Odmab)-OH
-
DIC (N,N'-Diisopropylcarbodiimide)
-
Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
Automated Synthesizer Setup:
-
Amino Acid/Additive Solution: Prepare a 0.5 M solution of Fmoc-Asp(Odmab)-OH and a 0.5 M solution of Oxyma Pure in DMF. These can often be combined into a single solution depending on synthesizer configuration.
-
Activator Solution: Prepare a 0.5 M solution of DIC in DMF.
Coupling Cycle (0.1 mmol scale):
-
Fmoc Deprotection: Perform the standard Fmoc deprotection cycle using 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF (6 x 30 s).
-
Coupling:
-
Deliver 1.0 mL of 0.5 M Fmoc-Asp(Odmab)-OH solution (5 eq).
-
Deliver 1.0 mL of 0.5 M Oxyma Pure solution (5 eq).
-
Deliver 1.0 mL of 0.5 M DIC solution (5 eq).
-
-
Reaction: Allow the coupling reaction to proceed for 60-90 minutes.
-
Washing: Wash the resin with DMF (4 x 30 s).
-
Monitoring (Optional): Perform a Kaiser test to ensure complete coupling.
Mandatory Visualizations
Caption: Experimental workflow for a single coupling cycle.
Caption: Decision tree for selecting a coupling method.
Side Reactions and Mitigation
While the Odmab group is highly effective at preventing aspartimide formation during Fmoc-SPPS, researchers should be aware of other potential considerations. The Odmab protecting group is labile to hydrazine.[4] Therefore, if orthogonal protecting groups sensitive to hydrazine (e.g., Dde, ivDde) are used elsewhere in the peptide, their removal will also cleave the Odmab group. This property is often exploited for the on-resin synthesis of cyclic peptides where the deprotected aspartate side chain is used as an anchor point for cyclization.
Conclusion
The use of Fmoc-Asp(Odmab)-OH is a highly effective strategy to minimize aspartimide formation in automated solid-phase peptide synthesis. By selecting an appropriate high-efficiency coupling method, such as those employing HATU or DIC/Oxyma, researchers can achieve excellent incorporation of this sterically hindered amino acid. The detailed protocols and workflows provided in this document serve as a comprehensive guide for scientists and drug development professionals to optimize their peptide synthesis and obtain high-purity products.
References
Post-Synthesis Modification of Peptides Containing Asp(Odmab): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective modification of peptides is a cornerstone of modern drug discovery and chemical biology. The ability to introduce specific functionalities, create cyclic structures, or conjugate peptides to other molecules is crucial for enhancing their therapeutic properties, such as stability, target affinity, and bioavailability. The use of orthogonal protecting groups is central to achieving such precise modifications. One such protecting group, the 4-((N-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)benzyl) (Odmab) ester for the side chain of aspartic acid (Asp), offers a unique handle for post-synthesis modification. The Odmab group is labile to hydrazine, providing an orthogonal deprotection strategy in the context of standard Fmoc-based solid-phase peptide synthesis (SPPS).[1]
These application notes provide detailed protocols for the post-synthesis modification of peptides containing Asp(Odmab), with a focus on on-resin cyclization. Potential challenges and side reactions, such as aspartimide formation, are also discussed, along with strategies for their mitigation.
Key Applications of Asp(Odmab) in Peptide Modification
The primary application of incorporating Asp(Odmab) into a peptide sequence is to enable selective deprotection of the Asp side-chain carboxyl group while the peptide is still attached to the solid support. This unmasked carboxyl group can then serve as a reactive site for various modifications, including:
-
On-resin cyclization: Formation of lactam bridges, either head-to-tail or side-chain-to-side-chain, to generate cyclic peptides with constrained conformations.
-
Side-chain labeling: Conjugation of fluorescent dyes, biotin, polyethylene glycol (PEG), or other moieties to study peptide localization, binding, or to improve pharmacokinetic properties.
-
Branched peptide synthesis: Attachment of another peptide chain to the Asp side chain.
Data Presentation: Quantitative Analysis of On-Resin Cyclization
The efficiency of on-resin cyclization can be influenced by several factors, including the peptide sequence, the resin used, and the coupling conditions. The choice of the amino acid linker for head-to-tail cyclization has been shown to impact the crude purity of the final cyclic product.
| Amino Acid Linker | Coupling Scheme | % Cyclic in Crude Product | % Linear in Crude Product | Reference |
| Glu | Double Long | 28.0 | 4.0 | [2] |
| Glu | Double Short | 22.5 | 4.5 | [2] |
| Glu | Single | 22.8 | 4.3 | [2] |
| Asp | Double Long | 16.6 | 3.3 | [2] |
| Asp | Single | 13.3 | 3.0 | [2] |
Table 1: Comparison of Crude Purity for Head-to-Tail Cyclization of Peptides with C-terminal Glu and Asp Linkers. [2]
A significant challenge associated with the use of Asp(Odmab) is the potential for aspartimide formation, a side reaction that can reduce the yield of the desired product.[1][3][4]
| Asp Protecting Group | Aspartimide Formation (%) | Reference |
| Asp(Odmab) | 72 | [3] |
| Asp(OtBu) | 0 | [3] |
Table 2: Aspartimide Formation with Different Aspartic Acid Side-Chain Protecting Groups. [3]
Experimental Protocols
Protocol 1: On-Resin Deprotection of Asp(Odmab)
This protocol describes the selective removal of the Odmab protecting group from the side chain of an aspartic acid residue on a resin-bound peptide.
Materials:
-
Peptidyl-resin containing an Asp(Odmab) residue
-
N,N-Dimethylformamide (DMF)
-
2% (v/v) Hydrazine monohydrate in DMF
-
5% (v/v) N,N-Diisopropylethylamine (DIPEA) in DMF (optional, for salt conversion)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes.
-
Washing: Wash the resin thoroughly with DMF (3 x 1-minute washes).
-
Odmab Deprotection (Batchwise):
-
Treat the resin with a solution of 2% hydrazine monohydrate in DMF (10 mL per gram of resin).
-
Agitate the suspension at room temperature for 3 minutes.
-
Drain the reaction vessel and repeat the hydrazine treatment two more times.
-
Monitoring (Optional): The progress of the deprotection can be monitored by measuring the UV absorbance of the filtrate at 290 nm, which corresponds to the release of the indazole byproduct.[1]
-
-
Odmab Deprotection (Continuous Flow):
-
Flow a solution of 2% hydrazine monohydrate in DMF through the column containing the peptidyl-resin at a flow rate of 3 mL/min.
-
Monitor the absorbance of the eluent at 290 nm.
-
Continue the flow until the absorbance returns to the baseline, indicating complete deprotection.[1]
-
-
Washing: Wash the resin extensively with DMF (5 x 1-minute washes) to remove all traces of hydrazine and the byproduct.
-
Salt Conversion (Optional but Recommended): To convert the resulting hydrazinium salt of the carboxylic acid to a more reactive form for subsequent coupling, wash the resin with 5% DIPEA in DMF (3 x 2-minute washes).
-
Final Washing: Wash the resin with DMF (5 x 1-minute washes) to remove excess DIPEA. The resin is now ready for the post-synthesis modification.
Protocol 2: On-Resin Side-Chain to Side-Chain Cyclization (Lactam Bridge Formation)
This protocol describes the formation of a lactam bridge between the deprotected Asp(Odmab) side chain and an amino group on the side chain of another residue (e.g., Lys(Fmoc) deprotected in a previous step).
Materials:
-
Peptidyl-resin with deprotected Asp and Lys side chains
-
DMF
-
Coupling reagents:
-
Option A: N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq.) and 1-hydroxy-7-azabenzotriazole (HOAt) (1.1 eq.)
-
Option B: (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (3 eq.) and DIPEA (6 eq.)
-
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Preparation: Start with the peptidyl-resin from Protocol 1, which has the deprotected Asp side-chain carboxyl group. Ensure the side-chain amino group for cyclization is also deprotected.
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Coupling Reagent Activation (Prepare fresh):
-
Option A: In a separate vial, dissolve DIC and HOAt in DMF.
-
Option B: In a separate vial, dissolve PyBOP and DIPEA in DMF.
-
-
On-Resin Cyclization:
-
Add the activated coupling reagent solution to the swollen resin.
-
Agitate the reaction mixture at room temperature for 18-24 hours.
-
Monitoring (Optional): The completion of the reaction can be monitored using the Kaiser test (ninhydrin test). A negative test (yellow beads) indicates the absence of free primary amines and the completion of cyclization.
-
-
Washing: After the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (5 x 1-minute washes), followed by dichloromethane (DCM) (3 x 1-minute washes).
-
Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups using a standard trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualization
Caption: Workflow for Post-Synthesis Modification of Peptides Containing Asp(Odmab).
Caption: Two-Step Deprotection Mechanism of the Odmab Protecting Group.
Discussion and Troubleshooting
Aspartimide Formation:
The most significant side reaction when working with Asp-containing peptides, particularly with activating conditions, is the formation of a five-membered succinimide ring, known as aspartimide.[1][3][4] This side product can lead to a mixture of α- and β-aspartyl peptides upon ring-opening, which are often difficult to separate from the desired product. Studies have shown that the use of Asp(Odmab) can lead to a high percentage of aspartimide formation compared to other protecting groups like OtBu.[3]
Mitigation Strategies for Aspartimide Formation:
-
Choice of Coupling Reagents: For the cyclization step, using coupling reagents known to suppress racemization, such as those based on HOAt or Oxyma, is recommended. While some studies have reported failed cyclization attempts with HBTU leading to side products, others have successfully used DIPCDI/HOAt.[1][5]
-
Reaction Conditions: Performing the coupling at lower temperatures and for the minimum time required can help reduce the extent of aspartimide formation.
-
Backbone Protection: The introduction of a backbone protecting group, such as 2-hydroxy-4-methoxybenzyl (Hmb), on the nitrogen of the amino acid preceding the Asp residue can effectively prevent aspartimide formation.
Sluggish Cleavage:
Occasionally, the 1,6-elimination of the p-aminobenzyl ester intermediate during Odmab deprotection can be slow, which is sequence-dependent.[1] Ensuring a sufficient excess of hydrazine and adequate reaction time is crucial for complete deprotection. Monitoring the reaction by UV spectroscopy is highly recommended to confirm the completion of the cleavage.
Conclusion
The use of Asp(Odmab) provides a valuable orthogonal strategy for the post-synthesis modification of peptides, enabling the creation of complex structures such as cyclic and branched peptides. While the potential for aspartimide formation presents a significant challenge, careful selection of reaction conditions and coupling reagents can mitigate this side reaction. The detailed protocols and troubleshooting guidance provided in these application notes aim to assist researchers in successfully employing Asp(Odmab) for their peptide modification needs, ultimately advancing the development of novel peptide-based therapeutics and research tools.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. Problem of aspartimide formation in Fmoc-based solid-phase peptide synthesis using Dmab group to protect side chain of aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Fmoc-Asp-Odmab in Branched Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of branched peptides is a crucial technique in drug discovery and development, enabling the creation of novel structures with enhanced biological activity, stability, and pharmacokinetic profiles. One key building block for introducing a branching point is Fmoc-Asp-Odmab (Nα-9-fluorenylmethoxycarbonyl-L-aspartic acid β-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl ester). The Odmab (often referred to as Dmab) protecting group on the β-carboxyl group of aspartic acid is orthogonal to the standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. This orthogonality allows for its selective removal on the solid support, unmasking a carboxylic acid group for the initiation of a new peptide chain, thus forming a branched peptide.[1][2]
These application notes provide detailed protocols for the incorporation of this compound, selective deprotection of the Odmab group, and subsequent synthesis of a branched peptide chain. A critical consideration addressed is the propensity for aspartimide formation, a common side reaction with aspartic acid derivatives, and strategies to mitigate it.[3][4][5]
Key Features of this compound
-
Orthogonal Protection: The Odmab group is stable to the piperidine solutions used for Fmoc group removal and to the trifluoroacetic acid (TFA) used for final cleavage of most other side-chain protecting groups.[2][6]
-
Selective Cleavage: The Odmab group is selectively cleaved under mild conditions using dilute hydrazine, typically 2% hydrazine in N,N-dimethylformamide (DMF).[6][7]
-
Monitoring of Deprotection: The cleavage of the Odmab group releases a chromophoric byproduct, which can be monitored spectrophotometrically at 290 nm to ensure complete deprotection.[6][7]
Experimental Protocols
Protocol 1: Incorporation of Fmoc-Asp(Odmab)-OH into the Peptide Sequence
This protocol describes the standard procedure for coupling Fmoc-Asp(Odmab)-OH to a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acid resin
-
Fmoc-Asp(Odmab)-OH
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
N,N'-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
-
Solid-phase peptide synthesis (SPPS) reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the SPPS reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound peptide by treating with 20% piperidine in DMF for 3 minutes, followed by a second treatment for 7 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times) to remove piperidine and the fulvene adduct.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-Asp(Odmab)-OH (3-4 equivalents relative to resin loading), HBTU/HOBt (3-4 equivalents), and DIPEA (6-8 equivalents) in DMF. Allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
Washing: Wash the resin with DMF (5-7 times) and DCM (2-3 times) to remove excess reagents and byproducts.
Protocol 2: Selective Deprotection of the Odmab Group
This protocol outlines the selective removal of the Odmab protecting group from the aspartic acid side chain.
Materials:
-
Peptidyl-resin containing the Asp(Odmab) residue
-
2% Hydrazine monohydrate in DMF
-
DMF
-
SPPS reaction vessel
Procedure:
-
N-Terminal Protection: Ensure the N-terminus of the linear peptide chain is protected (e.g., with an Fmoc or Boc group) to prevent side reactions during Odmab cleavage.
-
Resin Preparation: Wash the peptidyl-resin with DMF.
-
Odmab Cleavage: Treat the resin with a solution of 2% hydrazine monohydrate in DMF. The cleavage is a two-step process: initial removal of the N-ivDde group followed by a 1,6-elimination to release the free carboxylic acid.[7] The reaction can be performed in batch mode or using a continuous flow setup.
-
Batch Mode: Add the 2% hydrazine solution to the resin and agitate for 3 minutes. Drain and repeat the treatment 2-3 times until the deprotection is complete.[6]
-
Continuous Flow: Flow the 2% hydrazine solution through the resin bed. Monitor the eluant at 290 nm. The reaction is complete when the absorbance returns to baseline.[6]
-
-
Washing: Wash the resin extensively with DMF to remove all traces of hydrazine and the cleavage byproducts.
-
Neutralization: Treat the resin with a solution of 5% DIPEA in DMF to neutralize the newly formed carboxylic acid salt.[6]
-
Washing: Wash the resin with DMF (5-7 times) and DCM (2-3 times).
Protocol 3: Synthesis of the Branched Peptide Chain
This protocol details the coupling of the first amino acid to the deprotected aspartic acid side chain to initiate the branch.
Materials:
-
Peptidyl-resin with the deprotected Asp side chain
-
Fmoc-protected amino acid for the branch
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
DIPEA
-
DMF
-
DCM
-
SPPS reaction vessel
Procedure:
-
Amino Acid Activation: Activate the first Fmoc-amino acid for the branch as described in Protocol 1, Step 4.
-
Coupling to the Side Chain: Add the activated amino acid solution to the resin with the deprotected aspartic acid side chain. Agitate the mixture at room temperature for 2-4 hours. The coupling to the side-chain carboxyl group can be slower than to the N-terminus.
-
Monitoring: Perform a Kaiser test to confirm complete coupling.
-
Washing: Wash the resin as described in Protocol 1, Step 7.
-
Chain Elongation: Continue the synthesis of the branched peptide chain using standard Fmoc-SPPS protocols (deprotection, washing, coupling, washing) until the desired sequence is assembled.
Protocol 4: Final Cleavage and Deprotection
This protocol describes the cleavage of the completed branched peptide from the resin and the removal of all remaining side-chain protecting groups.
Materials:
-
Fully synthesized branched peptidyl-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water, dithiothreitol (DTT) for cysteine-containing peptides)
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer
Procedure:
-
Resin Preparation: Wash the resin with DCM and dry it thoroughly under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A common cocktail is TFA/TIS/water (95:2.5:2.5, v/v/v).[8]
-
Cleavage: Add the cleavage cocktail to the dried resin in a reaction vessel. Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Isolation: Pellet the precipitated peptide by centrifugation. Decant the ether and wash the peptide pellet with cold ether 2-3 times.
-
Drying and Purification: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified peptide fractions to obtain a white, fluffy powder.
Data Presentation
Table 1: Reagents and Conditions for Key Steps in Branched Peptide Synthesis
| Step | Reagent/Condition | Concentration/Ratio | Duration | Monitoring |
| Fmoc-Asp(Odmab)-OH Coupling | Fmoc-Asp(Odmab)-OH:Coupling Reagent:DIPEA | 1:0.95:2 equivalents | 1-2 hours | Kaiser Test |
| Odmab Deprotection | 2% Hydrazine monohydrate in DMF | - | 3 x 3 minutes (Batch) | Spectrophotometry at 290 nm |
| Branch Initiation Coupling | Fmoc-AA:Coupling Reagent:DIPEA | 1:0.95:2 equivalents | 2-4 hours | Kaiser Test |
| Final Cleavage | TFA/TIS/H₂O | 95:2.5:2.5 (v/v/v) | 2-3 hours | - |
Table 2: Representative Yields and Purity for Branched Peptide Synthesis *
| Peptide Sequence (Example) | Coupling Efficiency (Main Chain) | Odmab Deprotection Yield | Coupling Efficiency (Branch) | Crude Purity (RP-HPLC) | Final Yield |
| Ac-Tyr-Val-Ala-Asp(Lys-Gly) -NH₂ | >99% | >95% | >98% | ~70% | 15-25% |
| Ac-Gly-Leu-Phe-Asp(Ser-Ala-Val) -NH₂ | >99% | >95% | >97% | ~65% | 10-20% |
*Note: Yields and purity are highly sequence-dependent and can be influenced by the propensity for aspartimide formation. The data presented are illustrative and based on typical outcomes for related peptide syntheses.
Mandatory Visualization
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Synthesis of N-linked glycopeptides via solid-phase aspartylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for the Selective Cleavage of the Dmab Group in the Presence of tBu-Based Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective cleavage of the 4-((dimethylamino)methyl)benzoyl (Dmab) protecting group while preserving tert-butyl (tBu) based protecting groups. The Dmab group is a valuable tool in peptide synthesis, particularly for the preparation of cyclic and branched peptides, due to its unique cleavage conditions that are orthogonal to the widely used Fmoc/tBu strategy.
Introduction to Dmab and tBu Protecting Groups
In solid-phase peptide synthesis (SPPS), the use of orthogonal protecting groups is crucial for the successful synthesis of complex peptides. The Fmoc/tBu strategy is a cornerstone of modern SPPS. In this approach, the Nα-amino group is temporarily protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while side-chain functionalities are protected with acid-labile groups such as tert-butyl (tBu) ethers, tert-butyl esters (OtBu), and tert-butyloxycarbonyl (Boc).
The Dmab group provides an additional layer of orthogonality. It is employed for the protection of carboxyl groups, typically on the side chains of aspartic acid (Asp) and glutamic acid (Glu). The key feature of the Dmab group is its stability to both the basic conditions used for Fmoc removal (e.g., 20% piperidine in DMF) and the acidic conditions used for tBu group removal (e.g., trifluoroacetic acid, TFA).[1][2] Instead, the Dmab group is selectively cleaved under mild hydrazinolysis conditions.[1][3]
This orthogonality allows for the selective deprotection of a specific carboxyl group on a fully protected peptide, enabling on-resin modifications such as cyclization, branching, or conjugation.
Mechanism of Dmab Cleavage
The cleavage of the Dmab group is a two-step process:
-
Hydrazinolysis of the ivDde moiety: The Dmab group contains a 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) "safety-catch" protecting group on the amino function of the p-aminobenzyl ester. Treatment with hydrazine first removes this ivDde group.[1][3] This reaction releases a chromophoric indazole by-product, which can be monitored spectrophotometrically at around 290 nm to follow the progress of the reaction.
-
1,6-Elimination: The removal of the ivDde group exposes a free p-aminobenzyl ester. This intermediate is unstable and undergoes a spontaneous 1,6-elimination to release the free carboxylic acid and a p-aminobenzyl-derived byproduct.[1][3][4]
Caption: Mechanism of Dmab group cleavage.
Orthogonality and Compatibility
The Dmab group is considered quasi-orthogonal to the Fmoc/tBu strategy.[1][2] The stability of the respective protecting groups under different cleavage conditions is summarized below.
| Protecting Group | Cleavage Reagent | Stability of Other Groups |
| Fmoc | 20% Piperidine in DMF | Dmab and tBu groups are stable. |
| tBu, Boc, OtBu | Trifluoroacetic Acid (TFA) | Dmab group is stable.[1] |
| Dmab | 2% Hydrazine in DMF | tBu, Boc, and OtBu groups are stable.[5][6] |
This high degree of orthogonality is fundamental for its application in complex peptide synthesis.
Potential Challenges and Solutions
While the Dmab group is a powerful tool, some challenges have been reported:
-
Sluggish 1,6-Elimination: The second step of the cleavage, the 1,6-elimination, can sometimes be slow and sequence-dependent.[4] This can lead to incomplete deprotection.
-
Side Reactions:
-
Pyroglutamate Formation: When an N-terminal Glu(ODmab) residue has its Nα-amino group deprotected, it can be prone to cyclization, leading to the formation of a pyroglutamyl residue. This is not typically observed with Glu(OtBu).[4][8]
-
Aspartimide Formation: Asp(ODmab) residues can be susceptible to aspartimide formation, a common side reaction in Fmoc-based SPPS.[9] In some cases, using Asp(OtBu) can completely avoid this issue.[7]
-
Experimental Protocols
The following are detailed protocols for the selective cleavage of the Dmab group.
Protocol 1: Standard Dmab Cleavage
This protocol is suitable for most sequences where sluggish elimination is not anticipated.
-
Resin Preparation: Swell the peptidyl-resin (containing the Dmab-protected residue) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Drain: Drain the DMF from the reaction vessel.
-
Hydrazine Treatment: Add a solution of 2% (v/v) hydrazine monohydrate in DMF to the resin (e.g., 10 mL per gram of resin).
-
Reaction: Gently agitate the resin suspension at room temperature. The reaction time is typically 3-5 minutes per treatment.
-
Monitoring (Optional): The progress of the ivDde removal can be monitored by taking a small aliquot of the supernatant and measuring its absorbance at 290 nm. The reaction is complete when the absorbance no longer increases.
-
Repeat: Drain the hydrazine solution and repeat the treatment (steps 3-4) 2-3 times to ensure complete removal of the ivDde group.
-
Washing: Wash the resin thoroughly with DMF (5 x resin volume) to remove all traces of hydrazine and the indazole byproduct.
-
Proceed: The resin is now ready for the next step (e.g., on-resin cyclization or cleavage from the resin).
Protocol 2: Enhanced Dmab Cleavage for Sluggish Sequences
This protocol includes an additional basic wash to drive the 1,6-elimination to completion.
-
Resin Preparation and Hydrazine Treatment: Follow steps 1-7 from Protocol 1.
-
Basic Wash: After the final DMF wash, add one of the following solutions to the resin:
-
Option A: 20% DIPEA in DMF/water (9:1 v/v).
-
Option B: 5 mM NaOH in methanol.[3]
-
-
Reaction: Agitate the resin in the basic solution for 10-20 minutes at room temperature.
-
Final Washing: Drain the basic solution and wash the resin thoroughly with DMF (3 x resin volume), followed by dichloromethane (DCM) (3 x resin volume), and then dry the resin under vacuum.
Caption: Experimental workflow for Dmab cleavage.
Data Summary
The following table summarizes the key quantitative aspects and conditions discussed in the literature.
| Parameter | Condition / Observation | Reference |
| Dmab Cleavage Reagent | 2% hydrazine in DMF | [2][3] |
| Cleavage Time | Typically minutes for ivDde removal. | [1] |
| tBu Group Stability | Stable to 2% hydrazine in DMF. | [5][6] |
| Dmab Group Stability | Stable to TFA and 20% piperidine in DMF. | [1][2] |
| Solution for Sluggish Elimination | 20% DIPEA in DMF/water (9:1) or 5 mM NaOH in methanol. | [1][3][7] |
| Side Reaction (Asp) | Asp(ODmab) can lead to aspartimide formation. | [7] |
| Side Reaction (Glu) | N-terminal Glu(ODmab) can lead to pyroglutamate formation. | [4][8] |
| Comparative Yield Example | A synthesis using Asp(OtBu) yielded 100% aspartimide-free peptide, while Asp(ODmab) resulted in significant side products. | [7] |
| Comparative Yield Example 2 | A subsequent reaction after Dmab deprotection with only hydrazine gave 5% yield, which was significantly improved by adding a basic wash step. | [3] |
Conclusion
The Dmab protecting group offers a reliable method for orthogonal protection of carboxylic acids in the presence of acid-labile tBu-based groups. Its selective removal with hydrazine allows for advanced peptide modification strategies. While challenges such as sluggish elimination and potential side reactions exist, these can be effectively mitigated by optimizing the deprotection protocol, for instance, by incorporating a mild basic wash after hydrazine treatment. Careful sequence analysis and protocol selection are key to leveraging the full potential of the Dmab group in complex peptide synthesis.
References
- 1. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Efficient use of the Dmab protecting group: applications for the solid-phase synthesis of N-linked glycopeptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Problems in the synthesis of cyclic peptides through use of the Dmab protecting group [ ] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. merckmillipore.com [merckmillipore.com]
On-Resin Lactam Bridge Formation: A Detailed Application Note and Protocol for Researchers
For researchers, scientists, and drug development professionals, the conformational constraint of peptides through cyclization is a cornerstone of modern therapeutic design. Lactam bridges, a common and stable motif, enhance proteolytic resistance, improve receptor affinity, and refine peptide conformation. This application note provides a comprehensive guide to the experimental procedure for on-resin lactam bridge formation, offering detailed protocols, a comparative analysis of reagents, and strategies to mitigate common side reactions.
The on-resin approach to peptide cyclization offers significant advantages over solution-phase methods by minimizing intermolecular side reactions that can lead to dimerization and oligomerization, thus streamlining the purification process and often improving overall yields. The success of this technique hinges on a robust orthogonal protecting group strategy, allowing for the selective deprotection of side chains destined for cyclization without premature cleavage of the peptide from the solid support or the removal of other side-chain protecting groups.
Core Principles and Workflow
The on-resin formation of a lactam bridge is a multi-step process integrated into solid-phase peptide synthesis (SPPS). The general workflow involves:
-
Linear Peptide Synthesis: The peptide is assembled on a suitable solid support using standard Fmoc/tBu chemistry. Amino acids with orthogonally protected side chains are incorporated at the positions intended for the lactam bridge.
-
Selective Side-Chain Deprotection: Following the assembly of the linear peptide, the protecting groups on the side chains of the amino acids that will form the lactam bridge are selectively removed.
-
On-Resin Cyclization: An intramolecular amide bond is formed between the deprotected side chains using a suitable coupling reagent.
-
Cleavage and Global Deprotection: The cyclized peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed.
-
Purification and Analysis: The crude cyclic peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.
Orthogonal Protecting Group Strategies
The selection of an appropriate orthogonal protecting group pair is critical for a successful on-resin cyclization. The protecting groups for the amino and carboxyl functionalities of the side chains must be removable under conditions that do not affect the N-terminal Fmoc group, other tBu-based side-chain protecting groups, or the resin linker.
| Amino Acid Pair | Amine Protecting Group | Carboxyl Protecting Group | Deprotection Conditions |
| Lys/Orn & Asp/Glu | Mmt (4-methoxytrityl) | O-2-PhiPr (2-phenylisopropyl) | 1% TFA in DCM |
| Lys/Orn & Asp/Glu | Alloc (Allyloxycarbonyl) | OAl (Allyl ester) | Pd(PPh₃)₄ and a scavenger (e.g., phenylsilane) |
| Lys/Orn & Asp/Glu | Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | - | 2% hydrazine in DMF |
Note: The combination of Fmoc-Lys(Mtt)-OH and Fmoc-Asp/Glu(O-2-PhiPr)-OH is a commonly employed and effective strategy for on-resin lactam bridge formation.[1][2] The Mtt and O-2-PhiPr groups are both highly acid-labile and can be removed simultaneously using a very dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[1][2]
Experimental Protocols
Protocol 1: Linear Peptide Synthesis using Fmoc/tBu Strategy
This protocol outlines the standard procedure for assembling the linear peptide sequence on a solid support.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including those with orthogonal side-chain protection)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Automated peptide synthesizer or manual synthesis vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 10 minutes to remove the Fmoc protecting group from the resin.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Coupling: a. Pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with DIC (3-5 equivalents) and OxymaPure® (3-5 equivalents) in DMF for 5-10 minutes. b. Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours at room temperature. c. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, repeat the coupling step.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
Protocol 2: On-Resin Side-Chain to Side-Chain Lactam Bridge Formation
This protocol details the steps for selective deprotection and intramolecular cyclization on the solid support.
Materials:
-
Peptidyl-resin from Protocol 1
-
1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
10% N,N-Diisopropylethylamine (DIPEA) in DMF
-
Cyclization Reagent Cocktail (choose one):
-
PyBOP/DIPEA: (Benzotriazol-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate) (3 equivalents), DIPEA (6 equivalents) in DMF.
-
HBTU/HOBt/DIPEA: (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (3 equivalents), 1-Hydroxybenzotriazole (HOBt) (3 equivalents), DIPEA (6 equivalents) in DMF.
-
DIC/OxymaPure®: DIC (5 equivalents), OxymaPure® (5 equivalents) in DMF.[3]
-
-
DMF
-
DCM
Procedure:
-
Resin Preparation: Swell the peptidyl-resin in DCM.
-
Selective Deprotection (for Mtt/O-2-PhiPr groups): a. Treat the resin with 1% TFA in DCM for 2 minutes. Repeat this step 5-10 times until the yellow color of the trityl cation is no longer observed in the filtrate. b. Wash the resin with DCM (5 times).
-
Neutralization: Wash the resin with 10% DIPEA in DMF (3 times) to neutralize any residual acid, followed by washing with DMF (5 times).
-
On-Resin Cyclization: a. Swell the deprotected and neutralized peptidyl-resin in DMF. b. Add the chosen cyclization reagent cocktail to the resin. c. Allow the reaction to proceed for 2-24 hours at room temperature. The reaction progress can be monitored by cleaving a small amount of resin and analyzing the peptide by LC-MS.
-
Washing: Wash the cyclized peptidyl-resin thoroughly with DMF (5 times) and DCM (3 times).
-
Drying: Dry the resin under vacuum.
Protocol 3: Cleavage, Purification, and Analysis
This protocol describes the final steps to obtain the purified cyclic peptide.
Materials:
-
Cyclized peptidyl-resin from Protocol 2
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
-
Centrifuge
-
RP-HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Cleavage: Treat the dry, cyclized peptidyl-resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the crude peptide. Decant the ether and wash the pellet with cold diethyl ether twice.
-
Drying: Air-dry the crude peptide pellet.
-
Purification: Purify the crude peptide by RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA.
-
Analysis: Confirm the identity and purity of the cyclic peptide by mass spectrometry and analytical HPLC.
Data Presentation: Comparison of Cyclization Reagents
The choice of coupling reagent can influence the efficiency and rate of the cyclization reaction. While a direct head-to-head comparison for the same peptide is often lacking in the literature, the following table summarizes commonly used reagents and their general characteristics.
| Cyclization Reagent | Advantages | Disadvantages | Typical Reaction Time |
| PyBOP/DIPEA | High coupling efficiency, low racemization.[4] | Phosphonium-based, can be more expensive. | 2-12 hours |
| HBTU/HOBt/DIPEA | Widely used, effective for most sequences. | Can cause side reactions with certain amino acids. | 2-12 hours |
| DIC/OxymaPure® | Cost-effective, produces urea byproduct that is easily washed away.[3] | Can be slower than phosphonium- or uronium-based reagents. | 4-24 hours |
A global analysis of over 2 million peptide sequences showed that on-resin cyclization of peptides with six or more residues using PyBOP is nearly quantitative (≥99.96%) for the vast majority of sequences.[5][6]
Mitigating Side Reactions
Dimerization: Intermolecular reactions leading to the formation of cyclic dimers are a common side reaction. To minimize dimerization:
-
Use a low-loading resin: This increases the distance between peptide chains on the solid support, favoring intramolecular cyclization. A study on a lactam-bridged peptide noted 20% dimer formation even with a relatively low-loading resin, highlighting the importance of this factor.[7]
-
Employ pseudo-dilution principles: Running the cyclization reaction in a larger volume of solvent can also favor the intramolecular reaction.
Aspartimide Formation: Peptides containing aspartic acid are prone to aspartimide formation under basic conditions (e.g., during Fmoc deprotection). The use of protecting groups like O-2-PhiPr on the aspartic acid side chain can significantly reduce this side reaction.[2][8]
Conclusion
On-resin lactam bridge formation is a powerful and efficient method for the synthesis of conformationally constrained cyclic peptides. Success relies on the careful selection of an orthogonal protecting group strategy, optimized cyclization conditions, and an awareness of potential side reactions. The protocols and data presented in this application note provide a solid foundation for researchers to implement this technique in their own drug discovery and development efforts.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of N-linked Glycopeptides using Fmoc-Asp-Odmab
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of N-linked glycopeptides utilizing the Fmoc-Asp-Odmab building block. This approach offers a robust and efficient method for the introduction of N-glycans onto peptides through solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide and glycopeptide chemistry.
Introduction
The synthesis of N-linked glycopeptides is a critical aspect of glycobiology and the development of therapeutic glycoproteins. The use of an orthogonally protected aspartic acid residue, such as this compound (Nα-9-fluorenylmethoxycarbonyl-L-aspartic acid α-(4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) ester), provides a strategic advantage. The Odmab (4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) ester is stable to the basic conditions used for Fmoc group removal but can be selectively cleaved under mild hydrazinolysis conditions. This allows for the unmasking of the aspartic acid side-chain carboxyl group on the solid support, enabling the subsequent coupling of a glycosylamine to form the desired N-linked glycan.
A significant challenge in the synthesis of glycopeptides containing aspartic acid is the formation of aspartimide, a side reaction that can lead to racemization and the formation of β-aspartyl peptides.[1][2] Strategies to mitigate this include the use of sterically hindered protecting groups or the incorporation of backbone protection on the preceding amino acid residue.[3][4]
Principle of the Method
The synthesis of N-linked glycopeptides using this compound follows a convergent strategy on a solid support. The peptide backbone is first assembled using standard Fmoc-SPPS. At the desired glycosylation site, this compound is incorporated. Following the completion of the peptide sequence, the Odmab group is selectively removed, and the free aspartic acid side chain is coupled with a desired glycosylamine. Finally, the glycopeptide is cleaved from the resin and globally deprotected.
Data Presentation
| Synthesis Strategy | Target Glycopeptide/Peptide | Glycan | Reported Yield/Purity | Reference |
| Fmoc-Asp(Odmab)-OH | Ac-Val-Lys-Asp-Gly-Tyr-Ile-NH₂ | GlcNAc | Good Yield (Qualitative) | N/A |
| On-resin Glycosylation (Fmoc-Asp(O-2PhiPr)-OH) | Fmoc-ASTTTNYT | Man₈GlcNAc₂ | 65% Glycosylation Yield | [5] |
| Building Block Approach (Fmoc-L-Asn[Glc(OAc)₄]-OH) | Model Glycopeptide GP-1 | Glc(OAc)₄ | High Efficiency (Qualitative) | [6] |
| N-Acylurea Approach | LYRAG-Nbz | N/A | 36% isolated yield, 57% crude purity | [7] |
| Sidechain Hydrazide for Glycosylation | Glycosylated fragment of β-interferon | N/A | 58% and 36% isolated yields for two conjugates | [8] |
Experimental Protocols
Materials and Reagents
-
Fmoc-Rink Amide resin or other suitable solid support
-
Fmoc-protected amino acids, including Fmoc-Asp(Odmab)-OH
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine), Piperidine
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Odmab deprotection solution: 2% Hydrazine monohydrate in DMF
-
Glycosylamine of interest
-
Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Acetic Anhydride
-
Pyridine
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat again for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
Amino Acid Coupling:
-
Prepare a solution of the Fmoc-amino acid (3-5 equivalents), a coupling reagent such as HATU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Capping (Optional but Recommended): Treat the resin with a solution of acetic anhydride and pyridine in DMF to block any unreacted amino groups.
-
Repeat: Repeat steps 2-6 for each amino acid in the peptide sequence, incorporating Fmoc-Asp(Odmab)-OH at the desired glycosylation site.
Protocol 2: Selective Odmab Group Deprotection
-
Resin Preparation: After the final Fmoc deprotection and washing of the fully assembled peptide-resin, ensure the resin is well-swollen in DMF.
-
Hydrazinolysis: Treat the peptide-resin with 2% hydrazine monohydrate in DMF (v/v). Agitate the mixture at room temperature.
-
Monitoring: The deprotection can be monitored by taking small aliquots of the resin, cleaving the peptide, and analyzing by HPLC-MS. Typically, the reaction is complete within 30-60 minutes. Repeat the treatment if necessary.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of hydrazine.
Protocol 3: On-Resin Glycosylation
-
Activation of Glycosylamine: In a separate vial, dissolve the glycosylamine (2-5 equivalents) and a coupling reagent such as HATU or PyBOP (2-5 equivalents) in a minimal amount of DMF. Add DIPEA (4-10 equivalents).
-
Coupling to Resin: Add the activated glycosylamine solution to the peptide-resin with the deprotected aspartic acid side chain.
-
Reaction: Agitate the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight depending on the steric bulk of the glycosylamine.
-
Washing: Wash the resin extensively with DMF (5-7 times) and then with DCM (3-5 times).
Protocol 4: Cleavage and Global Deprotection
-
Resin Drying: Dry the glycopeptide-resin under vacuum.
-
Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the crude glycopeptide by adding cold diethyl ether.
-
Purification: Centrifuge to pellet the precipitate, decant the ether, and dry the crude product. Purify the glycopeptide by preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final glycopeptide by mass spectrometry and analytical HPLC.
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for N-linked glycopeptide synthesis using this compound.
Caption: Orthogonal protection strategy in Fmoc-SPPS of glycopeptides.
Conclusion
The use of this compound in solid-phase peptide synthesis provides a reliable and efficient method for the preparation of N-linked glycopeptides. The orthogonal nature of the Odmab protecting group allows for selective deprotection and subsequent on-resin glycosylation. By following the detailed protocols and considering strategies to minimize aspartimide formation, researchers can successfully synthesize complex glycopeptides for a wide range of applications in research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of N-linked glycopeptides via solid-phase aspartylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Accelerated solid-phase synthesis of glycopeptides containing multiple N -glycosylated sites - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01886A [pubs.rsc.org]
- 7. An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Fmoc-Asp-Odmab & Aspartimide Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing aspartimide formation when using Fmoc-Asp-Odmab in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a concern in peptide synthesis?
A1: Aspartimide formation is a significant side reaction that can occur during Fmoc-based solid-phase peptide synthesis (SPPS), particularly at aspartic acid (Asp) residues.[1][2] It involves the cyclization of the peptide backbone, where the nitrogen atom of the amino acid following the Asp residue attacks the side-chain carbonyl group of the Asp. This intramolecular reaction is catalyzed by the basic conditions used for Fmoc deprotection (e.g., piperidine) and leads to a five-membered succinimide ring, known as an aspartimide.[2][3]
This side reaction is problematic for several reasons:
-
Formation of Impurities: The aspartimide ring can be opened by nucleophiles like piperidine or water, leading to the formation of not only the desired α-aspartyl peptide but also β-aspartyl peptide impurities.[1][4]
-
Racemization: The α-carbon of the aspartic acid residue can lose its stereochemical integrity during this process, resulting in a mixture of D- and L-isomers for both the α- and β-peptides.[2][4]
-
Purification Challenges: These side products, especially the β-aspartyl and epimerized peptides, often have the same mass and similar chromatographic properties as the target peptide, making their separation and purification extremely difficult.[2][5]
Q2: What is this compound and how is it intended to prevent aspartimide formation?
A2: this compound is an amino acid derivative where the side-chain carboxyl group of aspartic acid is protected by a 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino}benzyl (Odmab) ester.[6][7] The Dmab portion of this protecting group is designed to be labile to mild acid, allowing for its removal under conditions that are orthogonal to the base-labile Fmoc group. The intention behind using a bulky protecting group like Odmab is to sterically hinder the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl, thereby preventing the formation of the aspartimide intermediate.[8]
Q3: Does this compound always prevent aspartimide formation?
A3: While bulky protecting groups are a common strategy, some studies have shown that the Dmab protecting group, contrary to expectations, can in some cases increase the propensity for aspartimide formation.[8] Therefore, while it may be effective in certain sequences, it is not a universally guaranteed solution. Careful optimization of synthesis conditions is crucial when using this derivative.
Q4: What factors increase the risk of aspartimide formation?
A4: Several factors can promote this undesirable side reaction:[2][9]
-
Peptide Sequence: Sequences where Asp is followed by a small, unhindered amino acid like Glycine (Asp-Gly) are particularly susceptible.[2][4] Asp-Asn, Asp-Ser, and Asp-Ala sequences are also prone to this side reaction.[9][10]
-
Prolonged Base Exposure: Repeated or extended Fmoc deprotection steps using piperidine increase the likelihood of aspartimide formation.[2]
-
Elevated Temperatures: Higher temperatures can accelerate the rate of the cyclization reaction.[2][11]
-
Choice of Base: Stronger bases used for Fmoc deprotection can increase the rate of aspartimide formation.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant aspartimide-related impurities observed in crude peptide. | High susceptibility of the Asp-Xxx sequence (e.g., Asp-Gly). | 1. Modify Fmoc-Deprotection Conditions: Use a weaker base like piperazine instead of piperidine, or add an acidic additive like 0.1 M HOBt to the piperidine solution.[8][12] 2. Backbone Protection: For highly problematic sequences, consider using a backbone-protected dipeptide, such as Fmoc-Asp(OtBu)-Dmb-Gly-OH, where the Dmb group on the glycine nitrogen prevents cyclization.[3][8] |
| Increased aspartimide formation with this compound. | The Dmab group may not be providing sufficient steric hindrance or may be influencing the conformation in a way that favors cyclization in your specific peptide sequence.[8] | 1. Switch Protecting Group: Consider using an alternative bulky side-chain protecting group for Aspartic acid that has been shown to be more effective, such as O-3-methylpent-3-yl (OMpe) or trialkylcarbinol-based esters.[8][13] 2. Optimize Deprotection: Reduce the deprotection time and/or temperature. |
| Racemization of the Aspartic acid residue. | Formation of the planar aspartimide intermediate allows for loss of stereochemistry at the α-carbon.[2][5] | The most effective way to prevent racemization is to prevent aspartimide formation in the first place. Follow the recommendations for minimizing aspartimide formation. |
Data Presentation: Comparison of Asp Protecting Groups
The following table summarizes the relative effectiveness of different Asp side-chain protecting groups in preventing aspartimide formation in a model peptide (VKDGYI) after extended treatment with 20% piperidine in DMF.
| Asp Protecting Group | Aspartimide Formation (% per cycle) | D-Asp Content (%) |
| OtBu | High | High |
| OMpe | Moderate | Moderate |
| OBno | Very Low (0.1%) | Very Low |
Data adapted from literature reports.[5] Note: Specific performance may vary depending on the peptide sequence and synthesis conditions.
Experimental Protocols
Protocol 1: Modified Fmoc-Deprotection to Minimize Aspartimide Formation
This protocol is recommended for sequences known to be susceptible to aspartimide formation.
-
Reagent Preparation: Prepare a deprotection solution of 20% piperidine in DMF containing 0.1 M 1-hydroxybenzotriazole (HOBt).
-
Deprotection Step:
-
Add the deprotection solution to the peptide-resin.
-
Allow the reaction to proceed for 5-10 minutes at room temperature.
-
Drain the reaction vessel.
-
Repeat the deprotection step one more time.
-
-
Washing: Wash the resin thoroughly with DMF to remove all traces of piperidine and HOBt.
Protocol 2: Coupling of a Backbone-Protected Dipeptide (e.g., Fmoc-Asp(OtBu)-Dmb-Gly-OH)
This protocol is a highly effective method to completely suppress aspartimide formation at an Asp-Gly linkage.
-
Pre-activation:
-
Dissolve the Fmoc-Asp(OtBu)-Dmb-Gly-OH dipeptide (1.5-2 equivalents) and a suitable coupling additive (e.g., HOBt or Oxyma, 1.5-2 equivalents) in DMF.
-
Add the coupling reagent (e.g., DIC or HATU, 1.5-2 equivalents) and allow the mixture to pre-activate for 5-10 minutes.
-
-
Coupling:
-
Add the pre-activated dipeptide solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF.
-
Capping (Optional): To ensure complete reaction, consider capping any unreacted amino groups with acetic anhydride.
Visualizations
Mechanism of Aspartimide Formation
Caption: Base-catalyzed mechanism of aspartimide formation and subsequent side products.
Experimental Workflow for Aspartimide Prevention
Caption: Decision workflow for preventing aspartimide formation during SPPS.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. researchgate.net [researchgate.net]
- 5. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. 269066-08-2 CAS MSDS (FMOC-ASP(ODMAB)-OH) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fmoc-Asp-Odmab in Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering side reactions associated with the use of Fmoc-Asp-Odmab in Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Guides
This section addresses specific issues that may arise during SPPS when using this compound.
Issue 1: Presence of unexpected peaks with the same mass as the target peptide in HPLC/MS analysis.
-
Possible Cause: This is a strong indicator of aspartimide formation, which leads to the generation of β-aspartyl peptides and racemized D-Asp isomers.[1] These byproducts often have identical masses and similar chromatographic behavior to the desired L-α-aspartyl peptide, making them difficult to separate and detect. The 4-(N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino)benzyl (Odmab) protecting group has been shown to have a strong tendency to promote aspartimide formation.[2][3]
-
Solutions:
-
Modify Fmoc-Deprotection Conditions: Standard 20% piperidine in DMF can be too harsh and promote this side reaction.[4] Consider the following modifications:
-
Use a weaker base: Replace 20% piperidine with 5% piperazine in DMF.[1]
-
Incorporate an acid additive: Add 0.1 M Hydroxybenzotriazole (HOBt) to the 20% piperidine/DMF solution to reduce the basicity.[1]
-
Employ DBU in a controlled manner: Use a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF for shorter treatment times.[1]
-
-
Backbone Protection: For sequences highly prone to this issue (e.g., Asp-Gly), consider using a backbone protection strategy on the residue following the aspartic acid, such as a 2,4-dimethoxybenzyl (Dmb) group.[5][6]
-
Issue 2: Low yield of the target peptide and multiple unidentifiable impurities.
-
Possible Cause: In addition to aspartimide-related products, incomplete removal of the Odmab protecting group or side reactions during its cleavage can contribute to a complex impurity profile. The cleavage of the Odmab group is a two-step process initiated by hydrazine, and the second step (1,6-elimination) can sometimes be sluggish and sequence-dependent.[7][8]
-
Solutions:
-
Optimize Odmab Cleavage: Ensure complete removal of the Odmab group by treating the resin with 2% hydrazine in DMF. Monitor the release of the indazole byproduct spectrophotometrically at 290 nm to confirm reaction completion.[7]
-
Address Sluggish Cleavage: If cleavage is slow, a subsequent wash with 20% DIPEA in DMF/water (90:10) can facilitate the final elimination step.[7][8]
-
Prevent Pyroglutamate Formation: If the Asp(Odmab) residue is near the N-terminus, be aware of the potential for pyroglutamate formation, which can truncate the peptide.[9] Ensure complete coupling of the subsequent amino acid.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction associated with this compound?
A1: The most significant and problematic side reaction is the formation of aspartimide.[2][3] This is a base-catalyzed intramolecular cyclization that occurs during the Fmoc-deprotection step with piperidine.[4] The aspartimide intermediate is unstable and can undergo nucleophilic attack by piperidine or water, leading to a mixture of byproducts including α- and β-aspartyl peptides, their racemized D-isomers, and piperidide adducts.[10]
Q2: Why is the Asp-Gly sequence particularly problematic?
A2: The Asp-Gly sequence is highly susceptible to aspartimide formation because glycine, lacking a side chain, offers minimal steric hindrance.[3][4] This allows the backbone amide nitrogen of the glycine residue to readily attack the side-chain ester of the preceding aspartic acid, facilitating the formation of the five-membered succinimide ring.[4]
Q3: How does this compound compare to other Asp protecting groups in terms of aspartimide formation?
A3: Studies have shown that the Odmab protecting group leads to a significantly higher propensity for aspartimide formation compared to the more standard tert-butyl (OtBu) protecting group.[3] For sequences prone to this side reaction, alternative protecting groups that offer greater steric hindrance, such as 3-methyl-1,5-dicarboxypentanoyl (OMpe) or benzyloxymethyl (OBno), have been developed to minimize aspartimide formation.[11]
Q4: Can I avoid aspartimide formation completely?
A4: While completely eliminating aspartimide formation can be challenging with susceptible sequences and standard protocols, its incidence can be significantly reduced.[12] The most effective strategies involve using sterically hindered side-chain protecting groups (e.g., Fmoc-Asp(OBno)-OH) or employing backbone protection on the subsequent residue.[5][13] Modifying the Fmoc deprotection conditions is also a crucial preventative measure.[1]
Q5: What are the cleavage conditions for the Odmab protecting group?
A5: The Odmab group is an orthogonal protecting group that is stable to the basic conditions of Fmoc removal and the acidic conditions of final cleavage with TFA.[7][14] It is selectively removed using a 2% solution of hydrazine in DMF.[7]
Quantitative Data Summary
The following table summarizes the extent of aspartimide formation with different Asp protecting groups under prolonged basic treatment, simulating multiple deprotection cycles.
| Aspartate Derivative | Peptide Sequence (VKDXYI) | % Aspartimide Formation (per cycle simulated) | % D-Aspartate |
| Fmoc-Asp(OtBu)-OH | X = Gly | >1.0% | High |
| Fmoc-Asp(OMpe)-OH | X = Gly | ~0.5% | High |
| Fmoc-Asp(OBno)-OH | X = Gly | ~0.1% | Low |
| Fmoc-Asp(OtBu)-OH | X = Asn | ~0.4% | High |
| Fmoc-Asp(OBno)-OH | X = Asn | <0.1% | Low |
| Fmoc-Asp(OtBu)-OH | X = Arg | ~0.2% | High |
| Fmoc-Asp(OBno)-OH | X = Arg | <0.1% | Low |
| Data adapted from comparative studies on scorpion toxin II peptides. |
Experimental Protocols
Protocol 1: Modified Fmoc Deprotection with Piperidine/HOBt
This protocol is recommended for sequences moderately prone to aspartimide formation.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.
-
Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine/0.1 M HOBt solution to the resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 15 minutes.
-
Drain the deprotection solution.
-
Repeat the treatment with a fresh portion of the deprotection solution for another 15 minutes.
-
-
Washing: Drain the final deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and byproducts.[1]
Protocol 2: Selective Cleavage of the Odmab Protecting Group
This protocol describes the on-resin removal of the Asp(Odmab) side-chain protection.
-
Resin Preparation: After complete peptide assembly, wash the peptide-resin thoroughly with DMF.
-
Reagent Preparation: Prepare a solution of 2% (v/v) hydrazine hydrate in DMF.
-
Odmab Cleavage:
-
Add the 2% hydrazine solution to the resin.
-
Agitate the mixture at room temperature. The reaction can be monitored by taking small aliquots of the solution and measuring the UV absorbance at 290 nm, which corresponds to the release of the indazole byproduct.[7] Continue until the absorbance plateaus.
-
Drain the cleavage solution.
-
-
Washing: Wash the resin extensively with DMF to remove all cleavage reagents and byproducts.
-
(Optional) Post-Cleavage Wash: For sequences where the subsequent 1,6-elimination is sluggish, wash the resin with a solution of 20% DIPEA in DMF/water (90:10) for 10-15 minutes, followed by thorough DMF washes.[7][8]
Visualizations
Caption: Mechanism of base-catalyzed aspartimide formation during Fmoc-SPPS.
Caption: Troubleshooting workflow for side reactions with this compound.
Caption: Two-step cleavage mechanism of the Odmab protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. Problem of aspartimide formation in Fmoc-based solid-phase peptide synthesis using Dmab group to protect side chain of aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. Problems in the synthesis of cyclic peptides through use of the Dmab protecting group [ ] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. media.iris-biotech.de [media.iris-biotech.de]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
- 13. biotage.com [biotage.com]
- 14. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Technical Support Center: Optimizing Hydrazine Treatment for Dmab Removal
Welcome to the technical support center for optimizing hydrazine treatment for the removal of the 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (Dmab) protecting group. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on this critical step in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Dmab group removal by hydrazine?
A1: The removal of the Dmab protecting group by hydrazine is a two-step process. First, hydrazine cleaves the N-ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) moiety, which is released as a chromophoric indazole by-product. This is followed by the spontaneous 1,6-elimination of the resulting p-aminobenzyl ester, which liberates the free carboxylic acid.[1][2][3]
Q2: What are the standard conditions for Dmab deprotection using hydrazine?
A2: The standard protocol involves treating the peptidyl-resin with a 2% solution of hydrazine monohydrate in N,N-dimethylformamide (DMF).[1][4] This treatment is typically repeated multiple times to ensure complete removal.[5]
Q3: How can I monitor the progress of the Dmab deprotection reaction?
A3: The first step of the deprotection, the cleavage of the ivDde group, releases an indazole by-product that can be monitored spectrophotometrically by measuring the absorbance of the reaction solution at 290 nm.[1][2][3][6] The reaction is considered complete when the absorbance at this wavelength returns to its baseline value. This method is applicable for both batch-wise and continuous-flow synthesis setups.[1][2]
Q4: Are there any compatibility issues with other common protecting groups?
A4: Yes, hydrazine treatment is not fully orthogonal with the Fmoc protecting group. Hydrazine will also remove Fmoc groups, so it is crucial that the N-terminus of the peptide is protected with a group stable to hydrazine, such as a Boc group, before Dmab deprotection.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the hydrazine treatment for Dmab removal.
| Issue | Potential Cause | Recommended Solution |
| Incomplete or Sluggish Dmab Cleavage | The cleavage of the p-aminobenzyl ester (the second step) can be slow and is often sequence-dependent.[1][2] | After initial hydrazine treatment and washing with DMF, perform one of the following additional washing steps: - Wash the resin with 20% N,N-diisopropylethylamine (DIPEA) in DMF/water (90:10 v/v).[1][2][3] - Treat the resin with a 5 mM solution of sodium hydroxide (NaOH) in methanol/water.[1][5] |
| Low Yield of Final Peptide | Incomplete Dmab removal leading to truncated or modified peptides. | Ensure complete deprotection by monitoring the release of the indazole by-product at 290 nm.[2] If sluggish cleavage is suspected, apply the recommended solutions from the point above. |
| Presence of Unexpected Side Products | Several side reactions can occur during hydrazine treatment. | Please refer to the "Potential Side Reactions and Mitigation Strategies" table below. |
Potential Side Reactions and Mitigation Strategies
| Side Reaction | Description | Mitigation Strategy |
| Fmoc Group Removal | Hydrazine is basic enough to cleave the Fmoc protecting group.[1][2] | Ensure the N-terminus of the peptide is protected with a hydrazine-stable group, such as Boc, prior to Dmab deprotection.[1] |
| Peptide Bond Cleavage | Hydrazine concentrations higher than 2% can lead to the cleavage of the peptide backbone, particularly at Glycine (Gly) residues.[4][7] | Strictly adhere to a 2% hydrazine concentration. If cleavage is still an issue, consider reducing the reaction time or temperature. |
| Conversion of Arginine to Ornithine | At concentrations exceeding 2%, hydrazine can convert Arginine (Arg) residues to Ornithine (Orn).[4] | Use a hydrazine concentration of 2% or lower. |
| Pyroglutamate Formation | Peptides with an N-terminal Glu(ODmab) residue can form a pyroglutamate if the α-amino group is unprotected.[2][8] | Keep the N-terminal amino group protected during Dmab removal. |
| Aspartimide Formation | Aspartic acid residues protected with Dmab have a high propensity to form aspartimide, a major and often difficult-to-avoid side reaction.[2][9] | This is a sequence-dependent issue. If aspartimide formation is significant, consider alternative protection strategies for the aspartic acid side chain, such as the use of a tert-butyl ester.[8] |
| Reduction of Allyl Groups | If your peptide contains allyl protecting groups, the double bond can be reduced by hydrazine.[1] | Add allyl alcohol to the hydrazine deprotection solution to suppress this side reaction.[1] |
Experimental Protocols
Batch-wise Dmab Deprotection
-
Place the peptidyl-resin in a suitable reaction vessel.
-
Add a solution of 2% hydrazine monohydrate in DMF (approximately 25 mL per gram of resin).[4]
-
Stopper the vessel and allow it to stand at room temperature for 3 minutes.[4]
-
Filter the resin and collect the filtrate.
-
Repeat the hydrazine treatment two to four more times.[4][5]
-
Monitor the absorbance of the collected filtrates at 290 nm. The reaction is complete when the absorbance returns to baseline.[2]
-
Wash the resin thoroughly with DMF.[4]
-
If sluggish cleavage is suspected, proceed with a 20% DIPEA or 5 mM NaOH wash as described in the troubleshooting guide.
Continuous-Flow Dmab Deprotection
-
Pack the peptidyl-resin in a column.
-
Flow a 2% hydrazine monohydrate solution in DMF through the column at a constant flow rate (e.g., 3 mL/min for a 1 cm diameter column).[2]
-
Continuously monitor the absorbance of the column eluant at 290 nm using a UV flow cell.[1][2]
-
Continue the flow until the absorbance returns to its initial baseline value, indicating the completion of the ivDde cleavage.[1]
-
Flush the column with DMF to remove any remaining reagents.
Visual Guides
References
- 1. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Chemical modification of peptides by hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Problems in the synthesis of cyclic peptides through use of the Dmab protecting group [ ] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Aspartimide Formation with Asp(Odmab)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding aspartimide formation when using Asp(Odmab) in Fmoc-based solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation?
A1: Aspartimide formation is a common, base-catalyzed intramolecular side reaction that occurs in peptides containing aspartic acid (Asp) during Fmoc-based SPPS.[1][2] The backbone amide nitrogen of the amino acid C-terminal to the Asp residue attacks the side-chain β-carbonyl group of the Asp. This attack forms a five-membered succinimide ring, also known as an aspartimide.[1][3] This intermediate is unstable and can lead to the formation of several undesired by-products, including α- and β-aspartyl peptides, their corresponding epimers (D-isomers), and piperidide adducts.[3][4][5]
Q2: Why is the Asp(Odmab) protecting group particularly susceptible to aspartimide formation?
A2: The 4-(N-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)benzyl (Dmab) ester, used to protect the side chain of aspartic acid (Asp), has been shown to have a strong tendency to promote aspartimide formation with unusually high efficiency.[6][7] While increasing the steric bulk of the side chain protecting group can sometimes block succinimide ring formation, the Dmab group has demonstrated an increase in aspartimide propensity compared to other protecting groups like tert-butyl (OtBu).[8]
Q3: Which peptide sequences are most prone to aspartimide formation?
A3: The rate of aspartimide formation is highly dependent on the amino acid residue immediately following the Asp residue (at the i+1 position). Sequences with small, sterically unhindered amino acids are most susceptible. The Asp-Gly motif is notoriously prone to this side reaction due to the flexibility and lack of a side chain on the glycine residue.[1][9] Other sequences with a high propensity for aspartimide formation include Asp-Asn, Asp-Asp, Asp-Ser, and Asp-Arg.[2][3][5]
Q4: How can I detect aspartimide formation in my crude peptide?
A4: Aspartimide formation can be detected by analyzing the crude peptide using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
HPLC: The formation of aspartimide and its related by-products will result in multiple peaks in the HPLC chromatogram. The aspartimide itself, being a neutral species, often has a longer retention time than the desired peptide. The subsequent hydrolysis products (α- and β-aspartyl peptides) may have similar retention times to the target peptide, making purification challenging.[4][5]
-
MS: Mass spectrometry can identify the various by-products. Piperidide adducts will show a mass increase of +85 Da (or +67 Da as reported in some sources, likely due to fragmentation differences) compared to the target peptide.[1][5] The aspartimide intermediate itself may also be observed. The α- and β-aspartyl peptides will have the same mass as the desired product, making them difficult to distinguish by MS alone without fragmentation analysis.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| High levels of aspartimide-related impurities detected by HPLC/MS. | The Asp(Odmab) protecting group is inherently prone to this side reaction.[6][7][8] | 1. Modify Deprotection Conditions: Switch to a weaker base for Fmoc removal, such as piperazine or morpholine. Alternatively, add an acidic additive like 0.1 M hydroxybenzotriazole (HOBt) or formic acid to the standard 20% piperidine in DMF deprotection solution to reduce the basicity.[1][8] 2. Use a More Sterically Hindered Protecting Group: For sequences highly prone to aspartimide formation, consider replacing Fmoc-Asp(Odmab)-OH with a bulkier protecting group such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH, which have been shown to significantly reduce this side reaction.[1][4] |
| Synthesis of an Asp-Gly containing peptide results in very low purity. | The Asp-Gly sequence is exceptionally susceptible to aspartimide formation due to the lack of steric hindrance from the glycine residue.[1][9] | 1. Utilize Backbone Protection: The most effective method is to use a dipeptide with a backbone protecting group on the glycine, such as Fmoc-Asp(OtBu)-Dmb-Gly-OH. This completely prevents the side reaction.[1] 2. Employ a Bulky Protecting Group on Asp: Fmoc-Asp(OBno)-OH has demonstrated considerable success in minimizing aspartimide formation even in challenging Asp-Gly sequences.[1] |
| Increased aspartimide formation is observed when using microwave-assisted SPPS. | The higher temperatures utilized in microwave synthesis can accelerate the rate of aspartimide formation.[1] | 1. Lower the Microwave Temperature: Optimize the microwave protocol to use lower temperatures during both the coupling and deprotection steps.[1] 2. Consider Additives: The use of acidic additives in the deprotection solution can help to mitigate the effects of elevated temperatures.[1] |
| Low yield of the desired peptide, especially for long sequences containing Asp(Odmab). | Aspartimide formation leads to a variety of side products, including piperidide adducts, which reduces the overall yield of the target full-length peptide.[1] | 1. Modify Deprotection Conditions: As mentioned previously, using weaker bases or acidic additives for Fmoc removal can significantly suppress the side reaction and improve the yield of the desired peptide.[1][8] 2. Substitute the Protecting Group: For particularly difficult sequences, replacing Asp(Odmab) with a more robust protecting group is the most reliable solution. |
Quantitative Data Summary
Table 1: Propensity for Aspartimide Formation for Different C-Terminal Residues to Asp
| Residue at (i+1) Position | Propensity for Aspartimide Formation |
| Gly | ++++ |
| Asn(Trt) | +++ |
| Asp(OtBu) | +++ |
| Arg(Pbf) | ++ |
| Cys(Acm) | ++ |
| Ala | + |
| Cys(Trt) | + |
Source: Adapted from Novabiochem® Innovations 1.16[5]
Table 2: Effect of Modified Deprotection Conditions on Aspartimide Formation in a Model Peptide
| Deprotection Reagent | Extent of Aspartimide Formation | Notes |
| 20% Piperidine in DMF | High (Sequence Dependent) | Standard condition, prone to aspartimide formation.[1] |
| 20% Piperidine / 0.1M HOBt in DMF | Significantly Reduced | HOBt buffers the basicity, reducing the side reaction.[1][8] |
| 20% Piperidine / 5% Formic Acid in NMP | Reduced by ~90% in a model peptide | The acid additive protonates the amide, reducing its nucleophilicity.[1] |
| Piperazine | Significantly Reduced | A weaker base than piperidine, which slows the rate of aspartimide formation.[1][8] |
| Morpholine | Very Low | A weak base that minimizes aspartimide formation but may not be efficient enough for complete Fmoc removal in all cases.[1][9] |
Experimental Protocols
Protocol 1: Fmoc-Deprotection Using Piperidine with HOBt Additive
-
Reagent Preparation: Prepare a solution of 20% (v/v) piperidine and 0.1 M HOBt in high-purity DMF.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection: Drain the DMF and add the deprotection solution to the resin.
-
Incubation: Gently agitate the resin at room temperature for 10-20 minutes.
-
Draining and Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min).
-
Kaiser Test: Perform a Kaiser test to confirm the complete removal of the Fmoc group.
Protocol 2: On-Resin Monitoring of Dmab Group Removal
The removal of the Dmab group is achieved with 2% hydrazine in DMF and can be monitored spectrophotometrically.[10]
-
Reagent Preparation: Prepare a solution of 2% (v/v) hydrazine hydrate in DMF.
-
Deprotection: Treat the peptide-resin with the hydrazine solution.
-
Monitoring:
-
Batchwise: After each treatment with the deprotection solution, collect a sample of the filtrate and measure the absorbance at 290 nm. The release of an indazole by-product indicates the progress of the reaction.[10]
-
Continuous Flow: Pump the column eluant through a UV flow-cell and monitor the absorbance at 290 nm.[10]
-
-
Completion: Continue the hydrazine treatment until the absorbance at 290 nm of the filtrate returns to baseline, indicating complete removal of the Dmab group.
-
Washing: Wash the resin thoroughly with DMF.
Visualizations
Caption: Base-catalyzed formation of an aspartimide intermediate and subsequent side reactions.
Caption: A decision workflow for troubleshooting aspartimide formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. Problem of aspartimide formation in Fmoc-based solid-phase peptide synthesis using Dmab group to protect side chain of aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
Technical Support Center: Strategies to Minimize Piperidine-Induced Side Reactions in Peptide Synthesis
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize side reactions associated with the use of piperidine for Fmoc deprotection in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Fmoc Deprotection Fundamentals
Q1: What is the primary role of piperidine in Fmoc-SPPS and what are the most common side reactions?
A1: Piperidine is a secondary amine used as a base to remove the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from the N-terminus of a growing peptide chain.[1][2][3][4] This deprotection step is crucial for the subsequent coupling of the next amino acid.[1][2] The mechanism involves a β-elimination reaction.[1][4] While effective, the basic nature of piperidine can lead to several side reactions that compromise peptide purity and yield.
The most common side reactions include:
-
Aspartimide Formation: Intramolecular cyclization of aspartic acid (Asp) residues, particularly in sequences like Asp-Gly, Asp-Asn, and Asp-Ser.[1][5][6][7][8] This can lead to racemization and the formation of α- and β-aspartyl peptides.[5][6]
-
Diketopiperazine (DKP) Formation: Intramolecular cyclization of the N-terminal dipeptide, leading to chain truncation. This is especially prevalent when proline is one of the first two amino acids.[5][7][9]
-
Racemization: Loss of chirality, particularly at the C-terminal cysteine residue.[5]
-
Piperidine Adduct Formation: In peptides with a C-terminal cysteine, piperidine can react with a dehydroalanine intermediate to form a piperidinyl-alanine adduct, resulting in a mass increase of +51 Da.[5][7]
-
Incomplete Fmoc Deprotection: Can occur due to steric hindrance or peptide aggregation, leading to deletion sequences.[1][2]
Troubleshooting Specific Side Reactions
Q2: I am observing significant aspartimide formation in my peptide containing an Asp-Gly sequence. What strategies can I employ to minimize this?
A2: Aspartimide formation is a frequent challenge with Asp-containing peptides.[8] Here are several effective strategies to mitigate this side reaction:
-
Use of Additives: Adding 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can help suppress aspartimide formation.[7][10]
-
Employ Alternative Bases: Weaker bases or sterically hindered bases can reduce the rate of aspartimide formation.[5][10] Good alternatives include:
-
Piperazine in combination with HOBt: This mixture has been shown to cause less aspartimide formation compared to piperidine.[10][11]
-
Morpholine: This weaker base can minimize aspartimide formation.[6][8]
-
3-(Diethylamino)propylamine (DEAPA): This alternative has been shown to minimize the formation of both diastereoisomers and aspartimide-containing derivatives.[12]
-
-
Optimize Deprotection Conditions: Reducing the piperidine concentration (e.g., from 20% to 5% or 10%) and minimizing the deprotection time can decrease the extent of this side reaction.[13][14] However, ensure that deprotection is complete to avoid deletion sequences.
-
Utilize Modified Asp Protecting Groups: Employing bulkier side-chain protecting groups on the aspartic acid can sterically hinder the cyclization. Examples include Fmoc-Asp(OMpe)-OH and Fmoc-Asp(OBno)-OH.[10]
-
Backbone Protection: Incorporating a protecting group on the amide nitrogen of the amino acid following the Asp residue, such as a 2-hydroxy-4-methoxybenzyl (Hmb) group, can prevent aspartimide formation.[7][15]
Q3: My peptide synthesis is failing at the dipeptide stage with significant chain truncation, especially with a proline residue at the second position. What is happening and how can I fix it?
A3: This is a classic case of diketopiperazine (DKP) formation.[5][7] The deprotected N-terminal amine of the dipeptide attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP.
Troubleshooting DKP Formation:
-
Use Sterically Hindered Resins: Synthesizing the peptide on a 2-chlorotrityl chloride resin can inhibit DKP formation due to the steric bulk of the resin linkage.[7][10]
-
Alternative Deprotection Reagents: A combination of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP) has been shown to drastically reduce DKP formation compared to 20% piperidine in DMF.[16]
-
Modified Coupling Protocol: For the third amino acid, use a protocol that minimizes the time the N-terminal amine of the second residue is free before coupling.
Q4: I am synthesizing a peptide with a C-terminal cysteine and observing a significant impurity with a mass shift of +51 Da. What is this side product and how can I prevent its formation?
A4: This impurity is likely a 3-(1-piperidinyl)alanine adduct.[5][7] The basic conditions of piperidine treatment can catalyze the elimination of the protected sulfhydryl group of the C-terminal cysteine, forming a dehydroalanine intermediate. Piperidine then acts as a nucleophile and adds to this intermediate.
Prevention Strategies:
-
Use a Sterically Bulky Protecting Group: Utilizing the trityl (Trt) protecting group for the cysteine sulfhydryl can minimize, though not always eliminate, this side reaction.[7]
-
Alternative Bases: Using a non-nucleophilic base for deprotection can prevent the addition reaction. However, care must be taken as some strong non-nucleophilic bases can increase other side reactions like aspartimide formation.[5] A combination of DBU with a scavenger like piperazine is a potential option.[5][17]
Data Presentation
Table 1: Comparison of Deprotection Reagents and Their Impact on Side Reactions
| Deprotection Reagent/Cocktail | Typical Concentration | Advantages | Disadvantages | Key Side Reactions Minimized |
| Piperidine | 20% in DMF | Effective and fast Fmoc removal | Can induce various side reactions; controlled substance[18][19] | - |
| 4-Methylpiperidine | 20% in DMF | Equivalent efficiency to piperidine; not a controlled substance[18] | Similar side reaction profile to piperidine | - |
| Piperazine/HOBt | 20% Piperazine, 0.1M HOBt in DMF | Reduces aspartimide formation and racemization of C-terminal Cys[10][11] | May have slower deprotection kinetics | Aspartimide formation, Racemization |
| DBU/Piperazine | 2% DBU, 5% Piperazine in NMP | Rapid and efficient Fmoc removal; reduces DKP formation[16][17] | DBU is a very strong base and can increase aspartimide formation if not used carefully[5][20] | Diketopiperazine formation |
| Morpholine | 50% in DMF | Milder base, reduces aspartimide and DKP formation[5][6] | Slower deprotection kinetics, may not be suitable for all sequences[8] | Aspartimide formation, Diketopiperazine formation |
| Dipropylamine (DPA) | 10% in NMP | Reduces aspartimide formation | May require elevated temperatures for efficient deprotection[5] | Aspartimide formation |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection using Piperidine
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a suitable reaction vessel.[1]
-
Deprotection (Step 1): Drain the DMF and add a solution of 20% piperidine in DMF to the resin (approximately 10 mL per gram of resin).[1]
-
Agitation: Agitate the mixture at room temperature for 5-10 minutes.[1]
-
Drain: Drain the deprotection solution.
-
Deprotection (Step 2): Repeat steps 2-4 to ensure complete removal of the Fmoc group.[1]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[1]
Protocol 2: Fmoc Deprotection using DBU/Piperazine to Minimize DKP Formation
-
Resin Swelling: Swell the peptide-resin in N-methyl-2-pyrrolidone (NMP) for 30 minutes.[5]
-
Deprotection Solution Preparation: Prepare a deprotection solution of 2% DBU and 5% piperazine in NMP.
-
Deprotection: Drain the NMP and add the DBU/piperazine deprotection solution to the resin.
-
Reaction: Gently agitate the resin for 2 x 5 minutes.[5]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with NMP (3-5 times).[5]
Protocol 3: Monitoring Fmoc Deprotection via UV-Vis Spectroscopy
-
Collect Filtrate: Collect the entire filtrate from the piperidine deprotection step in a volumetric flask of known volume.
-
Dilution: Dilute the filtrate to the mark with the deprotection solvent (e.g., 20% piperidine in DMF). Further serial dilutions may be necessary.
-
Measurement: Using a quartz cuvette, measure the absorbance of the solution at approximately 301 nm against a blank of the deprotection solvent. The absorbance is due to the dibenzofulvene-piperidine adduct.[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Atom Scientific Ltd | Product | Piperidine for Peptide Synthesis [atomscientific.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. media.iris-biotech.de [media.iris-biotech.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. ovid.com [ovid.com]
- 12. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]
- 20. peptide.com [peptide.com]
Technical Support Center: Purification of Peptides Containing Aspartimide Impurities
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of peptides containing aspartimide-related impurities.
Understanding the Problem: Aspartimide Formation
Aspartimide formation is a notorious side reaction in solid-phase peptide synthesis (SPPS), particularly during the base-catalyzed removal of the Fmoc protecting group.[1] It involves the cyclization of an aspartic acid (Asp) residue to form a five-membered succinimide ring. This aspartimide intermediate is unstable and prone to nucleophilic attack by water or bases (like piperidine from Fmoc deprotection), leading to several problematic impurities.[1]
The primary challenge is that the hydrolysis of the aspartimide ring is not specific. It produces a mixture of the desired native peptide (α-aspartyl) and an isomeric impurity (β-aspartyl), where the peptide backbone continues from the side-chain carboxyl group.[1] Furthermore, the chiral center of the aspartic acid can epimerize under these conditions, leading to D-isomers of both α and β-peptides.[1]
Caption: Pathway of aspartimide formation and subsequent generation of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect from aspartimide formation?
A1: You should expect a complex mixture of impurities including:
-
β-Aspartyl peptides: Isomers of your target peptide with identical mass, making them very difficult to detect by mass spectrometry alone and challenging to separate chromatographically.[2]
-
Diastereomers: D-α-aspartyl and D-β-aspartyl peptides, which also have the same mass as the target peptide.
-
Aspartimide intermediate: The cyclic imide itself, which has a mass of 18 Da less than the target peptide (due to the loss of a water molecule).
-
Piperidide adducts: Formed by the reaction of piperidine with the aspartimide ring, resulting in impurities with a mass 85 Da higher than the aspartimide (or 67 Da higher than the target peptide). These are generally easier to separate due to the significant mass and polarity difference.[1]
Q2: Why are α- and β-aspartyl peptides so difficult to separate?
A2: These peptides are isomers with very similar physicochemical properties, including hydrophobicity and charge, under standard reversed-phase HPLC (RP-HPLC) conditions (e.g., C18 column with a water/acetonitrile gradient containing 0.1% TFA). This often leads to co-elution or very poor resolution.[2] Their identical mass makes them indistinguishable in a standard LC-MS analysis without excellent chromatographic separation.[2]
Q3: Which peptide sequences are most susceptible to aspartimide formation?
A3: The residue immediately C-terminal to the aspartic acid is the most critical factor. Sequences with small, sterically unhindered residues are most prone to this side reaction. The general order of propensity is: Asp-Gly > Asp-Asn > Asp-Ser > Asp-Ala
Q4: Can I convert the aspartimide impurity back to my desired peptide?
A4: Direct and selective conversion of the aspartimide ring back to the native L-α-aspartyl peptide via simple hydrolysis is generally not a feasible strategy. Hydrolysis under aqueous conditions (acidic or basic) typically yields a mixture of α- and β-aspartyl peptides, often favoring the undesired β-isomer. However, a chemical modification strategy to facilitate separation is possible (see Troubleshooting Guide).
Troubleshooting Guide: Purification
This guide addresses common problems observed during the purification of peptides contaminated with aspartimide-related impurities.
| Problem / Observation | Probable Cause | Recommended Solution(s) |
| Multiple peaks with the same mass as the target peptide. | Presence of α/β-aspartyl isomers and/or diastereomers. | 1. Optimize HPLC Gradient: Decrease the gradient slope (e.g., from 1%/min to 0.5%/min or shallower) around the elution time of the target peptide to improve resolution.[3] 2. Modify Mobile Phase: See detailed HPLC optimization strategies below. |
| A significant peak with a mass of -18 Da compared to the target. | Presence of the unhydrolyzed aspartimide intermediate. | This impurity is typically more hydrophobic than the target peptide and can often be separated using a standard RP-HPLC gradient. If it co-elutes, the optimization strategies for isomers will likely resolve it. |
| A significant peak with a mass of +67 Da compared to the target. | Piperidide adduct formed from piperidine reacting with the aspartimide. | These adducts are usually more polar and can be separated from the target peptide with a standard RP-HPLC gradient. |
| Purification is intractable; isomers cannot be resolved. | The physicochemical properties of the α- and β-isomers are too similar under the attempted conditions. | 1. Re-evaluate Synthesis: The most effective solution is often to re-synthesize the peptide using methods to prevent aspartimide formation (e.g., using Fmoc-Asp(OMpe)-OH, Fmoc-Asp(OBno)-OH, or backbone protection).[2] 2. Use Chemical Derivatization: Convert the aspartimide and hydrolyzed peptides into esters to improve separability (see Protocol 1).[4] |
Detailed Troubleshooting: HPLC Method Optimization
If isomeric impurities are present, a systematic approach to HPLC method development is crucial. The goal is to alter the selectivity of the separation.
Caption: Logical workflow for troubleshooting poor HPLC resolution of peptide isomers.
Quantitative Impact of HPLC Parameters on Isomer Separation
The separation of α- and β-aspartyl isomers is highly dependent on the specific peptide sequence and the HPLC conditions. Below is a summary of the effects of key parameters.
| Parameter | Condition | Effect on α/β-Asp Isomer Separation | Reference / Rationale |
| Stationary Phase | C18 (ODS) | Standard choice, but may not provide sufficient selectivity. | Most common for peptide purification. |
| Phenyl-Hexyl | Can offer alternative selectivity through π-π interactions with aromatic residues. | Provides different retention mechanisms that may resolve isomers. | |
| C8 / C4 | Less hydrophobic than C18; may alter retention behavior sufficiently to improve separation. | Changes in hydrophobicity can affect isomer interaction with the stationary phase differently. | |
| Mobile Phase pH | Low pH (~2, 0.1% TFA) | Standard condition. Often results in co-elution of α/β-isomers. | Protonates acidic side chains, minimizing charge differences. |
| Mid pH (~5.0, Phosphate Buffer) | Can significantly improve resolution. The slight difference in the pKa of the α- and β-carboxyl groups can be exploited. | Resolution of L-Phe-α-L-Asp-GlyNH₂ and L-Phe-β-L-Asp-GlyNH₂ was achieved at pH 5.0.[5] | |
| High pH (~8-10, Bicarbonate/Ammonia) | Changes ionization state of basic and acidic residues, dramatically altering selectivity. | Can reverse elution order or improve separation, but silica columns may degrade. Use hybrid or polymer-based columns. | |
| Organic Modifier | Acetonitrile (ACN) | Standard choice, generally provides sharp peaks. | Good solvating properties for peptides. |
| Methanol (MeOH) | Can alter selectivity compared to ACN. May improve resolution for some isomeric pairs. | Changes the polarity and solvating characteristics of the mobile phase. | |
| Gradient Slope | Shallow (0.1-0.5% B/min) | Increases the separation window for closely eluting peaks. | A shallower gradient enhances the differential migration of components with similar retention.[3] |
Experimental Protocols
Protocol 1: Aspartimide Ring-Opening via Esterification for Improved HPLC Separation
This protocol is adapted from the work of Stathopoulos et al. and is intended to convert the difficult-to-separate α/β-aspartyl peptides into their corresponding methyl esters, which may be more readily resolved by RP-HPLC.[4] This is a rescue strategy for valuable samples where re-synthesis is not feasible.
Objective: To convert a mixture of α-Asp, β-Asp, and aspartimide-containing peptides into their more separable α- and β-aspartyl methyl ester derivatives.
Materials:
-
Crude or partially purified peptide containing aspartimide-related impurities.
-
Methanol (HPLC grade).
-
Diisopropylethylamine (DIEA).
-
RP-HPLC system for analysis and purification.
-
Standard HPLC mobile phases (e.g., A: 0.1% TFA in water, B: 0.1% TFA in acetonitrile).
Procedure:
-
Dissolution: Dissolve the crude peptide in methanol. The concentration will depend on the peptide's solubility.
-
Reaction Setup: To the peptide solution, add DIEA to a final concentration of 2% (v/v).
-
Incubation: Incubate the reaction mixture at room temperature. The reaction progress should be monitored over time. A previous study showed significant conversion within 15-30 minutes for model peptides.[4]
-
Monitoring: At various time points (e.g., 15 min, 30 min, 1 hr, 2 hr), take a small aliquot of the reaction mixture, dilute it with Mobile Phase A, and inject it onto an analytical RP-HPLC system to monitor the conversion of the starting materials to the new ester products. The methyl ester products will have a mass increase of 14 Da compared to the hydrolyzed peptides.
-
Quenching & Purification: Once the reaction is deemed complete (i.e., the starting materials are consumed), the reaction can be quenched by acidifying with a small amount of TFA or formic acid. The entire mixture can then be directly purified using preparative RP-HPLC.
-
Analysis: The resulting α- and β-aspartyl methyl esters will have different retention times from each other and from the original impurities, often with improved separation, allowing for the isolation of the desired α-ester.
Disclaimer: This method modifies the target peptide. The resulting ester may need to be hydrolyzed back to the carboxylic acid in a subsequent step, which itself can re-introduce impurities. This protocol is primarily for analytical confirmation or when the ester form of the peptide is acceptable for downstream use.
Protocol 2: Analytical HPLC Method for Isomer Resolution
This protocol provides a starting point for developing an analytical RP-HPLC method to resolve α- and β-aspartyl isomers, based on the principle of adjusting mobile phase pH.
Objective: To achieve baseline separation of α- and β-aspartyl peptide isomers.
Materials & Equipment:
-
Analytical HPLC system with UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A (pH ~2): 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B (pH ~2): 0.1% (v/v) TFA in acetonitrile.
-
Mobile Phase C (pH 5.0): 10 mM Sodium Phosphate buffer, pH 5.0.
-
Mobile Phase D (pH 5.0): 10 mM Sodium Phosphate buffer in 80:20 acetonitrile:water, pH 5.0.
Procedure:
Method 1: Standard Low pH (TFA-based)
-
Equilibrate the C18 column with 95% Mobile Phase A / 5% Mobile Phase B.
-
Inject the peptide sample.
-
Run a shallow linear gradient, for example, from 5% to 45% Mobile Phase B over 40 minutes.
-
Monitor the elution profile at 214-220 nm. This method serves as a baseline and may show co-elution.
Method 2: Mid-pH (Phosphate Buffer-based)
-
Thoroughly wash the HPLC system and column with water and then isopropanol to remove all traces of TFA before switching to a phosphate buffer.
-
Equilibrate the C18 column with 95% Mobile Phase C / 5% Mobile Phase D.
-
Inject the peptide sample.
-
Run a shallow linear gradient appropriate for your peptide, for example, from 5% to 45% Mobile Phase D over 40 minutes.
-
Monitor the elution profile. Compare the chromatogram to the low-pH method. Resolution of the α- and β-isomers is often significantly improved at this pH.[5]
System Wash: After using phosphate buffers, it is critical to wash the system and column extensively with water to prevent salt precipitation before switching back to organic solvents or storing the system.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. renyi.hu [renyi.hu]
- 3. waters.com [waters.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of aspartyl peptide degradation products by high-performance liquid chromatography and high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Methods for Aspartimide Formation
Welcome to the technical support center for the detection and analysis of aspartimide formation in peptides and proteins. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting common experimental issues and to answer frequently asked questions regarding the analytical methodologies used to identify and quantify this critical degradation product.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide, and why is it a concern in peptide and protein therapeutics?
A1: Aspartimide is a cyclic imide that forms from an aspartic acid (Asp) or asparagine (Asn) residue through an intramolecular cyclization reaction. This reaction is particularly problematic in peptide synthesis and protein formulations because the aspartimide intermediate is unstable and can hydrolyze to form a mixture of products, including the native L-α-aspartyl peptide, the isomerized L-β-aspartyl peptide (isoAsp), and their corresponding D-isomers.[1][2] The formation of these isoaspartyl peptides alters the peptide's primary structure, which can lead to a loss of biological activity, changes in immunogenicity, and reduced therapeutic efficacy.[3]
Q2: Which amino acid sequences are most susceptible to aspartimide formation?
A2: Aspartimide formation is highly sequence-dependent. The most problematic sequences are those where the aspartic acid residue is followed by a small, flexible amino acid, as the lack of steric hindrance facilitates the cyclization. Sequences particularly prone to this modification include Asp-Gly, Asp-Ser, Asp-Asn, and Asp-Arg.[4]
Q3: How can I detect aspartimide formation in my sample?
A3: Aspartimide formation can be detected using several analytical techniques. The most common methods are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Capillary Electrophoresis (CE).[4] The initial aspartimide product will have a mass loss of 18 Da (due to the loss of a water molecule) compared to the parent peptide, which can be detected by mass spectrometry.[4] However, the subsequent hydrolysis products often have the same mass as the desired peptide, making chromatographic separation essential for their detection and quantification.[1][5]
Q4: Is it possible to completely prevent aspartimide formation?
A4: While complete elimination can be challenging, aspartimide formation can be significantly suppressed to negligible levels.[4] Strategies to prevent this side reaction primarily focus on modifying the chemical environment during peptide synthesis or formulation. This includes the use of sterically hindered protecting groups for the aspartic acid side chain (e.g., OMpe, OBno), backbone protection (e.g., Hmb), or modifying deprotection conditions by using weaker bases or adding acidic additives.[6][7]
Q5: How does the choice of coupling reagent impact aspartimide formation?
A5: The primary driver of aspartimide formation is the base-catalyzed cyclization that occurs during the Fmoc deprotection step in solid-phase peptide synthesis (SPPS).[4] While the choice of coupling reagent has a less direct impact, slower-acting reagents may slightly reduce the propensity for this side reaction.[8] However, the most effective preventative measures involve optimizing the deprotection conditions and selecting appropriate side-chain protecting groups for the aspartic acid residue.[4]
Troubleshooting Guides
Issue 1: Difficulty in separating aspartimide-related impurities from the main peptide peak in HPLC.
-
Possible Cause: The isoaspartyl peptides (α- and β-isomers) are structurally very similar to the parent peptide and often co-elute or are poorly resolved under standard HPLC conditions.[1]
-
Solution:
-
Optimize the HPLC Gradient: Employ a shallower gradient to increase the separation time between closely eluting peaks.
-
Change the Stationary Phase: Experiment with a different column chemistry (e.g., phenyl-hexyl instead of C18) to alter the selectivity of the separation.
-
Modify the Mobile Phase: Adjust the ion-pairing agent (e.g., trifluoroacetic acid - TFA) concentration or switch to an alternative, such as difluoroacetic acid (DFA), which can sometimes improve resolution.
-
Adjust the Temperature: Lowering the column temperature can sometimes enhance the separation of isomers.
-
Issue 2: No mass difference is observed in the mass spectrum, but biological activity is reduced.
-
Possible Cause: The initial aspartimide has likely hydrolyzed to form isoaspartyl (isoAsp) peptides. This is a mass-neutral rearrangement, meaning the product has the same molecular weight as the desired peptide, making it undetectable by mass spectrometry alone.[3]
-
Solution:
-
Enzymatic Digestion: Use an enzyme like Asp-N endoproteinase, which specifically cleaves N-terminal to aspartic acid residues. Since isoAsp residues are not recognized by this enzyme, the presence of undigested peptide fragments can indicate isoaspartyl formation.[3]
-
Tandem Mass Spectrometry (MS/MS): While the parent mass is the same, the fragmentation patterns of the α- and β-aspartyl isomers can differ, allowing for their differentiation.
-
High-Resolution Analytical Techniques: Employ high-resolution techniques like Capillary Electrophoresis (CE) or specialized HPLC methods designed for isomer separation.
-
Issue 3: Aspartimide formation is detected even in sequences not considered highly susceptible.
-
Possible Cause:
-
Elevated Temperatures: Increased temperatures during synthesis, purification, or storage can accelerate aspartimide formation.[9]
-
Prolonged Exposure to Basic Conditions: Extended deprotection times or inefficient washing during SPPS can lead to higher levels of aspartimide.
-
Solvent Effects: The polarity of the solvent can influence the rate of this side reaction.[4]
-
-
Solution:
-
Temperature Control: Maintain controlled, lower temperatures throughout the experimental workflow.
-
Minimize Base Exposure: Use the minimum time necessary for complete Fmoc removal and ensure thorough washing.
-
Solvent Selection: While DMF is a standard solvent in SPPS, consider if alternative solvents with lower polarity are suitable for your specific peptide.
-
Quantitative Data Summary
The following table summarizes quantitative data for the detection of aspartimide and its related byproducts using various analytical methods. Please note that the limits of detection (LOD) and quantification (LOQ) are highly dependent on the specific instrument, method parameters, and the nature of the peptide being analyzed.
| Analytical Method | Analyte | Typical Quantitative Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| RP-HPLC-UV | Aspartimide & Isomers | 0.1% - 15% of total peptide | ~0.1% (relative peak area) | ~0.5% (relative peak area) | [5][10] |
| Mass Spectrometry (MS) | Aspartimide (-18 Da) | Qualitative to semi-quantitative | Analyte dependent | Analyte dependent | [4] |
| Tandem MS (MS/MS) | Isoaspartyl Peptides | Qualitative Identification | Picomole to femtomole range | Nanomole to picomole range | [11] |
| NMR Spectroscopy | Aspartimide & Isomers | >1% of total peptide | ~1% of total peptide | ~5% of total peptide | [10] |
| Capillary Electrophoresis (CE) | Aspartimide & Isomers | 0.015 - 3.0 mmol/L | 0.005 - 0.1 mmol/L | 0.015 - 0.3 mmol/L | [12] |
Detailed Experimental Protocols
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a general method for the separation and quantification of aspartimide-related impurities.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient: A shallow gradient is recommended for optimal resolution. For example, 5-45% B over 40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm and 280 nm.
-
Procedure:
-
Dissolve the peptide sample in Mobile Phase A.
-
Inject the sample onto the column.
-
Run the gradient elution.
-
Identify peaks corresponding to the aspartimide (often eluting earlier than the main peptide) and its hydrolysis products (often eluting very close to the main peak).
-
Quantify the impurities by integrating the peak areas and expressing them as a percentage of the total peak area.
-
Mass Spectrometry (MS)
This protocol describes the use of mass spectrometry for the initial identification of aspartimide formation.
-
Instrumentation: A mass spectrometer (e.g., ESI-QTOF or MALDI-TOF).
-
Procedure:
-
Prepare the peptide sample in a suitable solvent for ionization (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).
-
Infuse or inject the sample into the mass spectrometer.
-
Acquire the mass spectrum in the expected mass range for the peptide.
-
Look for a peak corresponding to the molecular weight of the target peptide minus 18 Da, which indicates the presence of the aspartimide intermediate.
-
For further confirmation, perform tandem MS (MS/MS) on the parent ion and the ion at M-18 Da to compare their fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general workflow for the structural elucidation of aspartimide and its isomers using 2D NMR.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a sufficient amount of the purified impurity or the peptide mixture in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Experiments:
-
1D ¹H NMR: To get an initial overview of the sample complexity.
-
2D TOCSY (Total Correlation Spectroscopy): To identify the spin systems of the amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To establish sequential connectivities between amino acid residues.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for confirming the peptide sequence and identifying the modified residue.
-
-
Data Analysis: Compare the chemical shifts and correlation patterns of the sample with those of the expected peptide structure. Aspartimide formation and subsequent isomerization will lead to characteristic changes in the chemical shifts of the protons and carbons around the affected aspartic acid residue.[10]
Capillary Electrophoresis (CE)
This protocol outlines a method for the high-resolution separation of aspartyl isomers.
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused silica capillary (e.g., 50 µm internal diameter, 50-70 cm total length).
-
Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 3.0. For enhanced separation of diastereomers, cyclodextrins can be added to the BGE.[12]
-
Voltage: 20-30 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic or electrokinetic injection of the sample.
-
Detection: UV detection at 200 nm or 214 nm.
-
Procedure:
-
Rinse the capillary with 0.1 M NaOH, followed by water, and then the BGE.
-
Inject the sample.
-
Apply the separation voltage.
-
Monitor the separation of the isomers. The different charge-to-size ratios of the α- and β-aspartyl peptides, as well as their diastereomers, allow for their separation.
-
Visualizations
Caption: A typical experimental workflow for the analysis of aspartimide formation.
References
- 1. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Capillary electrophoresis analysis of hydrolysis, isomerization and enantiomerization of aspartyl model tripeptides in acidic and alkaline solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Pyroglutamate Formation with N-terminal Glu(ODmab)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-terminal Glu(ODmab) and managing the associated risk of pyroglutamate formation during peptide synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is pyroglutamate (pGlu) formation and why is it a concern when using an N-terminal Glutamic Acid (Glu)?
Pyroglutamate (pGlu) is a cyclic lactam formed from the intramolecular cyclization of an N-terminal glutamic acid (Glu) or glutamine (Gln) residue.[1][2][3][4] This conversion involves the nucleophilic attack of the N-terminal α-amino group on the side-chain γ-carbonyl carbon, resulting in the elimination of a water molecule.[4]
This modification is a significant concern in peptide and protein therapeutics for several reasons:
-
Blocked N-terminus: The formation of the cyclic pGlu structure results in the loss of the free primary amine at the N-terminus.[3][4] This modification blocks standard protein sequencing techniques like Edman degradation.
-
Product Heterogeneity: Incomplete conversion to pGlu leads to a heterogeneous final product, complicating purification, characterization, and regulatory approval.[3][4]
-
Potential Impact on Bioactivity: Modification at the N-terminus can, in some cases, alter the biological activity, receptor binding affinity, or stability of the peptide or protein.[2][5]
Q2: I am observing a significant amount of a truncated peptide, terminated with pyroglutamate, when using Fmoc-Glu(ODmab)-OH at the N-terminus. What is the likely cause?
This is a known side reaction associated with the use of the 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (Dmab) ester protecting group for the side chain of glutamic acid.[6][7] While the Dmab group is designed for orthogonal removal with hydrazine, it appears to be partially labile under certain solid-phase peptide synthesis (SPPS) conditions.[7] This premature deprotection of the side chain, coupled with the presence of a free N-terminal amine after Fmoc removal, can facilitate pyroglutamate formation, leading to chain termination.[6][8] Peptides synthesized using a traditional tert-butyl ester protecting group for glutamic acid do not typically exhibit this side reaction.[6][9]
Q3: Under what conditions is pyroglutamate formation from N-terminal Glu(ODmab) most likely to occur?
Pyroglutamate formation is generally favored when the N-terminal α-amino group is deprotected and free to act as a nucleophile. In the context of Fmoc-SPPS, this side reaction is most likely to occur if the peptide resin with a deprotected N-terminal Glu(ODmab) is left standing for extended periods before the subsequent coupling step.[8] The basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) create a free amine, and any delay in its acylation provides an opportunity for intramolecular cyclization.
Q4: How can I minimize pyroglutamate formation when I must use N-terminal Glu(ODmab)?
To minimize this side reaction, it is crucial to reduce the time the N-terminal amine of the Glu(ODmab) residue is deprotected.
-
Immediate Coupling: Proceed with the subsequent amino acid coupling reaction immediately after the Fmoc deprotection and washing steps.
-
Avoid Delays: Do not leave the resin with the deprotected N-terminal Glu(ODmab) overnight or for extended periods.
-
Alternative Protection: If feasible for your synthesis strategy, consider using a more robust side-chain protecting group for the N-terminal glutamic acid, such as the tert-butyl ester (OtBu), which is less prone to premature cleavage under standard Fmoc-SPPS conditions.[6][9]
Q5: What analytical methods can I use to detect and quantify pyroglutamate formation?
Several analytical techniques can be employed to identify and quantify pGlu formation:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can separate the desired full-length peptide from the pGlu-terminated truncated peptide. The relative peak areas can be used for quantification.[1][10]
-
Mass Spectrometry (MS): Mass spectrometry is a powerful tool to confirm the identity of the side product. The formation of pyroglutamate from an N-terminal glutamic acid results in a mass loss of 18 Da (the mass of water).[1][3][10] Tandem MS (MS/MS) can be used to confirm the modification is at the N-terminus.[1][10]
-
Enzymatic Digestion: In cases where the N-terminus is blocked, treatment with pyroglutamate aminopeptidase (pGAP) can specifically cleave the pGlu residue, exposing the next amino acid and allowing for further analysis.[1][11]
Data on Pyroglutamate Formation
The following tables summarize hypothetical, yet plausible, quantitative data illustrating the propensity of N-terminal Glu(ODmab) to form pyroglutamate compared to the more stable Glu(OtBu) under different conditions.
Table 1: Comparison of Pyroglutamate Formation with Different Protecting Groups
| N-terminal Residue | Condition | % Pyroglutamate Formation (by HPLC) |
| Fmoc-Glu(ODmab)-OH | Immediate coupling after Fmoc removal | 5-10% |
| Fmoc-Glu(ODmab)-OH | 4-hour delay after Fmoc removal | 25-40% |
| Fmoc-Glu(ODmab)-OH | 16-hour (overnight) delay after Fmoc removal | >60% |
| Fmoc-Glu(OtBu)-OH | 16-hour (overnight) delay after Fmoc removal | <2% |
Table 2: Effect of pH on Non-enzymatic Pyroglutamate Formation from N-terminal Glutamic Acid (in solution)
| pH | Relative Rate of Formation | Half-life at 45°C |
| 4.0 | Increased | ~9 months |
| 6.2 | Minimal | Not determined |
| 8.0 | Increased | Not determined |
Data adapted from studies on monoclonal antibodies.[10]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with N-terminal Glu(ODmab) - Minimizing pGlu Formation
This protocol outlines a standard Fmoc/tBu-based SPPS cycle for the addition of an amino acid to an N-terminal Glu(ODmab) residue, with an emphasis on minimizing pyroglutamate formation.
-
Resin Preparation: Start with the peptide-resin bearing the N-terminal Fmoc-Glu(ODmab) residue.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes. Drain.
-
Repeat the treatment with 20% piperidine in DMF for 10 minutes. Drain.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5 x 1 minute).
-
Wash with Dichloromethane (DCM) (3 x 1 minute).
-
Wash with DMF (3 x 1 minute).
-
-
Amino Acid Coupling (Immediate Action Required):
-
In a separate vessel, pre-activate the next Fmoc-amino acid (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and a base like DIPEA (6 equivalents) in DMF for 2-5 minutes.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the resin with DMF (5 x 1 minute).
-
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a recoupling may be necessary.
Protocol 2: Analysis of Pyroglutamate Formation by RP-HPLC-MS
This protocol describes the analysis of a crude peptide cleaved from the resin to quantify pyroglutamate formation.
-
Peptide Cleavage:
-
Treat the dried peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether. Centrifuge and decant the ether.
-
Wash the peptide pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
-
-
Sample Preparation:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of 1 mg/mL.
-
-
RP-HPLC Analysis:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 220 nm.
-
-
Mass Spectrometry Analysis:
-
Couple the HPLC eluent to an electrospray ionization (ESI) mass spectrometer.
-
Acquire mass spectra in positive ion mode over a relevant m/z range.
-
Identify the peak corresponding to the full-length peptide and the peak corresponding to the pGlu-terminated peptide (mass loss of 18 Da).
-
-
Quantification:
-
Integrate the peak areas from the HPLC chromatogram for the desired product and the pGlu side product.
-
Calculate the percentage of pyroglutamate formation: %pGlu = (Area_pGlu / (Area_pGlu + Area_FullLength)) * 100.
-
Visualizations
References
- 1. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Terminal Cyclization Analysis - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Problems in the synthesis of cyclic peptides through use of the Dmab protecting group [ ] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Problems in the synthesis of cyclic peptides through use of the Dmab protecting group [ ] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of pyroglutamic acid in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dmab Protecting Group Cleavage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cleavage of the Dmab (4-{[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]amino}benzyl) protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the standard cleavage condition for the Dmab group?
The Dmab group is typically cleaved under mild basic conditions using a solution of 2% hydrazine monohydrate in N,N-dimethylformamide (DMF).[1][2] This method is quasi-orthogonal to the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, as the Dmab group is stable to the piperidine solutions used for Fmoc removal and to trifluoroacetic acid (TFA) used for final peptide cleavage from the resin.[1]
Q2: What is the mechanism of Dmab cleavage with hydrazine?
The cleavage of the Dmab group with hydrazine is a two-step process:
-
Removal of the ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group: Hydrazine first reacts with the ivDde portion of the Dmab group, releasing an indazole by-product.[1][2][3] This by-product can be monitored spectrophotometrically at 290 nm to follow the progress of the reaction.[1][2]
-
1,6-Elimination: The removal of the ivDde group exposes a p-aminobenzyl ester, which then undergoes a spontaneous 1,6-elimination to release the free carboxylic acid of the protected amino acid.[1][3][4]
Q3: Is the Dmab group completely orthogonal to Fmoc chemistry?
While generally considered orthogonal, some decomposition of the Dmab group has been observed with repeated treatments of 20% piperidine in DMF used for Fmoc deprotection.[5] To minimize this, it is recommended to shorten the piperidine treatment times or use a less basic reagent like 2-methylpiperidine.[5]
Troubleshooting Guide
Issue 1: Sluggish or Incomplete Dmab Cleavage
Symptoms:
-
Low yield of the deprotected product.
-
Presence of Dmab-protected species in the final product analysis (e.g., by HPLC or mass spectrometry).
-
Persistent UV absorbance at 290 nm from the indazole by-product plateaus before completion.
Possible Causes:
-
Sequence Dependence: The rate of the 1,6-elimination step can be sequence-dependent and occasionally slow.[1][2]
-
Insufficient Reagent: The concentration or volume of the hydrazine solution may be insufficient for complete reaction.
-
Inadequate Reaction Time: The reaction time may not be sufficient for complete cleavage, especially the 1,6-elimination step.
Solutions:
| Reagent/Condition | Protocol | Notes |
| 20% DIPEA in DMF/water (90:10) | After initial treatment with 2% hydrazine in DMF, wash the resin-bound peptide with a solution of 20% diisopropylethylamine (DIPEA) in DMF/water (90:10).[1][3] | This wash helps to facilitate the cleavage of the aminobenzyl moiety.[1] |
| 5 mM Sodium Hydroxide in Methanol | Following the hydrazine treatment, wash the resin with a 5 mM solution of NaOH in methanol.[1] | This provides a more basic environment to promote the 1,6-elimination. |
| Extended Hydrazine Treatment | Increase the number of hydrazine treatments or the overall reaction time. Monitor the cleavage by checking the UV absorbance of the filtrate at 290 nm until the release of the indazole by-product is complete.[6] |
Issue 2: Formation of Side Products
Symptoms:
-
Appearance of unexpected peaks in HPLC analysis.
-
Mass spectrometry data indicating the presence of species with masses corresponding to known side products.
Common Side Products and Solutions:
| Side Product | Cause | Prevention and Mitigation |
| Pyroglutamate Formation | Peptides with an N-terminal Glu(ODmab) residue can cyclize to form pyroglutamate if the N-terminal α-amino group is unprotected.[2] This can occur during synthesis or cleavage. | Ensure the N-terminus is protected (e.g., with a Boc group) before Dmab cleavage.[1][7] |
| Aspartimide Formation | The Dmab group, when used to protect the side chain of aspartic acid, can be susceptible to aspartimide formation, a base-catalyzed side reaction.[2][8] This is particularly problematic for Asp-Gly, Asp-Ala, and Asp-Ser sequences. | The use of a backbone protecting group, such as the 2,4-dimethoxybenzyl (DMB) group, on the nitrogen of the following amino acid can help to prevent this side reaction.[3] |
| Modification of Lysine Residues | During side-chain-to-side-chain cyclization attempts involving Glu(ODmab) and an orthogonally protected Lys, modification of the Lys Nε-amino group has been observed when using HBTU as a coupling reagent.[4] | Consider using an alternative protecting group for the glutamic acid side chain, such as an allyl ester (OAll), for cyclization reactions.[3][4] |
Experimental Protocols
Protocol 1: Standard Dmab Cleavage (Batchwise)
-
Wash the peptidyl-resin with DMF (3 x 1 min).
-
Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.
-
Add the hydrazine solution to the resin (10 mL per gram of resin).
-
Agitate the mixture at room temperature for 3 minutes.
-
Drain the solution.
-
Repeat steps 3-5 two more times.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
To ensure complete cleavage, a subsequent wash with 20% DIPEA in DMF/water (90:10) or 5 mM NaOH in methanol can be performed.[1]
Protocol 2: Dmab Cleavage with Enhanced 1,6-Elimination
-
Perform the initial hydrazine treatment as described in Protocol 1 (steps 1-7).
-
Prepare a 5 mM solution of sodium hydroxide in a 1:1 (v/v) mixture of water and methanol.
-
Add the NaOH solution to the resin (10 mL per gram of resin).
-
Agitate the mixture at room temperature for 3 hours.[6]
-
Drain the solution and wash the resin with methanol (5x), DMF (5x), and DCM (5x).[6]
Diagrams
Caption: Mechanism of Dmab group cleavage.
Caption: Troubleshooting workflow for incomplete Dmab cleavage.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. Problems in the synthesis of cyclic peptides through use of the Dmab protecting group [ ] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
Navigating Fmoc-Asp-Odmab Synthesis: A Technical Guide to Resin Selection and Troubleshooting
For Immediate Release
A comprehensive technical support resource is now available for researchers, scientists, and drug development professionals engaged in the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-Asp-Odmab. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and comparative data to optimize synthesis efficiency by focusing on the critical choice of resin.
The synthesis of peptides incorporating the orthogonally protected this compound building block is a key strategy for producing complex peptides, including cyclic and branched structures. The selection of the solid support is a crucial parameter that significantly influences the overall yield, purity, and the propensity for side reactions, most notably aspartimide formation. This technical guide offers insights into the performance of commonly used resins—Wang, 2-chlorotrityl chloride (2-CTC), and Sieber amide resins—in the context of this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in peptide synthesis?
A1: this compound is primarily used for the synthesis of complex peptides where the side chain of aspartic acid requires selective deprotection while the peptide remains anchored to the solid support. This is particularly valuable for on-resin cyclization to form head-to-tail cyclic peptides or for the synthesis of branched peptides. The Dmab (4-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}benzyl) protecting group is labile to mild hydrazine treatment, offering an orthogonal deprotection strategy in Fmoc-based SPPS.
Q2: Which resin is most commonly used for this compound synthesis?
A2: Wang resin is frequently employed for the synthesis of peptides with a C-terminal carboxylic acid and is available pre-loaded with Fmoc-Asp(ODmab)-OH. However, the choice of resin should be dictated by the specific requirements of the target peptide, including the desired C-terminal functionality and sensitivity to acid cleavage.
Q3: What is the most significant side reaction associated with this compound, and how does resin choice impact it?
A3: The most critical side reaction is the formation of aspartimide. This occurs when the backbone amide nitrogen attacks the side-chain ester of the aspartic acid, a reaction catalyzed by the basic conditions of Fmoc deprotection (e.g., piperidine). Studies have shown that Dmab-protected aspartic acid has a strong tendency to form aspartimide.[1][2] While direct quantitative comparisons across different resins for this compound are not extensively documented in readily available literature, the nature of the resin linker can influence the steric environment and accessibility of the peptide chain, potentially affecting the rate of this side reaction.
Q4: Can 2-chlorotrityl chloride (2-CTC) resin be used for this compound synthesis? What are the advantages?
A4: Yes, 2-CTC resin is a suitable choice, particularly when synthesizing fully protected peptide fragments or for peptides where mild cleavage conditions are desired to preserve other acid-sensitive protecting groups. The high acid lability of the 2-CTC linker allows for cleavage with very dilute trifluoroacetic acid (TFA), minimizing potential acid-catalyzed side reactions.
Q5: When is Sieber amide resin the preferred choice for syntheses involving this compound?
A5: Sieber amide resin is used when the desired final product is a peptide amide. Its acid-labile linker allows for the cleavage of the peptide with a C-terminal amide functionality. This can be advantageous for creating peptides that mimic the native structure and function of many biologically active peptides.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low Yield of Crude Peptide | Incomplete loading of Fmoc-Asp(Odmab)-OH onto the resin. | - Optimize loading conditions: ensure anhydrous solvents and appropriate equivalents of amino acid and coupling reagents. - For 2-CTC resin, ensure the resin is fresh and has not been deactivated by moisture. - Perform a quantitative determination of the loading level before proceeding with the synthesis. |
| Premature cleavage of the peptide from the resin. | - For acid-sensitive resins like 2-CTC, avoid any acidic conditions during synthesis steps other than the final cleavage. - Ensure complete neutralization after Fmoc deprotection. | |
| Poor solvation and swelling of the resin. | - Choose a resin with appropriate cross-linking for your peptide sequence and synthesis scale. 1% divinylbenzene (DVB) is standard for polystyrene-based resins and offers good swelling.[3] - Ensure adequate swelling time in a suitable solvent (e.g., DMF or DCM) before the first coupling step. | |
| High Levels of Aspartimide-Related Impurities | Base-catalyzed cyclization of the Asp residue during Fmoc deprotection. | - Modify Deprotection Conditions: - Use a weaker base for Fmoc removal (e.g., 5% piperazine in DMF). - Add an acidic additive to the deprotection solution (e.g., 0.1 M HOBt in 20% piperidine/DMF).[4] - Reduce the time and temperature of the deprotection steps. |
| - Steric Hindrance: While not directly modifying the resin, using a dipeptide building block with a backbone protecting group on the subsequent amino acid (e.g., Fmoc-Asp(Odmab)-Dmb-Gly-OH) can effectively block aspartimide formation. | ||
| Incomplete Cleavage from the Resin | Suboptimal cleavage cocktail or reaction time. | - Wang Resin: Use a standard cleavage cocktail such as TFA/H₂O/TIS (95:2.5:2.5) for 2-3 hours.[5] - 2-CTC Resin: For protected fragments, use a mild cleavage cocktail (e.g., 1-5% TFA in DCM). For full deprotection, a standard TFA cocktail can be used.[5] - Sieber Amide Resin: Cleavage can be achieved with dilute TFA solutions (e.g., 1% TFA in DCM for protected amides). |
| Difficulty in On-Resin Cyclization | Steric hindrance or unfavorable peptide conformation on the resin. | - The choice of resin can influence the success of on-resin cyclization. Resins with more flexible linkers or lower loading capacities may facilitate cyclization by reducing intermolecular interactions. - A study on head-to-tail cyclization indicated that a Glu linker might provide better cyclization potential than an Asp linker, possibly due to the longer side chain.[4] |
Quantitative Data Summary
While direct comparative studies on the synthesis of a single peptide containing this compound across different resins are limited in published literature, the following table provides a general comparison of the key characteristics of each resin relevant to this application.
| Resin Type | Typical Loading Capacity (mmol/g) | Cleavage Conditions | C-Terminal Functionality | Key Advantages for this compound Synthesis | Potential Drawbacks for this compound Synthesis |
| Wang Resin | 0.3 - 1.0[3] | 50-95% TFA | Carboxylic Acid | Widely available, including pre-loaded with Fmoc-Asp(Odmab)-OH. | Standard TFA cleavage may not be suitable for highly acid-sensitive peptides. |
| 2-Chlorotrityl Chloride (2-CTC) Resin | 0.8 - 1.6 | 1-5% TFA in DCM (for protected fragments) | Carboxylic Acid | Mild cleavage conditions preserve other protecting groups. | Highly sensitive to moisture and acidic conditions during synthesis. |
| Sieber Amide Resin | ~0.5 - 0.8 | 1-5% TFA in DCM (for protected amides) | Amide | Allows for the synthesis of peptide amides. | May have lower loading capacity compared to other resins. |
Experimental Protocols
Loading of Fmoc-Asp(Odmab)-OH on 2-Chlorotrityl Chloride (2-CTC) Resin
-
Swell 2-CTC resin (1.0 g, 1.5 mmol/g) in anhydrous dichloromethane (DCM, 10 mL) for 30 minutes in a reaction vessel.
-
In a separate flask, dissolve Fmoc-Asp(Odmab)-OH (1.5 mmol) in anhydrous DCM (10 mL).
-
Add N,N-diisopropylethylamine (DIPEA) (3.0 mmol) to the amino acid solution and mix.
-
Drain the DCM from the swollen resin and add the amino acid solution.
-
Agitate the mixture at room temperature for 2 hours.
-
To cap any unreacted chlorotrityl groups, add methanol (1 mL) and agitate for 30 minutes.
-
Filter the resin and wash sequentially with DCM (3x), DMF (3x), and methanol (3x).
-
Dry the resin under vacuum.
-
Determine the loading capacity using a spectrophotometric analysis of the Fmoc group cleaved from a small, weighed sample of the resin.
On-Resin Deprotection of the Dmab Group
-
Swell the peptide-resin in N,N-dimethylformamide (DMF).
-
Treat the resin with a solution of 2% hydrazine in DMF for 3-5 minutes.
-
Repeat the hydrazine treatment 2-3 times to ensure complete deprotection.
-
Wash the resin thoroughly with DMF.
-
The deprotected side-chain carboxylate is now available for subsequent reactions, such as on-resin cyclization.
Visualizing Experimental Workflows
References
- 1. Problem of aspartimide formation in Fmoc-based solid-phase peptide synthesis using Dmab group to protect side chain of aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Orthogonal Peptide Synthesis: A Comparative Guide to Dmab and ivDde Protecting Groups
For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is paramount for the successful orthogonal synthesis of complex peptides. This guide provides an in-depth comparison of two widely used hydrazine-labile protecting groups, Dmab and ivDde, offering a clear overview of their performance, supported by experimental data and detailed protocols.
At the core of solid-phase peptide synthesis (SPPS) lies the principle of orthogonality, where different classes of protecting groups can be selectively removed under specific conditions without affecting others.[1] This allows for the precise, stepwise assembly of amino acid chains and the introduction of modifications such as branching or cyclization.[1][2] The Fmoc/tBu strategy is a dominant approach, utilizing the base-labile Fmoc group for temporary α-amino protection and acid-labile tert-butyl (tBu) based groups for permanent side-chain protection.[2][3] Within this framework, semi-permanent protecting groups like Dmab and ivDde offer an additional layer of orthogonality, as they are stable to both the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for final cleavage (e.g., trifluoroacetic acid - TFA), but are selectively cleaved by hydrazine.
The Role of Dmab and ivDde in Orthogonal Synthesis
The 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino}benzyl (Dmab) group is employed for the protection of the side-chain carboxyl groups of aspartic and glutamic acid.[4][5] Conversely, the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)isovaleryl (ivDde) group is used to protect side-chain amino groups, typically on lysine or ornithine residues.[6] Both are critical tools for synthesizing modified peptides, such as branched or cyclic structures, where side-chain manipulation on the solid support is required.[7][8]
Performance Comparison: Dmab vs. ivDde
While both protecting groups are cleaved under similar conditions, their chemical nature leads to distinct performance characteristics and potential side reactions.
| Feature | Dmab (Carboxyl Protection) | ivDde (Amino Protection) |
| Protected Group | Side-chain carboxyl (Asp, Glu) | Side-chain amino (Lys, Orn) |
| Deprotection Reagent | 2% Hydrazine in DMF | 2% Hydrazine in DMF |
| Deprotection Mechanism | Two-step: 1) Hydrazinolysis of ivDde moiety. 2) 1,6-elimination of p-aminobenzyl ester.[9][10] | One-step: Nucleophilic attack and cyclization to release the amine.[11] |
| Stability | Stable to piperidine and TFA.[8] | Stable to piperidine and TFA. |
| Monitoring | Spectrophotometric detection of indazole byproduct at ~290 nm.[4][10] | Spectrophotometric detection of indazole byproduct at ~290 nm.[12] |
| Key Advantages | Enables orthogonal protection for on-resin cyclization or side-chain modification involving carboxyl groups.[8] No need for heavy metal catalysts like with Allyl groups.[4] | Steric hindrance prevents the intramolecular migration that can be an issue with the related Dde group.[6][13] |
| Potential Issues | Sluggish or incomplete cleavage of the p-aminobenzyl ester after the initial hydrazine step, which can be sequence-dependent.[9] Potential for aspartimide formation at Asp(ODmab) residues.[10] | Removal can be difficult, particularly in aggregated peptide sequences or when located near the C-terminus.[14] |
Experimental Protocols
Accurate and efficient deprotection is crucial for high-yield synthesis. Below are detailed methodologies for the removal of Dmab and ivDde groups.
Protocol 1: ivDde Group Removal
This protocol is adapted for the selective deprotection of an ivDde-protected amine on a solid support.
Materials:
-
Peptide-resin containing an ivDde-protected residue
-
N,N-Dimethylformamide (DMF)
-
Hydrazine monohydrate
-
Solution of 2% (v/v) hydrazine monohydrate in DMF. Prepare fresh.
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the 2% hydrazine/DMF solution to the resin (approximately 25 mL per gram of resin).[15]
-
Agitate the mixture at room temperature for 3 minutes.[15]
-
Drain the solution. The progress of the reaction can be monitored by measuring the UV absorbance of the filtrate at ~290 nm to detect the indazole byproduct.[12]
-
Repeat the hydrazine treatment two to four more times, for 3-10 minutes each, until the deprotection is complete (indicated by the cessation of indazole release).[12][16]
-
Wash the resin thoroughly with DMF (at least 5 times) to remove all reaction byproducts.[6]
-
The resin is now ready for the subsequent modification step.
Note: As hydrazine also cleaves the Fmoc group, the N-terminus of the peptide should be protected with a Boc group if further chain elongation is not desired before this deprotection step.[6] In cases of difficult ivDde removal, increasing the hydrazine concentration up to 10% has been employed, though this increases the risk of side reactions.[14]
Protocol 2: Dmab Group Removal
This protocol outlines the two-stage removal of the Dmab ester.
Materials:
-
Peptide-resin containing a Dmab-protected residue
-
N,N-Dimethylformamide (DMF)
-
Hydrazine monohydrate
-
Optional: 20% Diisopropylethylamine (DIPEA) in DMF/water (90:10) or 5 mM Sodium Hydroxide (NaOH) in Methanol/water.[16]
Procedure:
-
Hydrazinolysis:
-
Elimination:
-
The second step, the 1,6-elimination of the resulting p-aminobenzyl ester, often occurs spontaneously but can be sluggish.[9]
-
To facilitate complete removal, wash the resin with a solution such as 20% DIPEA in DMF/water (90:10) or 5 mM NaOH in methanol.[16] This wash helps to promote the elimination and release the free carboxylic acid.
-
-
Wash the resin extensively with DMF and Dichloromethane (DCM) to prepare for the next synthetic step.
Conclusion
Both Dmab and ivDde are invaluable protecting groups for advanced solid-phase peptide synthesis, enabling the creation of complex, modified peptides through an orthogonal strategy. The choice between them is dictated by the specific functional group requiring protection—carboxyl for Dmab and amino for ivDde. While both are reliably cleaved by hydrazine, researchers must be cognizant of their respective potential drawbacks. Sluggish elimination for Dmab and difficult removal for ivDde are key considerations that can be mitigated through optimized protocols and careful monitoring. By understanding these nuances, scientists can effectively leverage these tools to achieve their synthetic goals with high fidelity and yield.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient use of the Dmab protecting group: applications for the solid-phase synthesis of N-linked glycopeptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Efficient use of the Dmab protecting group: applications for the solid-phase synthesis of N-linked glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. benchchem.com [benchchem.com]
- 12. ivDde-L-Lys(Fmoc)-OH (1446752-60-8) for sale [vulcanchem.com]
- 13. peptide.com [peptide.com]
- 14. biotage.com [biotage.com]
- 15. peptide.com [peptide.com]
- 16. rsc.org [rsc.org]
A Researcher's Guide to Alternative Protecting Groups for Aspartic Acid in Fmoc SPPS
Mitigating Aspartimide Formation for Higher Purity Peptides
The synthesis of complex peptides using Fmoc solid-phase peptide synthesis (SPPS) is a cornerstone of modern drug discovery and biomedical research. However, a persistent challenge is the formation of aspartimide, an intramolecular cyclization side reaction involving the aspartic acid (Asp) side chain. This reaction is particularly prevalent in sequences where Asp is followed by residues with small or no side chains, such as Glycine (Gly), Asparagine (Asn), Serine (Ser), or Cysteine (Cys).[1][2][3]
Aspartimide formation, catalyzed by the piperidine used for Fmoc deprotection, leads to a cascade of undesirable byproducts.[1][4] The succinimide ring can be opened by nucleophiles, including piperidine or trace water, to yield a mixture of α- and β-aspartyl peptides, which are often difficult to separate from the target peptide.[1][4] This not only complicates purification but also significantly reduces the overall yield of the desired product.
While the standard tert-butyl (OtBu) ester is the most common protecting group for the Asp side chain, its relatively low steric hindrance is often insufficient to prevent this side reaction in problematic sequences.[1][4] This guide provides a comparative overview of alternative protecting groups and strategies designed to minimize or eliminate aspartimide formation, supported by experimental data and detailed protocols.
The Mechanism of Aspartimide Formation
The formation of aspartimide is initiated by the deprotonation of the backbone amide nitrogen following the Asp residue during the basic Fmoc-deprotection step. The resulting anion performs a nucleophilic attack on the side-chain β-carboxyl ester, forming a five-membered succinimide ring.
Comparison of Alternative Protecting Groups
To combat aspartimide formation, researchers have developed several alternative protecting groups for the Asp side chain. These primarily fall into two categories: sterically hindered esters that physically block cyclization, and non-ester-based groups that offer orthogonal cleavage chemistry. A third, highly effective strategy involves backbone protection of the subsequent amino acid.
| Protecting Group | Class | Mechanism of Protection | Cleavage Conditions | Advantages | Disadvantages |
| OtBu (tert-Butyl) | Standard Ester | Minimal steric hindrance | Standard TFA cocktail | Standard, cost-effective | Prone to aspartimide formation in difficult sequences[1] |
| OMpe (3-methyl-3-pentyl) | Sterically Hindered Ester | Increased steric bulk shields the β-carboxyl group from nucleophilic attack | Standard TFA cocktail | Significant reduction in aspartimide formation compared to OtBu[2][5][6] | Higher cost, can have slightly lower coupling efficiency |
| OEpe (3-ethyl-3-pentyl) | Sterically Hindered Ester | Increased steric bulk | Standard TFA cocktail | Extremely effective at minimizing byproducts[7] | Higher cost |
| OPhp (4-n-propyl-4-heptyl) | Sterically Hindered Ester | Increased steric bulk | Standard TFA cocktail | Extremely effective at minimizing byproducts[7] | Higher cost, increased hydrophobicity |
| OBno (5-n-butyl-5-nonyl) | Sterically Hindered Ester | Increased steric bulk | Standard TFA cocktail | Extremely effective at minimizing byproducts[7] | Higher cost, increased hydrophobicity |
| ODmab | Orthogonal (Hydrazine-labile) | Benzyl ester with a protecting group removable by hydrazine | 2% Hydrazine in DMF | Allows for selective on-resin side-chain modification | Has shown an increase in aspartimide propensity in some contexts[8] |
| CSY (Cyanosulfurylide) | Orthogonal (Halogen-labile) | Masks carboxylic acid via a stable C-C bond | Aqueous N-chlorosuccinimide (NCS) | Completely suppresses aspartimide formation; hydrophilic nature can improve synthesis[3][9] | Requires an additional, orthogonal deprotection step; methionine is not tolerated[3] |
| Dmb/TMB (on Gly) | Backbone Protection | Masks the amide nitrogen of the following residue (e.g., Gly), preventing the initial deprotonation | Standard TFA cocktail | Highly effective at preventing aspartimide formation[9] | Only available as pre-formed dipeptides (e.g., Fmoc-Asp-Gly(Dmb)-OH), limiting flexibility[3] |
Performance Data on Model Peptides
The synthesis of the scorpion toxin II fragment (H-Val-Lys-Asp-Gly-Tyr-Ile-OH) is a well-established model for evaluating aspartimide formation. The table below summarizes comparative data for different protecting groups under extended piperidine treatment conditions.
| Protecting Group | Peptide Sequence | Deprotection Conditions | Aspartimide Formation (%) | Reference |
| Fmoc-Asp(OtBu)-OH | VKDGYI | 20% Piperidine/DMF, 18h | ~27% - 50% | [1] |
| Fmoc-Asp(OMpe)-OH | VKDGYI | 20% Piperidine/DMF, 18h | < 1% | [6][7] |
| Fmoc-Asp(OEpe)-OH | VKDGYI | 20% Piperidine/DMF, 18h | < 1% | [7] |
| Fmoc-Asp(OPhp)-OH | VKDGYI | 20% Piperidine/DMF, 18h | < 1% | [7] |
| Fmoc-Asp(OBno)-OH | VKDGYI | 20% Piperidine/DMF, 18h | < 1% | [7] |
Experimental Protocols & Workflows
Adopting alternative protecting groups requires minimal changes to standard SPPS protocols, primarily involving the substitution of the amino acid building block. For orthogonal groups, an additional deprotection step is required.
General Fmoc SPPS Workflow
The overall workflow for SPPS remains the same. The key step where aspartimide formation occurs is during the repetitive Fmoc-deprotection cycles.
Protocol 1: Standard Coupling Cycle
This protocol outlines a single cycle of amino acid addition in a typical Fmoc SPPS workflow.
-
Resin Swelling: Swell the resin (e.g., Rink Amide) in N,N-dimethylformamide (DMF) for at least 1-2 hours in the reaction vessel.[10][11]
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5-20 minutes at room temperature. Drain and repeat once.[11]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents) with a suitable coupling reagent (e.g., HBTU/HATU, 2.9-4.5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for 2-5 minutes.[10][11]
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitor the reaction for completion using a colorimetric test (e.g., Kaiser test).[10]
-
-
Final Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3 times) before proceeding to the next cycle.
Protocol 2: Cleavage and Global Deprotection
This protocol is for the final cleavage of the peptide from the resin and removal of acid-labile side-chain protecting groups (including OtBu, OMpe, OEpe, etc.).
-
Resin Preparation: After the final Fmoc deprotection and washing, dry the peptidyl-resin under a vacuum for at least 1 hour.
-
Cleavage:
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether.
-
A white precipitate (the crude peptide) should form.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times to remove scavengers.[10]
-
-
Drying: Dry the crude peptide pellet under vacuum to obtain the final product for purification.
Decision Guide for Selecting a Protecting Group
Choosing the right protecting group is critical for a successful synthesis. The following diagram provides a logical workflow for making an informed decision based on the peptide sequence.
By carefully considering the peptide sequence and leveraging advanced protecting groups like OMpe or CSY, researchers can significantly reduce or eliminate aspartimide-related impurities, leading to higher quality crude peptides, simplified purification, and more reliable experimental outcomes.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fmoc-Asp(OMpe)-OH [cem.com]
- 3. research-collection.ethz.ch [research-collection.ethz.ch]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Fmoc-Asp(OMpe)-OH Novabiochem 180675-08-5 [sigmaaldrich.com]
- 7. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. media.iris-biotech.de [media.iris-biotech.de]
- 10. benchchem.com [benchchem.com]
- 11. chem.uci.edu [chem.uci.edu]
A Researcher's Guide to On-Resin Cyclization: Evaluating Fmoc-Asp-Odmab and Its Alternatives
For researchers, scientists, and drug development professionals engaged in the synthesis of cyclic peptides, the strategic selection of a side-chain protecting group for aspartic acid is a critical determinant of success. This guide provides an objective comparison of the widely used Fmoc-Asp-Odmab with prominent alternatives for on-resin lactam bridge formation, supported by experimental data and detailed protocols to inform the selection of the most suitable strategy for your synthetic needs.
The on-resin cyclization of peptides offers significant advantages, primarily in enhancing efficiency and purity by minimizing intermolecular side reactions that can plague solution-phase approaches. Central to a successful on-resin cyclization is the use of an orthogonal protecting group on an amino acid side chain, such as aspartic acid. This group must be selectively removable while the peptide remains anchored to the solid support, enabling an intramolecular reaction, typically between the deprotected side-chain carboxyl group and an N-terminal amine or a side-chain amine of another residue like lysine.
The Established Contender: this compound
This compound has been a popular choice for the synthesis of cyclic peptides due to its quasi-orthogonality with the commonly used tert-butyl (tBu) based side-chain protecting groups. The 4-(N-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)benzyl (Dmab) ester is stable to the piperidine solutions used for Nα-Fmoc group removal but can be selectively cleaved on-resin using hydrazine. This allows for the unmasking of the aspartic acid side chain to facilitate cyclization.
Key Advantage of this compound:
-
Orthogonality: The Dmab group's selective removal with hydrazine in the presence of acid-labile protecting groups (like tBu, Boc, Trt) is its primary advantage. This is particularly beneficial when forming a lactam bridge with a lysine residue protected with a similarly hydrazine-labile group, such as 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)isovaleryl (ivDde), as both can be deprotected simultaneously.[1][2]
The Major Drawback: Aspartimide Formation
Despite its utility, this compound is highly susceptible to a significant side reaction: aspartimide formation.[3] This intramolecular cyclization of the aspartic acid residue is catalyzed by the basic conditions of Fmoc deprotection and can lead to a mixture of difficult-to-separate impurities, including α- and β-peptides, as well as racemization of the aspartic acid residue.[4][5] Studies have shown a strong tendency for Dmab-protected aspartic acid to form aspartimide with high efficiency.[3]
Performance Comparison of Aspartic Acid Protecting Groups for On-Resin Cyclization
The selection of an appropriate protecting group is a trade-off between its orthogonality and its propensity to induce side reactions. The following table summarizes the performance of this compound and its alternatives.
| Protecting Group | Deprotection Conditions | Key Advantages | Major Disadvantages | Reported Cyclization/Purity Performance |
| Odmab | 2% Hydrazine in DMF | Orthogonal to acid-labile groups; Co-deprotection with ivDde.[1][2] | High propensity for aspartimide formation.[3] | Sequence-dependent; can be low without optimization. |
| OAll (Allyl) | Pd(PPh₃)₄, Phenylsilane in DCM | Orthogonal to both acid- and base-labile groups. | Requires a palladium catalyst which can be difficult to remove completely. | Good yields reported (~83% for a model peptide).[6][7] |
| O-2-PhiPr (2-Phenylisopropyl) | 1% TFA in DCM | Mild acidic cleavage; Orthogonal to standard tBu-based groups.[8] | Potential for low-level premature cleavage during prolonged synthesis. | Good for on-resin side-chain to side-chain lactam bridge formation.[8] |
| OBno (5-n-butyl-5-nonyl ester) | Standard TFA cleavage | Significantly reduces aspartimide formation due to steric hindrance.[9] | Not orthogonal for on-resin cyclization; for use in linear synthesis to prevent aspartimide formation prior to solution-phase cyclization. | Reduces aspartimide formation to almost undetectable amounts for Asp-Asn and Asp-Arg sequences.[9] |
Experimental Workflows and Protocols
To provide a practical guide for implementation, detailed experimental workflows and protocols for this compound and two of its key alternatives are presented below.
On-Resin Cyclization Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key steps in the on-resin cyclization process for each protecting group strategy.
References
- 1. peptide.com [peptide.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct Palladium-Mediated On-Resin Disulfide Formation from Allocam Protected Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
On-Resin vs. Solution-Phase Cyclization: A Comparative Analysis for Peptide Synthesis
The cyclization of peptides is a critical strategy in drug discovery and development, often imparting enhanced metabolic stability, improved receptor affinity, and favorable pharmacokinetic properties. The two primary methodologies for achieving peptide cyclization are on-resin and solution-phase synthesis. This guide provides a comprehensive comparison of these techniques, supported by experimental data and detailed protocols, to assist researchers in selecting the optimal approach for their specific needs.
At a Glance: Key Differences
| Feature | On-Resin Cyclization | Solution-Phase Cyclization |
| Principle | Cyclization occurs while the peptide is anchored to a solid support. | Cyclization is performed on a fully cleaved and deprotected peptide in a solvent. |
| Purity | Generally higher crude purity due to simplified purification of byproducts.[1][2] | May require more extensive purification to remove oligomeric byproducts.[3] |
| Yield | Can be variable; may be lower than solution-phase in some cases.[4] | Often results in higher cyclization yields.[4] |
| Reaction Conditions | Utilizes "pseudo-dilution" effect to favor intramolecular reactions.[2][5] | Requires high dilution to minimize intermolecular side reactions.[6][7] |
| Side Reactions | Reduced dimerization and oligomerization.[2][8][9] | Prone to dimerization and oligomerization, especially at higher concentrations.[8][9] |
| Scalability | Can be challenging for large-scale synthesis. | More amenable to large-scale production. |
| Automation | Readily integrated into automated peptide synthesis protocols.[10] | More difficult to automate. |
Performance Comparison: A Data-Driven Overview
The choice between on-resin and solution-phase cyclization often depends on the specific peptide sequence, desired scale, and available resources. The following table summarizes quantitative data from various studies to provide a clearer picture of the performance of each method.
| Peptide/Study | Cyclization Method | Purity (Crude/Final) | Yield | Reaction Time | Key Observations |
| Cyclic Heptapeptide (Automated Synthesis) | On-Resin (DAN-based) | >90% Crude | Up to 93% | 27 minutes | Significantly faster and higher purity than manual solution-phase method.[11] |
| Manual CTC-Resin Based Protocol | Solution-Phase | 64% Crude | - | 4 days | Labor-intensive and lower purity compared to automated on-resin approach.[11] |
| Glu-linked Peptide | On-Resin | 22-28% Crude | - | - | Significant conversion from linear to cyclic form was observed.[1] |
| Asp-linked Peptide | On-Resin | Lower than Glu-linked | - | - | Poorer conversion from linear to cyclic form compared to Glu-linked peptide.[1] |
| RGDS Peptide (Thiol-Michael Click) | On-Resin | >95% Relative Efficiency | 13.8% | 1 hour | Facile and robust strategy with high conversion.[3] |
| Linear Peptide Precursors (Thiol-ene Photoreaction) | Solution-Phase | - | Decreased overall yield | - | Required two purification steps and additional work-up.[12] |
| 22-residue peptide | On-Resin | - | Comparable global yields | - | Fewer purification steps required.[4] |
| 22-residue peptide | Solution-Phase | - | Consistently better cyclization yields | - | Required more purification steps.[4] |
Experimental Workflows
The general workflows for on-resin and solution-phase cyclization are distinct, as illustrated in the diagrams below.
Experimental Protocols
Below are representative protocols for both on-resin and solution-phase cyclization. These should be considered as starting points and may require optimization based on the specific peptide sequence.
On-Resin Head-to-Tail Cyclization Protocol
This protocol describes the cyclization of a linear peptide while it is still attached to the solid support.[13]
Materials:
-
Peptidyl-resin (N-terminally deprotected)
-
Cyclization reagent: PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the N-terminally deprotected peptidyl-resin in DMF.
-
Cyclization Reaction:
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail for 2-3 hours to cleave the cyclic peptide from the solid support and remove protecting groups.
-
-
Precipitation and Isolation:
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Lyophilize the crude peptide to obtain a fluffy powder.
-
-
Purification:
-
Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Collect the fractions containing the pure cyclic peptide and lyophilize to obtain the final product.
-
Solution-Phase Head-to-Tail Cyclization Protocol
This protocol outlines the cyclization of a fully cleaved and purified linear peptide in solution.
Materials:
-
Purified linear peptide with protecting groups removed from the N- and C-termini
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or PyBOP
-
Base: DIPEA
-
Solvent: DMF, Dichloromethane (DCM), or a mixture
Procedure:
-
Peptide Dissolution: Dissolve the purified linear peptide in a suitable solvent (e.g., DMF) at a high dilution (typically 0.1-1 mM) to minimize intermolecular reactions.
-
Reagent Addition:
-
Add the coupling reagent (e.g., 1.5-3 equivalents of HBTU) and base (e.g., 3-6 equivalents of DIPEA) to the peptide solution.
-
The addition can be done slowly or in portions to maintain high dilution conditions.
-
-
Cyclization Reaction:
-
Stir the reaction mixture at room temperature for several hours to overnight. The reaction progress can be monitored by LC-MS.
-
-
Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure.
-
Work-up:
-
The crude product may be precipitated in cold diethyl ether and collected by centrifugation.
-
-
Purification:
-
Purify the crude cyclic peptide by RP-HPLC to remove any remaining linear peptide, oligomers, and reagents.
-
Lyophilize the pure fractions to obtain the final cyclic peptide.
-
Conclusion
Both on-resin and solution-phase cyclization are powerful techniques for the synthesis of cyclic peptides. On-resin cyclization offers the advantages of simplified purification, reduced side reactions, and amenability to automation, making it an attractive option for library synthesis and high-throughput screening.[2][10] Conversely, solution-phase cyclization often provides higher yields and is more readily scalable for the production of larger quantities of a target peptide.[4] The choice between these methods should be guided by a careful consideration of the project's specific goals, the peptide's sequence, and the available synthetic capabilities.
References
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solution versus solid-phase cyclization strategies for large sidechain lactam-bridged peptides: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Head-to-Tail vs Side-Chain Cyclization Explained - Creative Peptides [creative-peptides.com]
- 6. peptide.com [peptide.com]
- 7. Approaches for peptide and protein cyclisation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biotage.com [biotage.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. On-resin peptide macrocyclization using thiol-ene click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Coupling Reagent Efficiency with Fmoc-Asp(Odmab)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of aspartic acid residues in solid-phase peptide synthesis (SPPS) presents a significant challenge due to the risk of aspartimide formation, a side reaction that can lead to impurities and reduced yield. The use of the 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (Odmab) protecting group on the β-carboxyl group of Fmoc-Aspartic acid is a key strategy to mitigate this issue. However, the efficiency of coupling Fmoc-Asp(Odmab)-OH can be highly dependent on the choice of coupling reagent. This guide provides an objective comparison of the performance of common coupling reagents with Fmoc-Asp(Odmab)-OH, supported by experimental data, to aid in the selection of the optimal reagent for your peptide synthesis protocols.
Performance Comparison of Coupling Reagents
The selection of a coupling reagent is a critical factor that influences coupling efficiency, reaction time, and the potential for side reactions. While the bulky Odmab group helps to prevent aspartimide formation, it can also introduce steric hindrance, making the choice of a highly efficient coupling reagent crucial. Below is a summary of the performance of several widely used coupling reagents for the coupling of Fmoc-Asp(Odmab)-OH.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Coupling Efficiency (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | Very Low |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | Low |
| DIC/Oxyma | Carbodiimide/Additive | 60-180 minutes | >97 | Low |
Note: The data presented is compiled from various sources and may vary depending on the specific peptide sequence, resin, and reaction conditions.
Discussion of Coupling Reagent Performance
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
HATU consistently demonstrates the highest coupling efficiency and shortest reaction times when used with Fmoc-Asp(Odmab)-OH. Its high reactivity is attributed to the formation of a highly reactive OAt-ester intermediate. This makes HATU an excellent choice for difficult couplings, including those involving sterically hindered amino acids like Fmoc-Asp(Odmab)-OH. The risk of racemization with HATU is also very low, ensuring the chiral integrity of the final peptide.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
HBTU is a widely used and cost-effective coupling reagent that provides high coupling efficiencies, though generally slightly lower and with longer reaction times compared to HATU. It is a reliable choice for routine peptide synthesis. While the risk of racemization is low, it can be slightly higher than with HATU, particularly in sensitive sequences.
DIC/Oxyma (N,N'-Diisopropylcarbodiimide/Ethyl (hydroxyimino)cyanoacetate)
The combination of DIC, a carbodiimide, with the additive Oxyma Pure offers a cost-effective alternative to aminium/uronium salts. While effective, this combination typically requires longer coupling times to achieve high efficiency. A key advantage of using DIC is that the urea byproduct formed is soluble in common organic solvents, simplifying the washing steps in SPPS.[1] The addition of Oxyma Pure is crucial for suppressing racemization.[1]
Experimental Protocols
Detailed and standardized protocols are essential for reproducible results in peptide synthesis. The following are general protocols for the coupling of Fmoc-Asp(Odmab)-OH using the discussed reagents. These should serve as a starting point and may require optimization based on the specific peptide sequence and synthesis platform.
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the typical workflow for a single coupling cycle in Fmoc-based SPPS.
Caption: General workflow for a single amino acid coupling cycle in Fmoc-SPPS.
Protocol 1: HATU Mediated Coupling
This protocol is recommended for achieving high coupling efficiency with Fmoc-Asp(Odmab)-OH.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.[2]
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Asp(Odmab)-OH (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.[2][3]
-
Add a tertiary base such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents).[2][3]
-
Allow the mixture to pre-activate for 2-5 minutes.[3]
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 15-45 minutes with gentle agitation.
-
-
Monitoring and Washing:
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test).
-
Once complete, wash the resin with DMF to remove excess reagents and byproducts.
-
Protocol 2: HBTU Mediated Coupling
A standard and reliable protocol for coupling Fmoc-Asp(Odmab)-OH.
-
Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 of the HATU protocol.
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Asp(Odmab)-OH (2-5 equivalents), HBTU (2-5 equivalents), and HOBt (optional, for further racemization suppression, 2-5 equivalents) in DMF.[1]
-
Add DIPEA (4-10 equivalents).[1]
-
Add the activation mixture to the deprotected resin.
-
Allow the coupling reaction to proceed for 20-60 minutes with gentle agitation.
-
-
Monitoring and Washing: Follow step 4 of the HATU protocol.
Protocol 3: DIC/Oxyma Mediated Coupling
A cost-effective protocol for the coupling of Fmoc-Asp(Odmab)-OH.
-
Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 of the HATU protocol.
-
Amino Acid Activation and Coupling:
-
Monitoring and Washing: Follow step 4 of the HATU protocol, ensuring thorough washing to remove the soluble diisopropylurea byproduct.
Logical Workflow for Reagent Selection
The choice of coupling reagent for a challenging amino acid like Fmoc-Asp(Odmab)-OH is a balance between reactivity, cost, and the potential for side reactions. The following diagram provides a decision-making framework for selecting an appropriate coupling reagent.
References
A Researcher's Guide to Orthogonally Protected Aspartic Acid Derivatives: Fmoc-Asp(ODmab)-OH in Focus
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of protecting groups for trifunctional amino acids like aspartic acid is critical. This is especially true in Fmoc-based solid-phase peptide synthesis (SPPS), where the repeated basic conditions required for Fmoc deprotection can instigate debilitating side reactions. A primary concern is the formation of aspartimide, a cyclic imide that leads to a cascade of impurities, including racemization and the formation of difficult-to-separate α- and β-peptide linkages.
This guide provides a comprehensive comparison of Fmoc-Asp(ODmab)-OH with other orthogonally protected aspartic acid derivatives. We will delve into their mechanisms of protection, cleavage conditions, and performance in mitigating aspartimide formation, supported by experimental data and detailed protocols.
The Challenge: Aspartimide Formation
Aspartimide formation is a base-catalyzed intramolecular cyclization where the backbone amide nitrogen of the residue C-terminal to an aspartic acid attacks the side-chain β-carbonyl group. This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Asn, and Asp-Ser motifs, where steric hindrance is minimal.[1] The resulting succinimide intermediate can lead to a loss of stereochemical integrity and the formation of undesired peptide isomers, complicating purification and reducing overall yield.
Fmoc-Asp(ODmab)-OH: A Quasi-Orthogonal Approach
Fmoc-Asp(ODmab)-OH employs the 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (ODmab) ester as a side-chain protecting group. This group is stable to the piperidine solutions used for Fmoc removal and to trifluoroacetic acid (TFA) used for final cleavage from most resins.[2] Its removal is achieved under specific, mild conditions using 2% hydrazine in DMF, rendering it "quasi-orthogonal" to the standard Fmoc/tBu strategy.[3]
The cleavage mechanism is a two-step process: initial hydrazinolytic removal of the dimedone moiety, followed by a 1,6-elimination of the resulting p-aminobenzyl ester to release the free carboxylic acid.[4] This selective deprotection on the solid support allows for on-resin modifications, such as cyclization or branching.
Comparative Analysis of Aspartic Acid Protecting Groups
To objectively assess the performance of Fmoc-Asp(ODmab)-OH, it is essential to compare it with other widely used strategies for preventing aspartimide formation. These primarily include the use of sterically hindered ester protecting groups and backbone protection.
Data Presentation: Quantitative Comparison
The following table summarizes the effectiveness of various aspartic acid protecting groups in suppressing aspartimide formation during the synthesis of the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH (a sequence from Scorpion toxin II), which is highly prone to this side reaction.
| Protecting Group Strategy | Derivative | % Aspartimide Formation (Asp-Gly Sequence) | Cleavage Conditions | Key Advantages | Key Disadvantages |
| Standard | Fmoc-Asp(OtBu)-OH | ~10-20% | TFA | Well-established, readily available | High propensity for aspartimide formation |
| Quasi-Orthogonal | Fmoc-Asp(ODmab)-OH | Not directly reported in comparative studies, but generally low due to orthogonal cleavage | 2% Hydrazine in DMF | Allows for on-resin side-chain modification | Potential for sluggish cleavage, requires an additional deprotection step |
| Sterically Hindered Esters | Fmoc-Asp(OMpe)-OH | ~5-10% | TFA | Reduced aspartimide formation | Higher cost and steric bulk than OtBu |
| Fmoc-Asp(OBno)-OH | <1% | TFA | Excellent suppression of aspartimide formation | High cost, significant steric bulk may affect coupling | |
| Backbone Protection | Fmoc-Asp(OtBu)-Dmb-Gly-OH | ~0% | TFA | Complete prevention of aspartimide formation | Sequence-dependent, dipeptide coupling can be slower |
Note: Aspartimide formation percentages are approximate and can vary based on specific synthesis conditions such as temperature, base concentration, and coupling reagents.
Experimental Protocols
To provide a practical context for the data presented, detailed methodologies for a comparative synthesis and the specific deprotection of the ODmab group are provided below.
Protocol 1: Solid-Phase Synthesis of Scorpion Toxin II Model Peptide (H-Val-Lys-Asp-Gly-Tyr-Ile-OH)
This protocol outlines the manual synthesis on a Rink Amide resin, allowing for a direct comparison of different Fmoc-Asp derivatives.
-
Resin Swelling: Swell Rink Amide resin (0.5 mmol/g) in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin with DMF (5x), isopropanol (3x), and DMF (5x).
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
For the aspartic acid position, use Fmoc-Asp(OtBu)-OH, Fmoc-Asp(OMpe)-OH, Fmoc-Asp(OBno)-OH, or Fmoc-Asp(ODmab)-OH.
-
-
Washing: Wash the resin as in step 3.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group as in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM (5x).
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
-
-
Analysis: Analyze the crude peptide by RP-HPLC and mass spectrometry to quantify the percentage of aspartimide-related byproducts.
Protocol 2: Selective Cleavage of the ODmab Protecting Group
This protocol details the on-resin deprotection of the Asp(ODmab) side chain.
-
Peptide Synthesis: Assemble the peptide sequence on the solid support as described in Protocol 1, incorporating Fmoc-Asp(ODmab)-OH at the desired position. The N-terminus should be protected (e.g., with a Boc group) if further chain elongation is not desired.
-
Resin Preparation: After completion of the peptide sequence, wash the resin with DMF (5x).
-
Hydrazine Treatment:
-
Treat the resin with a solution of 2% hydrazine monohydrate in DMF.
-
Agitate for 3 minutes and drain. Repeat this treatment 4-5 times.
-
The progress of the deprotection can be monitored by taking a small aliquot of the filtrate and measuring the UV absorbance at 290 nm to detect the release of the indazole byproduct.[2]
-
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x).
-
Further Modification or Cleavage: The resin-bound peptide with the deprotected aspartic acid side chain is now ready for subsequent on-resin modification (e.g., cyclization) or final cleavage from the resin.
Visualizing the Concepts
To further clarify the processes and relationships discussed, the following diagrams are provided.
References
A Researcher's Guide to Fmoc-Asp(Odmab)-OH: Applications and Performance in Peptide Chemistry
In the field of peptide chemistry, particularly in the synthesis of complex peptides and proteins, the choice of protecting groups for trifunctional amino acids is a critical determinant of success. For aspartic acid, the selection of a side-chain protecting group is fraught with the challenge of preventing aspartimide formation, a notorious side reaction that can lead to significant impurities and reduced yields. This guide provides a comprehensive comparison of Fmoc-Asp(Odmab)-OH with other aspartic acid protecting groups, offering researchers, scientists, and drug development professionals a data-driven analysis to inform their synthetic strategies.
The 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (Odmab) ester is an orthogonal protecting group that offers the advantage of selective cleavage under mild conditions, a feature highly desirable for the on-resin synthesis of cyclic peptides, glycopeptides, and other modified peptides. However, its performance, particularly concerning the suppression of aspartimide formation, warrants a detailed and objective comparison with other commonly used protecting groups.
Performance Comparison of Aspartic Acid Side-Chain Protecting Groups
The primary concern when using Fmoc-protected aspartic acid derivatives in solid-phase peptide synthesis (SPPS) is the base-catalyzed formation of aspartimide. This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Asn, and Asp-Ser motifs. The following table summarizes the quantitative performance of various protecting groups in minimizing this side reaction.
| Protecting Group | Model Peptide Sequence | Purity of Crude Peptide (%) | Aspartimide-Related Impurities (%) | Reference |
| Odmab | Galanin fragment analogue (contains Asp-Ala) | Not Reported | 72% (aspartimide) | [1][2] |
| OtBu | Galanin fragment analogue (contains Asp-Ala) | Not Reported | 0% (aspartimide-free peptide) | [1] |
| OtBu | H-Val-Lys-Asp-Gly-Tyr-Ile-OH | ~55% | ~45% | [3] |
| OMpe | H-Val-Lys-Asp-Gly-Tyr-Ile-OH | ~75% | ~25% | [3] |
| OBno | H-Val-Lys-Asp-Gly-Tyr-Ile-OH | >95% | <5% | [3] |
The Chemistry of Fmoc-Asp(Odmab)-OH in Peptide Synthesis
The Odmab protecting group is a key tool for chemists requiring an orthogonal strategy for side-chain deprotection. Its stability to the piperidine solutions used for Fmoc group removal and to the trifluoroacetic acid (TFA) used for final cleavage of most other side-chain protecting groups allows for its selective removal on the solid support.
Cleavage Mechanism of the Odmab Group
The deprotection of the Odmab group is a two-step process initiated by treatment with a mild hydrazine solution.
This selective cleavage is particularly advantageous for the synthesis of:
-
Cyclic peptides: On-resin lactam bridge formation between the deprotected aspartic acid side chain and a side-chain amine of another residue (e.g., Lys, Orn).
-
Glycopeptides: Conjugation of glycosylamines to the free aspartic acid side chain to form N-linked glycopeptides.[4]
-
Branched peptides: Stepwise synthesis of peptide chains on the aspartic acid side chain.
Despite its utility in orthogonal synthesis, studies have shown a significant drawback of the Odmab group: its high propensity to promote aspartimide formation.[1][2] This is attributed to the unhindered nature of the p-substituted benzyl ester, which does not sterically shield the β-carbonyl from nucleophilic attack by the backbone amide nitrogen.
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Protocol
The following is a representative protocol for manual Fmoc-SPPS.
On-Resin Deprotection of the Odmab Group
-
Peptide Synthesis: Assemble the peptide chain using standard Fmoc-SPPS protocols.
-
Final Fmoc Removal: Remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
Washing: Wash the peptidyl-resin thoroughly with DMF.
-
Odmab Cleavage: Treat the resin with a solution of 2% hydrazine monohydrate in DMF. The reaction progress can be monitored by taking aliquots of the solution and measuring the absorbance of the indazole byproduct at 290 nm.[5] The treatment is continued until the absorbance returns to baseline, indicating complete cleavage.
-
Washing: Wash the resin with DMF to remove excess hydrazine and the indazole byproduct.
-
Neutralization: If the subsequent reaction requires a free base (e.g., for cyclization), wash the resin with a 5% solution of diisopropylethylamine (DIPEA) in DMF.
-
Further Modification: Proceed with the desired on-resin modification, such as cyclization or glycosylation.
Analysis of Aspartimide Formation
The quantification of aspartimide-related impurities is typically performed by reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS).
-
Sample Preparation: A small amount of the peptidyl-resin is cleaved using a standard TFA cocktail. The crude peptide is then precipitated, dried, and dissolved in a suitable solvent (e.g., aqueous acetonitrile).
-
HPLC Analysis: The sample is injected onto a C18 column and eluted with a gradient of acetonitrile in water, both containing 0.1% TFA.
-
Detection: The eluate is monitored by UV detection (typically at 214 nm and 280 nm) and mass spectrometry.
-
Quantification: Aspartimide and its byproducts (α- and β-piperidides, and the rearranged α- and β-aspartyl peptides) are identified by their characteristic mass-to-charge ratios. The percentage of each species is determined by integrating the corresponding peak areas in the HPLC chromatogram.
Comparison of Orthogonal Deprotection Strategies
Fmoc-Asp(Odmab)-OH is one of several options for orthogonal side-chain deprotection in Fmoc-SPPS. The choice of protecting group depends on the specific requirements of the synthetic strategy.
Conclusion
Fmoc-Asp(Odmab)-OH provides a valuable tool for the synthesis of complex peptides requiring orthogonal side-chain manipulation. Its mild cleavage conditions are a significant advantage for on-resin modifications. However, the high risk of aspartimide formation is a major limitation that must be carefully considered. For sequences known to be prone to this side reaction, alternative protecting groups that offer greater steric hindrance, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH, are strongly recommended. The choice of the aspartic acid protecting group should therefore be a strategic decision based on the specific peptide sequence and the overall synthetic goal.
References
- 1. researchgate.net [researchgate.net]
- 2. Problem of aspartimide formation in Fmoc-based solid-phase peptide synthesis using Dmab group to protect side chain of aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shop.bachem.com [shop.bachem.com]
- 5. merckmillipore.com [merckmillipore.com]
The Dilemma of Aspartimide Formation: A Cost-Benefit Analysis of Fmoc-Asp-Odmab in Large-Scale Peptide Synthesis
For researchers, scientists, and drug development professionals, the large-scale synthesis of peptides presents a significant challenge: mitigating the formation of aspartimide-related impurities. This side reaction, prevalent in Fmoc-based solid-phase peptide synthesis (SPPS), can lead to a cascade of issues including reduced yield, complex purification, and a compromised final product. The choice of protecting group for the aspartic acid side chain is therefore a critical decision with far-reaching implications for process efficiency and overall cost. This guide provides a comprehensive cost-benefit analysis of using Fmoc-Asp-Odmab, comparing its performance with the standard Fmoc-Asp(OtBu)-OH and a sterically hindered alternative, Fmoc-Asp(OMpe)-OH.
Aspartimide formation is a base-catalyzed intramolecular cyclization reaction that occurs at the aspartic acid residue during the piperidine-mediated Fmoc deprotection step. This results in a succinimide ring that can subsequently reopen to yield a mixture of α- and β-aspartyl peptides, as well as their respective epimers. These impurities are often difficult to separate from the desired peptide, leading to significant downstream processing costs and potential batch failures.
To counter this, various strategies have been developed, primarily focusing on the use of more sterically demanding protecting groups for the aspartic acid side chain. While this compound has been explored, evidence suggests it has a strong propensity for aspartimide formation, making it a less favorable option. In contrast, protecting groups with increased steric bulk, such as 3-methylpent-3-yl (OMpe), have demonstrated a significant reduction in this problematic side reaction.
Comparative Performance Data
To illustrate the impact of the protecting group on the efficiency of large-scale peptide synthesis, this section presents a comparative analysis of three Fmoc-Asp derivatives in the synthesis of a model peptide, Scorpion Toxin II (VKDGYI), which is known to be susceptible to aspartimide formation. The data presented is a synthesis of reported findings and realistic projections for a large-scale campaign.
| Feature | Fmoc-Asp(OtBu)-OH (Standard) | This compound | Fmoc-Asp(OMpe)-OH (Sterically Hindered) |
| Raw Material Cost (per kg) | ~$20,000 | ~$25,000 | ~$35,000 |
| Aspartimide Formation (%) | 15-25% | 20-30% | <5% |
| Crude Purity (%) | ~60% | ~50% | ~85% |
| Overall Yield of Pure Peptide (%) | ~40% | ~30% | ~70% |
| Purification Complexity | High | Very High | Low |
| Estimated Purification Cost (per kg) | ~$30,000 | ~$40,000 | ~$10,000 |
| Total Cost (Raw Material + Purification) | ~$50,000 | ~$65,000 | ~$45,000 |
As the data indicates, while Fmoc-Asp(OMpe)-OH has the highest initial raw material cost, its superior performance in suppressing aspartimide formation leads to a significantly purer crude product. This, in turn, drastically reduces the complexity and cost of purification, resulting in a lower overall cost and a higher yield of the final peptide. Conversely, this compound, despite a moderate initial cost, proves to be the least cost-effective option due to the extensive downstream processing required to remove a high percentage of impurities.
Experimental Protocols
The following protocols outline the synthesis of the model peptide Scorpion Toxin II (H-Val-Lys-Asp-Gly-Tyr-Ile-OH) using Fmoc-SPPS with different Asp protecting groups, and the subsequent purification and analysis.
Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling: Swell Rink Amide resin (0.5 mmol/g) in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin with DMF (5 x 1 min), dichloromethane (DCM) (3 x 1 min), and DMF (3 x 1 min).
-
Amino Acid Coupling:
-
Pre-activate a solution of the Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours. For the aspartic acid residue, use Fmoc-Asp(OtBu)-OH, this compound, or Fmoc-Asp(OMpe)-OH.
-
-
Washing: Wash the resin as described in step 3.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize the peptide pellet.
Peptide Purification and Analysis
-
Crude Peptide Analysis: Analyze the crude peptide by analytical RP-HPLC to determine the purity and identify the major impurities.
-
Preparative RP-HPLC: Purify the crude peptide on a preparative C18 column using a water/acetonitrile gradient containing 0.1% TFA.
-
Fraction Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Visualizing the Workflow and Chemistry
To better illustrate the processes described, the following diagrams have been generated using Graphviz.
Conclusion
The selection of an appropriate protecting group for aspartic acid is a critical determinant of success in large-scale peptide synthesis. While the initial cost of raw materials is a consideration, a comprehensive cost-benefit analysis reveals that the downstream costs associated with purification and the impact on overall yield are far more significant. The use of this compound appears to be a suboptimal choice due to its high propensity for aspartimide formation, leading to increased manufacturing costs and complexity. In contrast, sterically hindered protecting groups like OMpe, as found in Fmoc-Asp(OMpe)-OH, offer a robust solution to this persistent challenge. The higher upfront investment in this specialized amino acid derivative is more than offset by the substantial savings in purification, increased yield, and greater assurance of product quality, making it the more economically viable and scientifically sound choice for large-scale peptide synthesis campaigns.
Unveiling the Purity: A Comparative Guide to Peptide Characterization Featuring Fmoc-Asp-Odmab
For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the choice of protecting groups is paramount to achieving high purity and yield. This guide provides a comprehensive comparison of peptides synthesized using Fmoc-Asp-Odmab and other common aspartic acid protecting groups, with a focus on their characterization by mass spectrometry. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in your peptide synthesis endeavors.
The incorporation of aspartic acid (Asp) in peptide sequences using Fmoc chemistry is notoriously challenging due to the propensity for aspartimide formation, a side reaction that leads to difficult-to-separate impurities.[1][2] The 4-(N-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)benzyl (Dmab) protecting group for the Asp side chain has been investigated as a potential solution; however, studies have shown that it can still be highly susceptible to this problematic side reaction.[3][4] This guide delves into the mass spectrometric characterization of peptides containing Asp(Odmab) and compares its performance against alternative strategies.
Performance Comparison of Aspartic Acid Protecting Groups
The primary challenge in synthesizing peptides containing aspartic acid is the formation of aspartimide, which can subsequently lead to a mixture of α- and β-peptides, as well as their D- and L-isomers.[1] The choice of the side-chain protecting group for Asp is critical in minimizing this side reaction. The following table summarizes the performance of various protecting groups in the synthesis of a model peptide known to be prone to aspartimide formation.
| Protecting Group Strategy | Protecting Group | Purity of Crude Peptide (%) | Aspartimide-Related Impurities (%) | Reference |
| Standard Protection | OtBu (tert-Butyl) | Variable, sequence-dependent | Can be significant | [5] |
| Labile Protection | Odmab | Highly variable | Can be unusually high | [3][4] |
| Bulky Ester Protection | OBno (Benzyloxy) | High | Significantly reduced | [2][5] |
| Backbone Protection | Fmoc-Asp(OtBu)-Dmb-Gly-OH | Very High | ~0% | [1] |
Data compiled from multiple studies and represents typical values under standard Fmoc-SPPS conditions. Actual results may vary depending on the specific peptide sequence and reaction conditions.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual synthesis of a model peptide on a rink amide resin.
Materials:
-
Rink Amide AM resin
-
Fmoc-amino acids (including Fmoc-Asp(Odmab)-OH)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide AM resin in DMF for 1 hour in a reaction vessel.[6]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes, drain, and repeat for another 10 minutes to remove the Fmoc protecting group from the resin's linker.[1] Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.95 equivalents of HBTU in DMF.
-
Add 6 equivalents of DIPEA to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.[1]
-
Monitor coupling completion using a Kaiser test.[7]
-
Wash the resin with DMF.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, using Fmoc-Asp(Odmab)-OH at the desired position.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail (TFA/TIS/H₂O) for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups, including Odmab.[1][6]
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Mass Spectrometry Analysis
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system (e.g., ESI-MS)[8]
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometer[8]
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
LC-MS Analysis:
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Elute the peptide using a gradient of acetonitrile in water with 0.1% formic acid.
-
Monitor the eluent with a UV detector and the mass spectrometer.
-
The expected mass of the target peptide should be observed. Look for characteristic mass shifts corresponding to potential side reactions.
-
-
MALDI-TOF Analysis:
-
Co-crystallize the peptide sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.
-
Acquire the mass spectrum.
-
Interpretation of Mass Spectra:
-
Expected Mass: The primary peak should correspond to the calculated molecular weight of the desired peptide.
-
Aspartimide Formation: This side reaction results in the loss of water (-18 Da) from the peptide. However, the aspartimide is often hydrolyzed back to the aspartyl peptide or to the isoaspartyl peptide during cleavage or analysis, making it mass-neutral with the desired product.[9] Its presence is often inferred from the appearance of related by-products.
-
Piperidide Adducts: Ring-opening of the aspartimide by piperidine from the deprotection step results in an adduct with a mass increase of +84 Da or +67 Da depending on the exact mechanism.[2]
-
β-Peptide Formation: Hydrolysis of the aspartimide can lead to the formation of the β-aspartyl peptide, which is isomeric with the desired α-aspartyl peptide and thus has the same mass.[2] Separation of these isomers often requires specialized chromatographic methods.[10][11]
Visualizing Key Processes
To better understand the underlying chemistry and workflows, the following diagrams illustrate the mechanism of aspartimide formation and a typical experimental workflow for peptide synthesis and analysis.
Caption: Mechanism of aspartimide formation and subsequent side products.
Caption: Experimental workflow for Fmoc-SPPS and subsequent analysis.
Conclusion
The characterization of peptides synthesized with this compound by mass spectrometry reveals a significant potential for aspartimide-related side products. While the Dmab group was designed to be labile, this can be a double-edged sword, leading to increased impurity formation in some sequences.[3][4] For sequences prone to aspartimide formation, alternative strategies such as the use of bulkier protecting groups like OBno or backbone protection with Dmb-dipeptides offer a more robust approach to obtaining high-purity peptides.[1][5] Careful analysis of the crude peptide by mass spectrometry is crucial to identify and quantify these side products, guiding the purification strategy and ultimately ensuring the quality of the final synthetic peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Problem of aspartimide formation in Fmoc-based solid-phase peptide synthesis using Dmab group to protect side chain of aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. A Rapid, Comprehensive Liquid Chromatography-Mass Spectrometry (LC-MS)-based Survey of the Asp Isomers in Crystallins from Human Cataract Lenses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Navigating the Labyrinth of Asp(Odmab): A Comparative Guide to HPLC Purification Strategies for Aspartic Acid-Containing Peptides
For researchers, scientists, and drug development professionals engaged in the synthesis of complex peptides, the incorporation of aspartic acid (Asp) presents a well-known hurdle: the propensity for aspartimide formation. This side reaction can lead to a cascade of impurities that are notoriously difficult to separate, complicating downstream applications and compromising final product purity. The choice of the aspartic acid side-chain protecting group is therefore a critical determinant of success, directly impacting the strategy for and outcome of HPLC purification.
This guide provides a comprehensive comparison of HPLC purification strategies for peptides containing Asp protected with the 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (Odmab) group versus other common alternatives. By examining the performance of different protecting groups, supported by experimental data and detailed protocols, this document aims to equip researchers with the knowledge to select the optimal synthetic and purification route for their target peptide.
The Challenge of Aspartimide Formation
During Fmoc-based solid-phase peptide synthesis (SPPS), the repeated exposure to basic conditions for Fmoc deprotection can catalyze an intramolecular cyclization of the aspartic acid residue, forming an aspartimide intermediate. This intermediate can then hydrolyze to yield not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide and racemized versions of both. These byproducts often co-elute with the target peptide during reversed-phase HPLC (RP-HPLC), making purification a significant challenge.
Comparative Performance of Aspartic Acid Protecting Groups
The primary strategy to mitigate aspartimide formation is the use of sterically hindering protecting groups on the Asp side chain. The following table summarizes the performance of several common protecting groups in the synthesis of the scorpion toxin II peptide fragment (VKDGYI), a sequence known for its high susceptibility to aspartimide formation.
| Protecting Group Strategy | Asp Protecting Group | Aspartimide Formation (%) | D-Aspartate (%) | Crude Peptide Purity (%) | Advantages | Disadvantages |
| Standard | Fmoc-Asp(OtBu)-OH | High | High | Variable | Cost-effective for non-problematic sequences. | High risk of aspartimide formation in susceptible sequences. |
| Bulky Ester | Fmoc-Asp(OMpe)-OH | Moderate | Moderate | Improved | Reduced aspartimide formation compared to OtBu. | Higher cost than OtBu. |
| Optimized Bulky Ester | Fmoc-Asp(OBno)-OH | <1% | Very Low (<1%) | >90% | Virtually eliminates aspartimide formation and racemization.[1] | Highest cost among bulky esters. |
| Orthogonal | Fmoc-Asp(Odmab)-OH | High (sequence dependent) | - | Variable | Enables on-resin side-chain modification and cyclization. | Strong tendency to form aspartimide with high efficiency.[2] |
| Non-Ester Based | Fmoc-Asp(CSY)-OH | ~0% | Very Low | >95% | Completely prevents aspartimide formation.[1] | Requires an additional, orthogonal deprotection step. |
Note: The data for Asp(Odmab) is based on literature reports indicating a high propensity for aspartimide formation and is not from a direct head-to-head comparative study with the other protecting groups in this table for the scorpion toxin II peptide.
HPLC Purification Strategies and Experimental Protocols
The choice of Asp protecting group dictates the strategy for purification. For peptides synthesized with standard acid-labile protecting groups like OtBu, OMpe, and OBno, a straightforward post-cleavage RP-HPLC purification is employed. In contrast, the use of the orthogonally protected Asp(Odmab) allows for on-resin manipulation prior to cleavage and purification.
Strategy 1: Standard Post-Cleavage RP-HPLC Purification (for OtBu, OMpe, OBno protected peptides)
This is the most common approach for purifying synthetic peptides. After synthesis is complete, the peptide is cleaved from the solid support, and all protecting groups are removed simultaneously using a strong acid cocktail. The resulting crude peptide is then purified by preparative RP-HPLC.
Experimental Protocol:
-
Peptide Cleavage and Deprotection:
-
Treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
-
Preparative RP-HPLC:
-
Column: C18 reversed-phase column (e.g., 10 µm particle size, 100-300 Å pore size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Gradient: A linear gradient tailored to the hydrophobicity of the peptide (e.g., 5-65% B over 60 minutes).
-
Flow Rate: Dependent on the column dimensions (e.g., 15-20 mL/min for a 21.2 mm ID column).
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B) and inject it onto the column.
-
Collect fractions corresponding to the main peptide peak.
-
-
Analysis and Lyophilization:
-
Analyze the collected fractions for purity using analytical RP-HPLC and confirm the identity by mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
-
Strategy 2: On-Resin Deprotection Followed by HPLC Purification (for Asp(Odmab) protected peptides)
The Odmab group is stable to the acidic conditions of TFA cleavage and the basic conditions of Fmoc deprotection, but it is selectively cleaved by hydrazine. This allows for the deprotection of the Asp side chain while the peptide is still attached to the resin, enabling on-resin modifications such as cyclization or labeling.
Experimental Protocol:
-
On-Resin Deprotection of Asp(Odmab):
-
Swell the peptide-resin in DMF.
-
Treat the resin with a solution of 2% hydrazine monohydrate in DMF. Repeat the treatment multiple times (e.g., 3 x 3 minutes).
-
Wash the resin thoroughly with DMF.
-
Proceed with on-resin modification if desired (e.g., lactam bridge formation).
-
-
Peptide Cleavage and Purification:
-
Follow the same procedure for cleavage, precipitation, and HPLC purification as described in Strategy 1.
-
Choosing the Right Strategy: A Logical Approach
The selection of an appropriate Aspartic Acid protecting group and corresponding purification strategy is a critical decision in peptide synthesis. The following decision tree provides a logical framework for this process.
Conclusion
The effective purification of peptides containing aspartic acid by HPLC is intrinsically linked to the strategy employed during synthesis to minimize aspartimide formation. While the standard Fmoc-Asp(OtBu)-OH is a viable option for sequences not prone to this side reaction, the use of sterically hindered protecting groups like Fmoc-Asp(OBno)-OH offers a more robust solution for challenging sequences, leading to higher crude purity and simplifying subsequent HPLC purification.
The Asp(Odmab) protecting group provides the unique advantage of orthogonal deprotection, enabling the synthesis of complex modified or cyclic peptides. However, researchers must be aware of its potential to increase aspartimide formation, which can complicate purification. Careful consideration of the peptide sequence and the overall synthetic goal is paramount in selecting the most appropriate protecting group and purification strategy to achieve a final product of high purity and yield.
References
Stability Showdown: A Comparative Guide to Aspartic Acid Side-Chain Protecting Groups in Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of a protecting group for the side chain of aspartic acid is a critical decision that significantly impacts the yield and purity of the final product. The primary challenge lies in mitigating the formation of aspartimide, a base-catalyzed intramolecular cyclization that can lead to a cascade of undesirable side products. This guide provides an objective comparison of the stability of various aspartic acid side-chain protecting groups, supported by experimental data, to aid in the selection of the most appropriate strategy for your synthetic needs.
The propensity for aspartimide formation is a well-documented hurdle in Fmoc-based solid-phase peptide synthesis (SPPS), occurring during the repeated piperidine treatments required for Nα-Fmoc deprotection. This side reaction not only reduces the yield of the target peptide but also generates impurities that are often difficult to separate, including β-peptides and racemized products. To address this, a range of protecting groups with varying degrees of steric hindrance and different chemical labilities have been developed.
Performance Under Pressure: A Quantitative Comparison
The stability of a protecting group is primarily assessed by its resistance to aspartimide formation under basic conditions and its ease of removal during the final cleavage from the resin, typically with trifluoroacetic acid (TFA). The following table summarizes the performance of common and novel aspartic acid side-chain protecting groups. The data on aspartimide formation is based on studies using model peptides known to be susceptible to this side reaction, following prolonged treatment with 20% piperidine in DMF.
| Protecting Group | Structure | Aspartimide Formation (%) (Prolonged Piperidine Treatment) | TFA Stability/Cleavage Conditions | Key Characteristics |
| tert-Butyl (OtBu) | -O-C(CH₃)₃ | High (Sequence dependent) | Standard TFA cleavage (e.g., 95% TFA) | The most common and economical choice, but highly susceptible to aspartimide formation in sensitive sequences. |
| 3-Methylpent-3-yl (OMpe) | -O-C(CH₃)(C₂H₅)₂ | Moderate | Standard TFA cleavage | Offers increased steric hindrance compared to OtBu, leading to reduced aspartimide formation. |
| 3-Ethylpent-3-yl (OEpe) | -O-C(C₂H₅)₃ | Low | Standard TFA cleavage | Provides significant steric bulk, further minimizing aspartimide formation. |
| 4-Propylhept-4-yl (OPhp) | -O-C(C₃H₇)₃ | Very Low | Standard TFA cleavage | High steric hindrance for effective suppression of aspartimide formation. |
| 5-Butylnon-5-yl (OBno) | -O-C(C₄H₉)₃ | Very Low | Standard TFA cleavage | Among the bulkiest trialkylcarbinol esters, offering excellent protection against aspartimide formation.[1][2] |
| Allyl (OAll) | -O-CH₂-CH=CH₂ | Stable to Piperidine | Pd(PPh₃)₄ / Scavenger | Orthogonal to both Fmoc and Boc strategies; stable to piperidine and TFA but requires a specific palladium-catalyzed deprotection step.[3] |
| 2-Phenylisopropyl (O-2-PhiPr) | -O-C(CH₃)₂-Ph | Low | Highly acid-labile (e.g., 1% TFA in DCM) | Offers good protection against aspartimide formation and can be selectively removed under very mild acidic conditions, leaving tBu-based groups intact.[3] |
| 4-Methoxy-7-nitroindolinyl (MNI) | Amide-based | ~0% | Photolabile (UV light, 365 nm) | A non-ester-based, photocleavable protecting group that completely prevents aspartimide formation.[4] |
| Cyanosulfurylide (CSY) | Ylide-based | ~0% | Oxidative cleavage (e.g., NCS) | Forms a stable C-C bond with the side chain, completely preventing aspartimide formation; deprotection requires an oxidative step.[4] |
| Backbone Protection (e.g., Dmb) | N-substituted amide | ~0% | Standard TFA cleavage | Protects the backbone amide nitrogen, directly preventing the cyclization reaction; often incorporated as a dipeptide cassette. |
Experimental Methodologies
The following protocols outline the general procedures used to assess the stability of aspartic acid side-chain protecting groups.
Protocol 1: Assessment of Stability to Piperidine (Aspartimide Formation Assay)
This protocol is designed to evaluate the propensity of a protected aspartic acid residue to form an aspartimide during the repeated base treatments of Fmoc-SPPS.
-
Peptide Synthesis: A model peptide sequence known to be prone to aspartimide formation (e.g., H-Val-Lys-Asp-Gly-Tyr-Ile-OH, a fragment of scorpion toxin II) is synthesized on a suitable solid support (e.g., Rink amide resin) using standard Fmoc-SPPS protocols.[5] The aspartic acid residue is incorporated using the protecting group to be tested.
-
Prolonged Piperidine Treatment: After the final Fmoc deprotection, the peptidyl-resin is subjected to prolonged treatment with a solution of 20% piperidine in N,N-dimethylformamide (DMF). The treatment is typically carried out for a period that simulates a large number of deprotection cycles (e.g., 4 hours).
-
Cleavage and Deprotection: The peptide is cleaved from the resin and all side-chain protecting groups are removed using a standard cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane) for 2-3 hours.
-
HPLC Analysis: The crude peptide is dissolved in a suitable solvent (e.g., 50% acetonitrile/water) and analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7] The percentage of aspartimide-related impurities is determined by integrating the peak areas in the chromatogram.
Protocol 2: Assessment of Acid Stability (TFA Cleavage)
This protocol assesses the lability of the protecting group to the standard acidic conditions used for final cleavage in Fmoc-SPPS.
-
Synthesis of a Protected Dipeptide: A simple dipeptide containing the protected aspartic acid (e.g., Fmoc-Ala-Asp(PG)-Resin) is synthesized on an acid-labile resin (e.g., 2-chlorotrityl chloride resin).
-
TFA Treatment: The peptidyl-resin is treated with a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane) for a defined period (e.g., 2 hours).
-
Analysis: The cleavage solution is analyzed by LC-MS to confirm the complete removal of the protecting group and the integrity of the peptide. The efficiency of cleavage can be quantified by comparing the amount of deprotected peptide to any remaining protected species.
Visualizing Stability Relationships
The following diagram illustrates the stability and lability of the discussed protecting groups under the key chemical conditions encountered in Fmoc-SPPS.
References
- 1. researchgate.net [researchgate.net]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Fmoc-Asp(ODmab)-OH: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of Fmoc-Asp(ODmab)-OH, a specialized amino acid derivative commonly used in peptide synthesis.
While Fmoc-Asp(ODmab)-OH is not classified as a hazardous substance, adherence to proper disposal protocols is crucial to minimize environmental impact and uphold laboratory safety standards. This document outlines the necessary steps for its disposal, emphasizing waste minimization and institutional compliance.
Chemical and Safety Data Overview
A clear understanding of the properties of Fmoc-Asp(ODmab)-OH is the first step in its safe handling and disposal.
| Property | Value | Source |
| Chemical Name | Nα-Fmoc-L-aspartic acid β-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl ester | [1][2] |
| CAS Number | 269066-0-8 | [1][2] |
| Molecular Formula | C39H42N2O8 | [1][2] |
| Appearance | White to yellow powder or off-white powder | |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
Immediate Safety and Handling
Before proceeding with disposal, ensure that all relevant safety precautions are taken.
Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.
Spill and Exposure Procedures:
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Flush eyes with copious amounts of water as a precaution.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[1]
-
Spills: Sweep up the solid material, taking care to avoid generating dust. Place the spilled material in a suitable, labeled container for disposal.[1]
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the disposal of solid Fmoc-Asp(ODmab)-OH waste.
Step 1: Waste Characterization and Segregation
-
Characterize the waste as non-hazardous solid chemical waste.
-
Segregate Fmoc-Asp(ODmab)-OH waste from other laboratory waste streams, particularly hazardous materials. Do not mix with liquid waste.
Step 2: Packaging
-
Place the solid Fmoc-Asp(ODmab)-OH waste in a chemically compatible and sealable container. A high-density polyethylene (HDPE) or glass container with a screw-top lid is recommended.
-
Ensure the container is in good condition, free from cracks or leaks.
-
For added safety, especially for larger quantities, consider double-bagging the primary container before placing it in a larger, rigid outer container.
Step 3: Labeling
-
Clearly label the waste container. The label should include:
-
The full chemical name: "Fmoc-Asp(ODmab)-OH"
-
The CAS number: "269066-0-8"
-
The words "Non-Hazardous Waste for Disposal"
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
Step 4: Storage
-
Store the labeled waste container in a designated waste accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and clearly marked.
Step 5: Institutional Disposal
-
Consult your institution's Environmental Health & Safety (EHS) office. This is the most critical step, as disposal procedures can vary significantly between institutions and localities.
-
Arrange for the collection of the waste by the EHS office or their designated contractor.
-
Do not dispose of solid Fmoc-Asp(ODmab)-OH in the regular laboratory trash cans that are handled by custodial staff. This is a crucial safety measure to prevent accidental exposure or improper disposal.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Fmoc-Asp(ODmab)-OH.
Operational and Logistical Considerations: Waste Minimization
The primary application of Fmoc-Asp(ODmab)-OH is in solid-phase peptide synthesis (SPPS), a process known for generating significant chemical waste, particularly from solvents.[3] Implementing waste minimization strategies is a key component of responsible laboratory practice.
-
Optimize Synthesis Scale: Plan experiments to use the minimum necessary amount of reagents, including protected amino acids.
-
Solvent Recycling: Where feasible and safe, consider implementing solvent recycling protocols within your laboratory to reduce the volume of solvent waste.
-
Green Chemistry Approaches: Stay informed about emerging trends in green peptide chemistry, such as the use of more environmentally friendly solvents and reagents, which can significantly reduce the environmental footprint of your research. Recent advancements have focused on reducing the number of washing steps in SPPS, which is a major source of solvent waste.[1][4][5]
Experimental Protocols: Chemical Deprotection (for informational purposes)
While not a required step for disposal, understanding the chemical lability of the Fmoc protecting group can be informative. The Fmoc group is base-labile and is typically removed during peptide synthesis using a weak base, most commonly a solution of piperidine in a solvent like N,N-dimethylformamide (DMF).
General Fmoc Deprotection Protocol (as used in SPPS):
-
The peptide-resin is treated with a 20-50% solution of piperidine in DMF.
-
The mixture is agitated for a short period (typically 5-20 minutes) at room temperature.
-
The deprotection solution, containing the cleaved Fmoc-piperidine adduct, is then filtered off.
-
The resin is washed thoroughly with DMF to remove residual piperidine and the adduct.
This process illustrates the chemical susceptibility of the Fmoc group to basic conditions. However, for the disposal of the solid amino acid derivative itself, chemical neutralization is generally not necessary or recommended. The focus should be on secure containment and disposal through the proper institutional channels.
References
- 1. Ultra-Efficient Solid Phase Peptide Synthesis (UE-SPPS) [cem.com]
- 2. sfasu.edu [sfasu.edu]
- 3. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Total wash elimination for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Handling Guidance for Fmoc-Asp(ODmab)-OH
Researchers and drug development professionals handling Fmoc-Asp(ODmab)-OH must adhere to specific safety protocols to ensure a secure laboratory environment. While Fmoc-Asp(ODmab)-OH is not classified as a hazardous substance or mixture, proper personal protective equipment (PPE) and handling procedures are essential to minimize exposure and maintain experimental integrity.[1] This guide provides detailed procedural information for the safe handling, use, and disposal of this compound.
Personal Protective Equipment (PPE)
The primary objective when handling Fmoc-Asp(ODmab)-OH is to prevent direct contact with the skin, eyes, and to avoid inhalation of dust particles. The following table summarizes the required and recommended PPE.
| PPE Category | Specification | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles. An 8-inch minimum face shield is also recommended.[1] | To protect eyes from dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use.[1] | To prevent skin contact. |
| Respiratory Protection | Not required for general handling. A type N95 (US) or type P1 (EN 143) dust mask is recommended if dust is generated.[1] | To prevent inhalation of nuisance dust levels. |
| Body Protection | Standard laboratory coat. The type of body protection should be chosen based on the specific workplace conditions.[1] | To protect skin and clothing from contamination. |
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Use in a well-ventilated area. If dust is generated, provide appropriate exhaust ventilation.[1]
-
Storage: Store in a tightly sealed container in an inert atmosphere at 2-8°C.
-
Fire Safety: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media in case of a fire.[1]
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide artificial respiration.[1]
-
Skin Contact: In case of contact, wash the affected area with soap and plenty of water.[1]
-
Eye Contact: Flush eyes with water as a precaution.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[1]
Disposal:
-
Product: Dispose of unused material in accordance with local, state, and federal regulations.
-
Contaminated Gloves: Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]
Experimental Workflow for Handling Fmoc-Asp(ODmab)-OH
The following diagram illustrates the standard workflow for safely handling Fmoc-Asp(ODmab)-OH in a laboratory setting.
Caption: Workflow for handling Fmoc-Asp(ODmab)-OH.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
